Tributylammonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dibutylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBOFRLEHJAXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102-82-9 (Parent) | |
| Record name | Tributylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
221.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-30-4 | |
| Record name | 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.023 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tributylammonium chloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and characterization of tributylammonium (B8510715) chloride. The information is curated to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively.
Core Chemical Properties and Structure
Tributylammonium chloride, with the chemical formula C₁₂H₂₈ClN, is the salt formed from the tertiary amine, tributylamine (B1682462), and hydrochloric acid.[1] It is a hygroscopic, white to off-white crystalline solid at room temperature.[1] This compound is readily soluble in polar solvents such as water and methanol (B129727).[1][2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₈ClN | [2][3] |
| Molecular Weight | 221.81 g/mol | [3][4] |
| CAS Number | 6309-30-4 | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | -70 °C | [3] |
| Boiling Point | 216.5 °C | [3] |
| Solubility | Good solubility in polar solvents (e.g., water, methanol) | [1][2] |
| LogP | 4.49070 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 9 | [3] |
| Exact Mass | 221.1910276 | [3] |
| Complexity | 72.1 | [3] |
Chemical Structure
The structure of this compound consists of a central nitrogen atom bonded to three butyl groups and one hydrogen atom, forming a tributylammonium cation. This cation is ionically bonded to a chloride anion.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are designed to be clear and reproducible for researchers.
Synthesis of this compound
This compound is synthesized via the acid-base reaction between tributylamine and hydrochloric acid.[1]
Caption: Formation of this compound.
Materials:
-
Tributylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tributylamine in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution using a dropping funnel. A white precipitate will form.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.[3]
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to remove residual solvent.
Purification by Recrystallization
For applications requiring high purity, this compound can be further purified by recrystallization.
Materials:
-
Crude this compound
-
Acetone
-
Diethyl ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot solution to cool slowly to room temperature.
-
To induce further crystallization, add diethyl ether dropwise until the solution becomes slightly cloudy.
-
Cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and assess the purity of the synthesized compound.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Filter the solution into a 5 mm NMR tube.
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Expected Signals: The ¹H NMR spectrum will show characteristic signals for the protons of the butyl chains and the N-H proton. The chemical shift of the N-H proton can be broad and its position is dependent on the solvent and concentration.[5]
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Instrument Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Expected Signals: The ¹³C NMR spectrum will show distinct peaks for the four unique carbon atoms in the butyl groups.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method for Hygroscopic Solids):
-
Thoroughly grind 1-2 mg of the dried sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Due to the hygroscopic nature of both the sample and KBr, this should be done in a dry atmosphere (e.g., a glove box or under a nitrogen blanket) if possible.[6]
-
Place the mixture into a pellet die and press under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Expected Absorptions: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chains, and a broad N-H stretching band characteristic of an ammonium (B1175870) salt.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for analyzing quaternary ammonium salts.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to detect the tributylammonium cation.
-
Capillary Voltage: ~3-4 kV
-
Nebulizing Gas: Nitrogen
-
Drying Gas Temperature: 250-350 °C
-
-
Expected Ion: The mass spectrum should show a prominent peak corresponding to the tributylammonium cation [(C₄H₉)₃NH]⁺ at m/z 186.22. Fragmentation patterns may be observed depending on the instrument conditions.
References
- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. as.uky.edu [as.uky.edu]
- 3. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the Synthesis and Purification of Tributylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of tributylammonium (B8510715) chloride, a tertiary ammonium (B1175870) salt with applications in organic synthesis and material science. The following sections detail the chemical properties, a robust synthesis protocol, purification techniques, and characterization data for this compound.
Compound Data
Tributylammonium chloride is the hydrochloride salt of the tertiary amine, tributylamine (B1682462). Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tri-n-butylamine hydrochloride |
| CAS Number | 6309-30-4 |
| Molecular Formula | C₁₂H₂₈ClN |
| Molecular Weight | 221.81 g/mol [1] |
| Melting Point | -70 °C[2] |
| Boiling Point | 216.5 °C[2] |
| Appearance | White to off-white crystalline solid |
Synthesis of this compound
The most direct and high-yielding method for the synthesis of this compound is the acid-base reaction between tributylamine and hydrochloric acid.
Reaction Scheme
References
Tributylammonium Chloride: A Comprehensive Technical Guide to Safety and Handling for Research and Drug Development Professionals
An In-depth Technical Guide
This guide provides comprehensive safety data, handling precautions, and key applications for tributylammonium (B8510715) chloride, tailored for researchers, scientists, and drug development professionals. The information is presented to ensure safe laboratory practices and to highlight the utility of this compound in common research applications.
Chemical and Physical Properties
Tributylammonium chloride is a tertiary ammonium (B1175870) salt.[1] It is important to distinguish it from quaternary ammonium salts like tetrabutylammonium (B224687) chloride, as the presence of a proton on the nitrogen in this compound imparts different chemical properties, particularly in terms of its acid-base behavior.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₈ClN | [2] |
| Molecular Weight | 221.81 g/mol | [2] |
| CAS Number | 6309-30-4 | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | -70°C | [3] |
| Boiling Point | 216.5°C | [3] |
| Solubility | Soluble in polar solvents like water and methanol. | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Hazard Identification and Safety Data
This compound, like other alkylammonium salts, requires careful handling to minimize exposure and associated risks. While specific GHS classification data for this compound is not consistently available across all sources, data for analogous compounds such as tetrabutylammonium chloride indicate potential for skin and eye irritation.[4]
Table 2: Hazard Identification for Similar Quaternary Ammonium Salts
| Hazard Statement | Classification | Reference(s) |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [5] |
Table 3: Toxicological Data for Similar Quaternary Ammonium Salts
| Test | Result | Species | Reference(s) |
| LD50 (Oral) | 125 mg/kg (for Tetrabutylammonium chloride) | Mouse | [6] |
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound is paramount to prevent adverse health effects. The following precautions and PPE are recommended based on safety data sheets for this compound and similar compounds.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment
Table 4: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Reference(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or impervious clothing should be worn. | [2][7] |
| Respiratory Protection | If dusts are generated or exposure limits are exceeded, a full-face respirator is recommended. | [2] |
General Hygiene Practices
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [2] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | [2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2] |
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Use appropriate PPE, including chemical-impermeable gloves and respiratory protection. Avoid dust formation and breathing vapors.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]
-
Containment and Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[2]
Applications in Research and Drug Development
This compound and its quaternary ammonium analogues are versatile reagents in organic synthesis and analytical chemistry. Their primary applications are as phase-transfer catalysts and ion-pairing reagents.
Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase).[9] The tributylammonium cation can form an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[10] This technique is widely used in nucleophilic substitution reactions, such as the Williamson ether synthesis.[11][12]
Ion-Pair Chromatography
In reversed-phase ion-pair chromatography, this compound can be used as an ion-pairing reagent in the mobile phase to enhance the retention and separation of acidic analytes.[13] The tributylammonium cation forms a neutral ion pair with the anionic analyte, increasing its hydrophobicity and its interaction with the non-polar stationary phase.[13][14]
Experimental Protocols
The following are generalized experimental protocols for reactions where this compound or similar quaternary ammonium salts are commonly used as phase-transfer catalysts.
General Protocol for Williamson Ether Synthesis
This protocol describes the synthesis of an ether from a phenol (B47542) and an alkyl halide using a phase-transfer catalyst.
Materials:
-
Phenol (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
This compound (1-5 mol%)
-
Aqueous sodium hydroxide (B78521) (e.g., 50% w/w)
-
Organic solvent (e.g., dichloromethane (B109758) or toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol in the organic solvent.[15]
-
Add the aqueous sodium hydroxide solution to the flask.[15]
-
Add the this compound to the biphasic mixture.[15]
-
Slowly add the alkylating agent to the vigorously stirring mixture.[15]
-
Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC or GC.[15]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic phase and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.[15]
General Protocol for C-Alkylation of an Active Methylene (B1212753) Compound
This protocol outlines the C-alkylation of a compound with an active methylene group under phase-transfer catalysis conditions.
Materials:
-
Active methylene compound (e.g., diethyl malonate) (1.0 eq.)
-
Alkyl halide (1.1-1.5 eq.)
-
This compound (0.05-0.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) or a mixture of potassium hydroxide (KOH) and K₂CO₃ (2.0-4.0 eq.)
-
Aprotic solvent (e.g., toluene) (optional)
Procedure:
-
Combine the active methylene compound, this compound, and the base in a reaction flask.[16]
-
If using a solvent, add the aprotic solvent. For solvent-free conditions, omit this step.[16]
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add the alkyl halide to the reaction mixture.[16]
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[16]
-
Upon completion, cool the mixture to room temperature.
-
If a solvent was used, filter the inorganic salts. Otherwise, perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry it, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.[16]
Biological Activity and Signaling Pathways
Currently, there is no evidence to suggest that this compound is directly involved in specific biological signaling pathways. The biological activity of quaternary and tertiary ammonium salts is primarily characterized by their antimicrobial properties, which are generally attributed to the disruption of cell membranes.[9][17] Their cationic nature allows them to interact with negatively charged components of bacterial cell membranes, leading to increased permeability and cell lysis.[17][18]
The toxic effects observed in higher organisms are also generally linked to this membrane-disrupting activity and potential curare-like properties at high doses, rather than modulation of specific signaling cascades.[18] Research into the biological effects of these compounds is ongoing, particularly concerning their environmental fate and potential for inducing antibiotic resistance.[7]
Conclusion
This compound is a valuable chemical for researchers in organic synthesis and analytical chemistry. Its utility as a phase-transfer catalyst and ion-pairing reagent is well-established. Adherence to the safety and handling precautions outlined in this guide is essential to ensure the well-being of laboratory personnel. While its direct role in biological signaling is not apparent, its antimicrobial properties and toxicological profile warrant careful consideration in its application and disposal.
References
- 1. Synthesis of ionic liquids | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Tributylmethylammonium chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium Chloride | C16H36N.Cl | CID 70681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Fate and effect of quaternary ammonium compounds in biological systems - ProQuest [proquest.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. diva-portal.org [diva-portal.org]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
The Solubility of Tributylammonium Chloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylammonium (B8510715) chloride (C₁₂H₂₈ClN) is a quaternary ammonium (B1175870) salt that finds application in various chemical processes, including as a phase-transfer catalyst and as an electrolyte. Its efficacy in these roles is intrinsically linked to its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of tributylammonium chloride, addressing the limited availability of specific quantitative data by presenting qualitative information, data for analogous compounds, and a detailed experimental protocol for precise solubility determination. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing formulations, and designing efficient purification processes.
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the general principles of solubility for quaternary ammonium salts, a qualitative profile can be inferred. These salts, being ionic in nature, exhibit a strong preference for polar solvents capable of solvating the cation and anion effectively.
2.1 Qualitative Solubility
The solubility of this compound is largely dictated by the polarity of the solvent. A general expectation of its solubility is as follows:
-
High Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) are expected to be excellent solvents for this compound. The ability of these solvents to engage in strong ion-dipole interactions facilitates the dissolution of the ionic salt.
-
Moderate to Low Solubility: Solvents of intermediate polarity, such as acetone (B3395972) and chloroform, are likely to exhibit moderate to low solubility.
-
Sparingly Soluble to Insoluble: Nonpolar solvents like benzene, toluene, and diethyl ether are generally poor solvents for ionic compounds such as this compound.[1]
2.2 Quantitative Solubility Data of an Analogous Compound: Tetrabutylammonium (B224687) Chloride
In the absence of extensive quantitative data for this compound, the solubility of a structurally similar compound, tetrabutylammonium chloride, can provide valuable insights. The primary difference lies in the substitution at the nitrogen atom (three butyl groups and one hydrogen in tributylammonium vs. four butyl groups in tetrabutylammonium). While this difference will influence the exact solubility values, the general trends are expected to be comparable.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Notes |
| Dimethylformamide (DMF) | 50 | 320 | High solubility in a polar aprotic solvent. |
| Ethanol | 78 | Very Soluble | Qualitative data indicating high solubility in a polar protic solvent. |
| Chloroform | Not Specified | Easily Soluble | Qualitative data indicating good solubility. |
| Acetone | Not Specified | Easily Soluble | Qualitative data indicating good solubility. |
| Benzene | Not Specified | Slightly Soluble | Qualitative data indicating low solubility in a nonpolar aromatic solvent. |
| Diethyl Ether | Not Specified | Difficulty Soluble | Qualitative data indicating very low solubility in a nonpolar solvent. |
Note: The data presented in this table is for tetrabutylammonium chloride and should be used as a proxy for estimating the solubility of this compound.
Factors Influencing Solubility
Several key factors govern the solubility of this compound in organic solvents:
-
Solvent Polarity: As an ionic salt, the primary determinant of its solubility is the polarity of the solvent. Polar solvents with high dielectric constants are more effective at solvating the tributylammonium cation and the chloride anion, overcoming the lattice energy of the solid salt.
-
Temperature: The dissolution of most solid solutes is an endothermic process. Therefore, an increase in temperature generally leads to an increase in solubility. However, the extent of this effect is solvent-dependent and should be determined experimentally for each specific system.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. The chloride anion can act as a hydrogen bond acceptor, and solvents capable of hydrogen bonding can enhance the dissolution process.
-
Molecular Structure of the Salt: The size and nature of the alkyl groups on the ammonium cation affect the lattice energy of the salt and its interaction with the solvent. The presence of the N-H proton in this compound, as opposed to a fourth butyl group in tetrabutylammonium chloride, may lead to differences in solubility behavior, particularly in protic solvents.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
4.1 Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Drying oven
-
Analytical instrumentation for concentration determination (e.g., HPLC, IC, or gravimetric analysis)
4.2 Experimental Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known mass or volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial to remove any suspended solid particles.
-
-
Determination of Solute Concentration:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt) until a constant weight of the dried residue (this compound) is achieved.
-
Calculate the mass of the solvent by subtracting the mass of the residue from the total mass of the saturated solution.
-
-
Instrumental Analysis:
-
Alternatively, dilute the filtered aliquot with a suitable solvent and determine the concentration of the tributylammonium cation or the chloride anion using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector) or Ion Chromatography (IC).
-
-
4.3 Calculation of Solubility
The solubility can be expressed in various units. For the gravimetric method, the calculation is as follows:
Solubility (g / 100 g of solvent) = (mass of residue / mass of solvent) x 100
Conclusion
While specific quantitative solubility data for this compound in a broad spectrum of organic solvents remains sparse in the literature, a strong understanding of its expected behavior can be derived from the principles governing the dissolution of quaternary ammonium salts and by referencing data from analogous compounds like tetrabutylammonium chloride. The preference for polar solvents is a key characteristic. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. A thorough understanding of the solubility of this compound is essential for its effective application in research and development, particularly in the fields of chemical synthesis and drug development.
References
Navigating the Catalytic Landscape: A Technical Guide to Tributylammonium Chloride and its Quaternary Ammonium Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quaternary ammonium (B1175870) salts are a cornerstone of modern synthetic and medicinal chemistry, prized for their utility as phase-transfer catalysts, electrolytes, and versatile synthetic building blocks. This guide delves into the characteristics of tributylammonium (B8510715) chloride, clarifying its classification as a tertiary amine salt, and provides a comprehensive overview of a closely related and highly relevant true quaternary ammonium salt: tetrabutylammonium (B224687) chloride (TBAC). For researchers and drug development professionals, understanding the nuances of these compounds, their mechanisms of action, and their practical applications is critical for innovation. This document offers a detailed exploration of their properties, synthesis, and experimental applications, supported by structured data and procedural diagrams to facilitate laboratory use.
Introduction: A Point of Clarification on Ammonium Salts
It is crucial to begin with a fundamental clarification of chemical nomenclature. Tributylammonium chloride (C₁₂H₂₈ClN) is, strictly speaking, a tertiary amine hydrochloride salt . It is formed by the protonation of the tertiary amine, tributylamine (B1682462), by hydrochloric acid. The nitrogen atom in this compound is bonded to three butyl groups and one hydrogen atom, and its positive charge is dependent on the pH of the environment.
In contrast, a quaternary ammonium salt features a nitrogen atom bonded to four organic substituents (in this case, alkyl groups), rendering it permanently positively charged, regardless of pH. A prime example, and the focus of this guide due to its extensive applications and available data, is Tetrabutylammonium chloride (TBAC) (C₁₆H₃₆ClN). Other related quaternary ammonium salts include Tributylmethylammonium chloride.[1] This distinction is vital as the catalytic and physicochemical properties of these two classes of compounds differ significantly. For the remainder of this guide, we will focus on tetrabutylammonium chloride as a representative and highly versatile quaternary ammonium salt.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The following tables summarize key data for this compound and the more broadly utilized Tetrabutylammonium chloride.
Table 1: Physicochemical Properties
| Property | This compound | Tetrabutylammonium chloride | References |
| CAS Number | 6309-30-4 | 1112-67-0 | [2][3] |
| Molecular Formula | C₁₂H₂₇N·HCl | C₁₆H₃₆ClN | [2][4] |
| Molecular Weight | 221.81 g/mol | 277.92 g/mol | [2][4] |
| Appearance | - | White to off-white crystalline solid | [5] |
| Melting Point | -70 °C | 90 °C | [2][3] |
| Boiling Point | 216.5 °C | - | [2] |
| Solubility | - | Soluble in water, ethanol, acetone; slightly soluble in benzene (B151609) and ether. | [5][6] |
| Density | - | 1.018 g/cm³ | [3] |
Table 2: Computed Properties and Identifiers
| Property | This compound | Tetrabutylammonium chloride | References |
| IUPAC Name | N,N-dibutylbutan-1-amine;hydrochloride | tetrabutylazanium;chloride | [7][8] |
| InChI | InChI=1S/C12H27N.ClH/c1-5-9-12-13(10-6-2,11-7-3)8-4;/h5-12H2,1-4H3;1H | InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | [3][7] |
| SMILES | CCCCN(CCCC)CCCC.Cl | CCCC--INVALID-LINK--(CCCC)CCCC.[Cl-] | [2][3] |
Synthesis of Tetrabutylammonium Chloride
The synthesis of tetrabutylammonium chloride is typically achieved through the quaternization of a tertiary amine. The general principle involves the reaction of tributylamine with an alkylating agent, such as 1-chlorobutane (B31608).
General Synthesis Workflow
Caption: Workflow for the synthesis of Tetrabutylammonium chloride.
Experimental Protocol: Synthesis from Tributylamine and 1-Chlorobutane
This protocol is adapted from established methods for the synthesis of quaternary ammonium salts.[9]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of tributylamine (6.72 g) in diethyl ether (30.0 mL).
-
Reaction: Add 1-chlorobutane (2.78 g) dropwise to the tributylamine solution while stirring at room temperature.
-
Incubation: Allow the reaction mixture to stir for an extended period, typically 48 hours, during which the insoluble quaternary ammonium salt will precipitate.
-
Isolation: Filter the solid precipitate from the reaction mixture.
-
Purification:
-
Dissolve the crude product in a minimal amount of anhydrous dichloromethane.
-
Precipitate the purified product by adding anhydrous diethyl ether.
-
Filter the purified product. Repeat this dissolution and precipitation step three times to ensure high purity.
-
-
Drying and Storage: Dry the final product under vacuum. Store the purified tetrabutylammonium chloride at -18°C.[9]
Mechanism of Action: Phase-Transfer Catalysis
Tetrabutylammonium chloride is renowned for its role as a phase-transfer catalyst (PTC).[8][10] This catalytic activity is crucial in reactions where reactants are present in immiscible phases, such as an aqueous phase and an organic phase.[11] TBAC facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction with an organic substrate can occur.[8]
Caption: Phase-transfer catalysis mechanism of TBAC.
The lipophilic nature of the four butyl groups on the tetrabutylammonium cation allows it to form an ion pair with the reactant anion from the aqueous phase.[8] This ion pair is soluble in the organic phase, effectively shuttling the anion across the phase boundary.[8] Once in the organic phase, the anion is "naked" and highly reactive, as it is not strongly solvated, leading to a significant acceleration of the reaction rate with the organic substrate.[8]
Applications in Research and Drug Development
The unique properties of tetrabutylammonium chloride lend it to a wide array of applications in both academic research and industrial drug development.
Organic Synthesis
TBAC is a versatile catalyst in numerous organic reactions, including:
-
Nucleophilic Substitutions: Facilitating reactions between an aqueous nucleophile and an organic electrophile.[8]
-
Oxidations and Reductions: Enabling the use of inorganic oxidizing or reducing agents in organic media.[11]
-
Polymerization Reactions: Acting as a catalyst in various polymerization processes.[11]
-
Palladium-Catalyzed Cross-Coupling Reactions: Used in reactions such as the cyclization of o-halo N-allylanilines to form indoles.[12]
Pharmaceutical Applications
In the pharmaceutical industry, the efficiency and mild reaction conditions afforded by TBAC are highly valuable.
-
Active Pharmaceutical Ingredient (API) Synthesis: The use of TBAC can lead to higher yields and purity in the synthesis of complex pharmaceutical intermediates and final APIs.[10]
-
Drug Formulation and Delivery: Quaternary ammonium salts, in general, are explored for their potential to enhance the solubility of hydrophobic compounds, which can improve the efficacy of drug formulations.[13] They can also be used in the preparation of ionic liquids, which are being investigated as novel drug delivery systems to improve the bioavailability of poorly water-soluble drugs.[14]
Analytical Chemistry
TBAC also serves as a valuable reagent in analytical applications.
-
Ion-Pairing Agent in Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC), TBAC can be used as an ion-pairing agent to enhance the retention and separation of anionic analytes.[11]
-
Supporting Electrolyte in Electrochemistry: Its high solubility and wide electrochemical window make it a suitable supporting electrolyte in various electrochemical studies.[8]
Experimental Protocol: Phase-Transfer Catalyzed Chlorination
The following is a representative protocol for a site-selective C(sp³)–H chlorination of amides, demonstrating the utility of tetrabutylammonium chloride as a chlorine source and phase-transfer catalyst.[15]
-
Reaction Setup: In a suitable reaction vessel, combine the amide substrate, (diacetoxyiodo)benzene (B116549) as a mediator, and tetrabutylammonium chloride as the chlorinating agent.
-
Solvent: Use an appropriate organic solvent as the reaction medium.
-
Initiation: The reaction is typically initiated by photolysis (e.g., using a UV lamp), which promotes the formation of a chlorine radical.
-
Reaction Progression: The reaction proceeds via a tandem sequence involving N-H chlorination followed by a photoinitiated chlorine atom transfer, leading to the selective chlorination at the δ-position of the amide.
-
Workup and Purification: Upon completion of the reaction, the mixture is worked up using standard procedures, which may include quenching, extraction, and chromatographic purification to isolate the chlorinated product.
Conclusion
While the nomenclature can be a source of confusion, both this compound and, more significantly, true quaternary ammonium salts like tetrabutylammonium chloride, are indispensable tools for the modern chemist. TBAC, with its robust performance as a phase-transfer catalyst, has carved out a significant role in accelerating reactions, improving yields, and enabling novel synthetic pathways. For professionals in drug discovery and development, a firm grasp of the principles and applications of these powerful catalytic systems is essential for advancing the synthesis of new chemical entities and the formulation of innovative therapeutics. This guide provides a foundational understanding and practical protocols to aid in the successful application of these versatile compounds.
References
- 1. sacheminc.com [sacheminc.com]
- 2. lookchem.com [lookchem.com]
- 3. Tetrabutylammonium chloride - Wikipedia [en.wikipedia.org]
- 4. Tetra-N-butylammonium chloride [webbook.nist.gov]
- 5. guidechem.com [guidechem.com]
- 6. CAS 37451-68-6: Tetrabutylammonium chloride | CymitQuimica [cymitquimica.com]
- 7. 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1) | C12H28ClN | CID 80570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrabutylammonium Chloride | High-Purity PTC [benchchem.com]
- 9. guidechem.com [guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
- 15. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Tributylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of tributylammonium (B8510715) chloride, specifically its melting and boiling points. The document details standardized experimental protocols for the determination of these properties and includes visualizations of relevant experimental workflows and a related biological signaling pathway to provide context for researchers in the life sciences.
Physical and Chemical Properties
Tributylammonium chloride is a quaternary ammonium (B1175870) salt with a range of applications, including as a phase-transfer catalyst. An accurate understanding of its physical properties is essential for its proper handling, storage, and application in experimental settings.
Data Summary
The experimentally determined physical properties of this compound are summarized in the table below.
| Property | Value | Units |
| Melting Point | -70 | °C |
| Boiling Point | 216.5 | °C |
Table 1: Key Physical Properties of this compound.[1]
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of a chemical compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and accurate technique for melting point determination.[2][3][4][5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to allow for uniform heating.[6] If necessary, grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.[5]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point range. This provides a target for a more accurate measurement.
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[2][5]
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[3] For a pure compound, this range should be narrow (0.5-1°C).[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The following protocol describes the micro-reflux method using a Thiele tube.[7][8][9]
Apparatus:
-
Thiele tube
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil or other suitable heating bath liquid
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube.
-
Capillary Tube Insertion: Place a capillary tube (sealed end up) inside the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and attached test tube into the Thiele tube, which should be filled with mineral oil to a level above the side arm.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is the boiling point. Record the temperature at this moment.[7][9]
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound.
Caption: Workflow for Physical Property Determination.
Relevant Signaling Pathway: Chloride Ion in Cellular Signaling
While this compound itself is not a direct signaling molecule, the chloride ion (Cl⁻) is a crucial signaling ion in various physiological processes. Understanding these pathways can be relevant for drug development professionals. The diagram below illustrates a simplified representation of the WNK kinase pathway, which is regulated by intracellular chloride concentrations.[10]
Caption: Simplified WNK Kinase Signaling Pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. alnoor.edu.iq [alnoor.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Cl− as a bona fide signaling ion - PMC [pmc.ncbi.nlm.nih.gov]
Tributylammonium Chloride: A Green Chemistry Catalyst for Sustainable Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tributylammonium (B8510715) chloride and its analogs have emerged as versatile and highly effective catalysts in the field of green chemistry. Their primary application as phase-transfer catalysts (PTCs) allows for the efficient reaction of immiscible reagents, often in aqueous media, thereby reducing the reliance on volatile and hazardous organic solvents. This technical guide provides a comprehensive overview of the applications of tributylammonium chloride in green chemistry, with a focus on its role in key organic transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its adoption in research and industrial settings. The use of this compound aligns with the principles of green chemistry by offering improved reaction efficiency, milder reaction conditions, and opportunities for catalyst recycling, contributing to more sustainable chemical processes.
Introduction to this compound in Green Chemistry
Quaternary ammonium (B1175870) salts, such as this compound, are pivotal in advancing green chemistry principles.[1][2] Their utility stems from their amphiphilic nature, possessing a hydrophilic charged head and hydrophobic alkyl chains. This structure enables them to act as phase-transfer catalysts, shuttling reactive anions from an aqueous phase to an organic phase where the reaction with an organic substrate can occur.[2][3] This mechanism obviates the need for homogeneous solutions, thus minimizing the use of often toxic and volatile organic solvents.[1]
The green credentials of this compound are further enhanced by its potential for immobilization on solid supports, such as polystyrene. This immobilization facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple cycles without significant loss of activity, a key aspect of sustainable catalysis.[4][5]
Core Application: Phase-Transfer Catalysis
The predominant role of this compound in green chemistry is as a phase-transfer catalyst. This catalytic cycle is fundamental to its effectiveness in a variety of organic reactions.
Mechanism of Phase-Transfer Catalysis
The catalytic cycle of this compound in a typical liquid-liquid phase-transfer catalyzed reaction can be visualized as follows:
Key Synthetic Applications and Quantitative Data
This compound and its close analogs, which exhibit similar catalytic activity, have been successfully employed in a range of important organic transformations.[2]
Williamson Ether Synthesis
The Williamson ether synthesis, a classic method for preparing ethers, is significantly enhanced by phase-transfer catalysis, allowing the reaction to proceed under milder conditions with higher yields.
| Catalyst | Substrate 1 | Substrate 2 | Molar Ratio (Cat:Sub) | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Benzyl bromide | Octanol | 0.05 | 6 | 92 | [2][6] |
| Tetraoctylammonium Bromide (TOAB) | Benzyl bromide | Octanol | 0.05 | 4 | 95 | [2] |
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. Phase-transfer catalysis enables the use of aqueous oxidizing agents in a biphasic system, offering a greener alternative to traditional methods that often use stoichiometric amounts of heavy metal oxidants in organic solvents.
| Catalyst | Substrate | Oxidant | Product | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Benzyl Alcohol | K₂Cr₂O₇/H₂SO₄ | Benzaldehyde | 88 | [2] |
| Aliquat 336 | Benzyl Alcohol | K₂Cr₂O₇/H₂SO₄ | Benzaldehyde | 95 | [2] |
| Benzyltriethylammonium Chloride (BTEAC) | Benzyl Alcohol | K₂Cr₂O₇/H₂SO₄ | Benzaldehyde | 85 | [2] |
Henry Reaction (Nitroaldol Reaction)
The Henry reaction, which forms a C-C bond between an aldehyde and a nitroalkane, can be efficiently catalyzed by polystyrene-supported this compound (PsTBAC) in an aqueous medium, demonstrating the principles of catalyst recyclability and the use of water as a solvent.[4][5]
| Aldehyde | Nitroalkane | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Nitromethane | PsTBAC/KOH | H₂O | 94 | [5] |
| 4-Chlorobenzaldehyde | Nitromethane | PsTBAC/KOH | H₂O | 92 | [5] |
| 4-Methylbenzaldehyde | Nitromethane | PsTBAC/KOH | H₂O | 90 | [5] |
| Benzaldehyde | Nitroethane | PsTBAC/KOH | H₂O/THF (10:1) | 85 | [5] |
| 2-Naphthaldehyde | Nitromethane | PsTBAC/KOH | H₂O/THF (10:1) | 88 | [5] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol is adapted for the use of a quaternary ammonium salt like this compound as a phase-transfer catalyst.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the alcohol (1.0 eq), an aqueous solution of a strong base (e.g., 50% NaOH), and the phase-transfer catalyst (1-5 mol%).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq) to the vigorously stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and maintain stirring for the required time (monitored by TLC or GC).
-
Work-up: After cooling to room temperature, dilute the mixture with water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Protocol for the Henry Reaction using Polystyrene-Supported this compound (PsTBAC)
This protocol is based on the 'green' synthesis of nitro alcohols in an aqueous medium.[5]
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 eq) in water (and a minimal amount of THF if the aldehyde is a solid) in a round-bottom flask, add the nitroalkane (1.1 eq), a catalytic amount of aqueous KOH (e.g., one drop of 40% solution), and PsTBAC (e.g., 10 mol% of onium ions).
-
Reaction: Stir the mixture at room temperature for the specified time (e.g., 8 hours).
-
Product Isolation and Catalyst Recovery: Add excess water to the reaction mixture. The solid PsTBAC catalyst can be recovered by simple filtration.
-
Work-up: The filtrate is then worked up by extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, washed, dried, and concentrated to afford the nitro alcohol product, which can be further purified if necessary.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. scribd.com [scribd.com]
- 5. 'Green' synthesis of nitro alcohols catalyzed by solid-supported this compound in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Environmental Profile of Tributylammonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tributylammonium (B8510715) chloride, a quaternary ammonium (B1175870) compound, presents a significant data gap in its environmental impact and biodegradability profile. This technical guide synthesizes the available information on analogous compounds and outlines the standard methodologies for environmental risk assessment. While specific quantitative data for tributylammonium chloride is largely unavailable in public literature and safety data sheets[1][2], this document provides a framework for understanding its potential environmental fate and toxicity. The subsequent sections detail the expected ecotoxicological effects based on related chemical structures, standardized testing protocols for biodegradability and toxicity, and a visual representation of environmental assessment workflows. This guide is intended to inform researchers and developers on the necessary evaluations to ensure the environmental stewardship of novel chemical entities.
Environmental Fate and Ecotoxicity: An Analog-Based Assessment
Aquatic Toxicity: The hazard statement for methylthis compound indicates it is "Toxic to aquatic life with long lasting effects"[2]. While specific LC50 or EC50 values for this compound are not published, it is prudent to assume a similar or greater level of toxicity due to its structural similarity. The toxicity of QACs is often attributed to their ability to disrupt cell membranes.
Persistence and Degradability: Information on the persistence and degradability of this compound is not available[2]. Generally, the biodegradability of QACs can be limited, and they may persist in the environment[3]. The long alkyl chains can hinder microbial degradation.
Bioaccumulative Potential: There is no available data on the bioaccumulative potential of this compound[2]. The octanol-water partition coefficient (log Pow) is a key indicator for bioaccumulation potential. For tetrabutylammonium (B224687) chloride, a log Pow of 1.71 has been reported, suggesting a moderate potential for bioaccumulation[4].
A summary of available data for analogous compounds is presented in Table 1.
Table 1: Ecotoxicological Data for Analogs of this compound
| Compound | Organism | Endpoint | Value | Reference |
| Methylthis compound | - | Hazard Statement | Toxic to aquatic life with long lasting effects | [2] |
| Methylthis compound | Fish | Toxicity | No data available | [2] |
| Methylthis compound | Daphnia and other aquatic invertebrates | Toxicity | No data available | [2] |
| Methylthis compound | Algae | Toxicity | No data available | [2] |
| Methylthis compound | Microorganisms | Toxicity | No data available | [2] |
| Tetrabutylammonium chloride | - | Persistence and degradability | Persistence is unlikely, based on information available | |
| Tetrabutylammonium chloride | - | Bioaccumulative potential | Bioaccumulation is unlikely | |
| Tetrabutylammonium chloride | Fish | Toxicity | No data available | [4] |
| Tetrabutylammonium chloride | - | Biodegradability | No data available | [4] |
| Tetrabutylammonium chloride | - | Bioaccumulation | No data available | [4] |
| Tetrabutylammonium chloride | - | Partition coefficient: n-octanol/water | log Pow: 1.71 | [4] |
Standardized Experimental Protocols for Environmental Assessment
To address the existing data gaps, a suite of standardized experimental protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), should be employed.
Biodegradability Testing
-
Ready Biodegradability (OECD 301): This series of tests (A-F) assesses the potential for rapid and complete biodegradation in an aerobic aqueous medium. Common methods include the DOC Die-Away test (OECD 301A) and the Closed Bottle test (OECD 301D). The substance is exposed to a mixed population of microorganisms from sewage treatment plant effluent, and its degradation is monitored over 28 days by measuring parameters like dissolved organic carbon, CO2 evolution, or oxygen consumption.
-
Inherent Biodegradability (OECD 302): If a substance fails the ready biodegradability test, this series of tests (A-C) can determine if it has the potential to biodegrade under favorable conditions. These tests involve a higher concentration of microorganisms and a longer incubation period.
Ecotoxicity Testing
-
Acute Toxicity to Fish (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period. Commonly used species include zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss).
-
Acute Immobilisation Test for Daphnia (OECD 202): This test assesses the concentration at which 50% of the daphnids (Daphnia magna) are immobilized after a 48-hour exposure (EC50).
-
Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of the substance on the growth of freshwater algae, typically over a 72-hour period. The endpoint is the concentration that inhibits growth by 50% (IC50).
Bioaccumulation Potential
-
Partition Coefficient (n-octanol/water) (OECD 107 or 117): This test measures the log Pow, which is a key indicator of a substance's potential to bioaccumulate in fatty tissues. A high log Pow value (typically >3) suggests a higher potential for bioaccumulation.
Visualizing Environmental Assessment and Pathways
The following diagrams illustrate the logical workflow for environmental impact assessment and the potential environmental fate of a chemical like this compound.
Caption: Workflow for Environmental Impact Assessment of a Chemical Substance.
Caption: Potential Environmental Fate and Transport Pathways.
Conclusion and Recommendations
The current body of scientific literature lacks specific data on the environmental impact and biodegradability of this compound. Based on the precautionary principle and data from analogous quaternary ammonium compounds, it should be treated as a substance potentially toxic to aquatic life with the possibility of persistence in the environment.
For any application involving the potential environmental release of this compound, it is strongly recommended that the following actions be taken:
-
Data Generation: Commission studies following OECD guidelines to determine its ready biodegradability, acute aquatic toxicity, and octanol-water partition coefficient.
-
Risk Assessment: Conduct a thorough environmental risk assessment based on the generated data and the intended use and disposal scenarios.
-
Responsible Handling: In the absence of data, handle and dispose of this compound as a hazardous substance, preventing its release into drains and the wider environment[1].
By proactively addressing these data gaps, researchers and developers can ensure a comprehensive understanding of the environmental profile of this compound and uphold the principles of green chemistry and sustainable product development.
References
Tributylammonium Chloride as a Precursor for Ionic Liquids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tributylammonium (B8510715) chloride and its derivatives as precursors for the synthesis of both protic and aprotic ionic liquids (ILs). The focus is on synthetic methodologies, physicochemical properties, and applications, particularly within the pharmaceutical and drug development sectors. Ionic liquids are increasingly recognized for their potential to solve challenges in drug delivery, such as enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]
Introduction to Tributylammonium-Based Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, often referred to as "designer solvents" due to the ability to tune their physicochemical properties by modifying their cation-anion pairs.[2] Tributylammonium ([TBA]⁺ or [HN444]⁺) salts are a subclass of quaternary ammonium-based ILs. They can be synthesized as aprotic ILs, typically starting from a halide salt like tributylammonium chloride, or as protic ILs (PILs) through a simple acid-base neutralization reaction between tributylamine (B1682462) and a Brønsted acid.[2]
The bulky and asymmetric nature of the tributylammonium cation effectively disrupts crystal lattice formation, leading to low melting points. This versatility makes tributylammonium-based compounds valuable precursors for creating task-specific ILs for a range of applications, from green chemistry to advanced drug formulation.
Synthesis of Tributylammonium-Based Ionic Liquids
The synthesis of tributylammonium-based ILs primarily follows two distinct pathways: neutralization for protic ILs and anion metathesis for aprotic ILs.
Protic Ionic Liquids (PILs) via Neutralization
PILs are formed by the transfer of a proton from a Brønsted acid to a Brønsted base.[3] In this case, tributylamine acts as the base, and the resulting tributylammonium cation is paired with the conjugate base of the acid. This method is straightforward, cost-effective, and typically results in high yields.[3]
Experimental Protocol: Synthesis of Tributylammonium Carboxylate PILs
This protocol is adapted from the synthesis of tributylammonium pentanoate and heptanoate (B1214049).[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place an equimolar amount of tributylamine.
-
Acid Addition: Slowly add an equimolar amount of the desired carboxylic acid (e.g., pentanoic acid, heptanoic acid, or an acidic API like salicylic (B10762653) acid) to the flask. The addition is typically performed dropwise while stirring.
-
Reaction Conditions: The neutralization reaction is often exothermic. To control the temperature, the flask can be cooled in an ice bath. Continue stirring the mixture at room temperature for approximately 24 hours to ensure the reaction goes to completion.
-
Purification: The resulting ionic liquid is typically of high purity and may not require extensive purification. To remove any residual water or volatile unreacted starting materials, the product is dried under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.
-
Characterization: Confirm the structure and purity of the synthesized PIL using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The water content can be determined by Karl Fischer titration.
Aprotic Ionic Liquids via Anion Metathesis
Aprotic ILs are synthesized from this compound through an anion exchange, or metathesis, reaction. This involves replacing the chloride anion with a different, often more complex and non-coordinating, anion. This method allows for the creation of a wide variety of ILs with tailored properties.
Experimental Protocol: Synthesis of a Tributylammonium-Based Aprotic IL
This is a representative protocol for an anion exchange reaction, adapted from similar quaternary ammonium salt syntheses.[3][4]
-
Dissolution: Dissolve this compound in a suitable dry organic solvent (e.g., acetonitrile, acetone) in a reaction flask.
-
Addition of Metathesis Salt: In a separate container, dissolve a slight molar excess (e.g., 1.05 to 1.1 equivalents) of a salt containing the desired anion (e.g., sodium tetrafluoroborate, lithium bis(trifluoromethylsulfonyl)imide) in the same solvent.
-
Reaction: Add the salt solution to the this compound solution. Stir the mixture at room temperature for an extended period, typically 24 to 48 hours, to ensure complete anion exchange.
-
Isolation of Product: A precipitate of the inorganic chloride salt (e.g., NaCl) will form. Remove the precipitate by filtration.
-
Purification: Take the filtrate, which contains the desired ionic liquid, and remove the solvent under reduced pressure using a rotary evaporator. The resulting IL can be further purified by washing with water (if the IL is hydrophobic) to remove any remaining inorganic salt impurities.
-
Drying: Dry the final product under high vacuum to remove all traces of solvent and water.
Physicochemical Properties
The properties of tributylammonium-based ILs are highly dependent on the nature of the anion. A series of ammonium-based protic ionic liquids, including tributylammonium pentanoate ([TBA][C5]) and tributylammonium heptanoate ([TBA][C7]), have been synthesized and characterized.[3]
| Property | [TBA][C5] (pentanoate) | [TBA][C7] (heptanoate) |
| Cation | Tributylammonium | Tributylammonium |
| Anion | Pentanoate | Heptanoate |
| Molecular Weight ( g/mol ) | 287.49 | 315.54 |
| Thermal Decomposition Temp. (Td / °C) | 165.0 | 171.7 |
| Glass Transition Temp. (Tg / °C) | -68.3 | -70.0 |
| Density @ 298.15 K (g/cm³) | 0.9019 | 0.8962 |
| Refractive Index @ 298.15 K | 1.4589 | 1.4593 |
| Table 1: Physicochemical properties of selected tributylammonium-based protic ionic liquids. Data sourced from RSC Advances, 2023.[3] |
Applications in Drug Development
A significant challenge in drug development is the poor aqueous solubility of many APIs, which can limit their bioavailability.[1] Converting crystalline APIs into liquid salt forms—known as API-ILs—is an innovative strategy to overcome issues of polymorphism, improve solubility, and enhance drug delivery.[1][5] The tributylammonium cation can be paired with an acidic API to form a protic API-IL.
A notable example is the synthesis of tributylammonium salicylate (B1505791) ([HN444][Sal]), an API-IL that exists as a supercooled liquid.[6] Studies have shown that this and similar API-ILs can be transported through synthetic membranes in their neat form, demonstrating the potential for enhanced transdermal delivery without the need for a solvent vehicle.[6][7] The derivatization of the tributylammonium cation itself, for instance by adding a polyethylene (B3416737) glycol (PEG) chain, can further increase the rate of membrane transport by over two-fold compared to its non-PEGylated counterpart.[7] This highlights the immense potential for tuning drug delivery properties by modifying the non-active counterion.
Conclusion
This compound and its parent amine, tributylamine, are versatile and valuable precursors for the synthesis of a diverse range of both protic and aprotic ionic liquids. The straightforward nature of neutralization and anion metathesis reactions allows for the systematic tuning of physicochemical properties to suit specific tasks. For drug development professionals, the ability to convert crystalline APIs into liquid salts using the tributylammonium cation offers a promising strategy to overcome long-standing challenges in formulation, particularly for enhancing solubility and enabling novel delivery routes like transdermal systems. Further research into the biocompatibility and specific formulation advantages of tributylammonium-based ILs will continue to expand their role in the next generation of pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 6309-30-4 | Benchchem [benchchem.com]
- 3. US8449652B2 - Poly(ionic liquid)s as new materials for CO2 separation and other applications - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol derivatization of the non-active ion in active pharmaceutical ingredient ionic liquids enhances transdermal delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 525solutions.com [525solutions.com]
Methodological & Application
Application Notes and Protocols for Tributylammonium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase. This technique is invaluable in organic synthesis, offering advantages such as milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign reagents like water. At the heart of PTC is the phase transfer catalyst, a substance that transports a reactant from one phase to another where the reaction can proceed.
Tributylammonium chloride, a quaternary ammonium (B1175870) salt, is an effective phase transfer catalyst. Its lipophilic butyl groups facilitate the transport of anions from the aqueous phase into the organic phase, where they can react with organic substrates. This application note provides detailed protocols and quantitative data for the use of this compound and its analogs in three key synthetic transformations: nucleophilic substitution, oxidation, and dichlorocyclopropanation.
Nucleophilic Substitution: Synthesis of Alkyl Azides
The synthesis of alkyl azides from alkyl halides is a fundamental nucleophilic substitution reaction with broad applications in organic synthesis, particularly in the introduction of the versatile azide (B81097) functionality for subsequent transformations like click chemistry, reductions to amines, or rearrangements. The use of this compound as a phase transfer catalyst allows this reaction to be carried out efficiently in a biphasic system, avoiding the need for expensive, anhydrous polar aprotic solvents.
Quantitative Data
The following table summarizes the results for the synthesis of various alkyl azides from the corresponding alkyl bromides using a quaternary ammonium salt as a phase transfer catalyst in a biphasic system.
| Entry | Alkyl Bromide | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1-Bromobutane | 5 | 6 | 97 |
| 2 | 1-Bromooctane (B94149) | 5 | 5 | 98 |
| 3 | Benzyl (B1604629) Bromide | 5 | 2 | 95 |
| 4 | 1-Bromo-2-phenylethane | 5 | 4 | 96 |
Experimental Protocol: Synthesis of 1-Azidooctane
Materials:
-
1-Bromooctane
-
Sodium azide (NaN₃)
-
This compound
-
Deionized water
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (e.g., 10 mmol, 1.93 g).
-
Add a solution of sodium azide (e.g., 20 mmol, 1.30 g) in deionized water (20 mL).
-
Add this compound (e.g., 0.5 mmol, 0.12 g) to the biphasic mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-azidooctane.
Reaction Workflow
Oxidation of Benzyl Alcohols
The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic chemistry. Phase transfer catalysis offers a green and efficient method for this conversion, often utilizing inexpensive and readily available oxidizing agents. This compound can be employed to transfer an oxidizing agent, such as hypochlorite (B82951) or permanganate, from the aqueous phase to the organic phase to selectively oxidize benzyl alcohols to the corresponding benzaldehydes.
Quantitative Data
The following table presents data for the oxidation of various benzyl alcohols to their corresponding aldehydes using a quaternary ammonium salt as a phase transfer catalyst.
| Entry | Substrate | Oxidant | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | NaOCl | This compound | Toluene | 4 | 92 |
| 2 | 4-Methoxybenzyl alcohol | NaOCl | This compound | Toluene | 3 | 95 |
| 3 | 4-Chlorobenzyl alcohol | NaOCl | This compound | Toluene | 5 | 90 |
| 4 | 4-Nitrobenzyl alcohol | NaOCl | This compound | Toluene | 6 | 88 |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
This compound
-
Toluene
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzyl alcohol (e.g., 10 mmol, 1.08 g) and toluene (20 mL).
-
Add this compound (e.g., 1 mmol, 0.24 g) to the solution.
-
Cool the mixture in an ice bath and add the sodium hypochlorite solution (e.g., 15 mL of a 10-15% solution) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the yellow color disappears.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzaldehyde.
Reaction Mechanism
Dichlorocyclopropanation of Alkenes
Dichlorocarbene (B158193) (:CCl₂) is a highly reactive intermediate that readily undergoes cycloaddition with alkenes to form dichlorocyclopropanes, which are valuable synthetic intermediates. A convenient method for generating dichlorocarbene is the alpha-elimination of chloroform (B151607) using a strong base. This compound is an excellent phase transfer catalyst for this reaction, facilitating the deprotonation of chloroform at the interface of the biphasic system.
Quantitative Data
The following table provides representative yields for the dichlorocyclopropanation of various alkenes using a quaternary ammonium salt as the phase transfer catalyst.
| Entry | Alkene | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Styrene (B11656) | 2 | 6 | 91 |
| 2 | Cyclohexene | 2 | 8 | 85 |
| 3 | 1-Octene | 2 | 10 | 78 |
| 4 | trans-Stilbene | 2 | 12 | 82 |
Experimental Protocol: Dichlorocyclopropanation of Styrene
Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place styrene (e.g., 20 mmol, 2.08 g) and chloroform (40 mL).
-
Add this compound (e.g., 0.4 mmol, 0.09 g) to the mixture.
-
Prepare a 50% (w/v) solution of sodium hydroxide in deionized water (40 mL) and add it to the dropping funnel.
-
With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring for an additional 5 hours at room temperature.
-
Monitor the reaction by GC.
-
After completion, add deionized water (50 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by distillation or chromatography to yield 1,1-dichloro-2-phenylcyclopropane.
Experimental Workflow
Application Notes and Protocols: Tributylammonium Chloride Derivatives in Nucleophilic Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quaternary ammonium (B1175870) salts featuring the tributyl moiety, such as Methyltributylammonium chloride (MTBAC) and Tetrabutylammonium chloride (TBAC), are highly effective phase-transfer catalysts (PTCs).[1][2][3] In nucleophilic substitution reactions, these catalysts are indispensable for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[2][4] Ionic nucleophiles, which are often soluble in water but not in organic solvents, can be efficiently transported into the organic phase by the lipophilic quaternary ammonium cation.[5][6] This technique, known as Phase-Transfer Catalysis (PTC), accelerates reaction rates, increases yields, allows for the use of less hazardous solvents like water, and often enables reactions to proceed under milder conditions.[2][3][7]
Mechanism of Action: Phase-Transfer Catalysis (PTC)
The fundamental role of a tributylammonium-based PTC is to act as a carrier for the nucleophilic anion from the aqueous phase to the organic phase, where the electrophilic substrate resides. The lipophilic nature of the butyl groups allows the cation-anion ion pair to cross the phase boundary.[6][7]
The catalytic cycle can be summarized in four key steps:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium chloride ([Q⁺]Cl⁻) exchanges its chloride anion for the nucleophile anion (Y⁻) from an inorganic salt (M⁺Y⁻).
-
Phase Transfer: The newly formed lipophilic ion pair ([Q⁺]Y⁻) migrates across the interface into the organic phase.[4]
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive nucleophile Y⁻ attacks the organic substrate (R-X), forming the product (R-Y) and regenerating the quaternary ammonium halide ([Q⁺]X⁻).
-
Catalyst Regeneration: The catalyst, now paired with the leaving group anion ([Q⁺]X⁻), returns to the aqueous phase, where it can start another cycle.
Visualization of the PTC Cycle
The following diagram illustrates the general mechanism of phase-transfer catalysis for a nucleophilic substitution reaction.
Caption: The catalytic cycle in phase-transfer nucleophilic substitution.
Applications and Experimental Protocols
Application 1: Synthesis of Alkyl Chlorides from Alkyl Sulfonates
A common application is the conversion of alcohols to alkyl chlorides via an intermediate sulfonate ester. This method is particularly useful for base-sensitive or sterically hindered secondary alcohols.[8] Quaternary ammonium chlorides serve as an excellent source of the chloride nucleophile for this Sₙ2 reaction.
Reaction Scheme: R-OSO₂R' + [Bu₃NMe]⁺Cl⁻ → R-Cl + [Bu₃NMe]⁺OSO₂R'⁻
Experimental Protocol: General Procedure for Chlorination of a Secondary Alkyl Sulfonate This protocol is adapted from the procedure for nucleophilic substitution on secondary alkyl sulfonates using benzylthis compound.[8]
-
Reaction Setup: To a solution of the secondary alkyl sulfonate (1.0 mmol, 1.0 equiv.) in acetone (B3395972) (5 mL) in a round-bottom flask, add methylthis compound (1.2 mmol, 1.2 equiv.).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After cooling to room temperature, remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) to remove the ammonium salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude alkyl chloride.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Data Presentation: Substrate Scope for Nucleophilic Chlorination The following table summarizes yields for the conversion of various secondary alkyl sulfonates to the corresponding chlorides, demonstrating the versatility of this method.[8]
| Entry | Substrate (Sulfonate) | Product (Chloride) | Yield (%) |
| 1 | 2-Octyl mesylate | 2-Chlorooctane | 95% |
| 2 | Cyclohexyl tosylate | Chlorocyclohexane | 92% |
| 3 | 4-Phenyl-2-butyl mesylate | 2-Chloro-4-phenylbutane | 90% |
| 4 | Menthyl tosylate | neo-Menthyl chloride | 88% |
Application 2: Nucleophilic Cyanation of Alkyl Halides
The synthesis of nitriles via the reaction of alkyl halides with alkali metal cyanides is a classic example of a reaction greatly accelerated by PTC.[9] Without a catalyst, the reaction between an aqueous solution of sodium cyanide and an alkyl halide dissolved in an organic solvent is extremely slow, as the cyanide ion cannot enter the organic phase.[5][7]
Reaction Scheme: R-Br + NaCN ---([Bu₃NMe]⁺Cl⁻)--> R-CN + NaBr
Experimental Protocol: Synthesis of 1-Cyanooctane This is a representative protocol for the PTC-mediated cyanation of an alkyl halide.[7][9]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromooctane (B94149) (10 mmol, 1.0 equiv.), sodium cyanide (15 mmol, 1.5 equiv.), and methylthis compound (0.5 mmol, 5 mol%).
-
Solvent System: Add 20 mL of toluene (B28343) and 10 mL of water to the flask.
-
Reaction Conditions: Heat the biphasic mixture to 100 °C with vigorous stirring to ensure adequate mixing of the phases.
-
Monitoring: Follow the disappearance of 1-bromooctane using GC analysis of aliquots taken from the organic layer. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and separate the organic and aqueous layers using a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene by rotary evaporation.
-
Purification: The resulting 1-cyanooctane is often of sufficient purity, but can be further purified by vacuum distillation if required.
Data Presentation: Comparison of PTC Catalyst Performance The choice of catalyst can significantly impact reaction efficiency. Methylthis compound (MTBAC) is often an optimal choice balancing reactivity and cost.[10]
| Entry | Catalyst | Reaction Time | Conversion (%) |
| 1 | None | 48 h | < 5% |
| 2 | Benzyltriethylammonium chloride (TEBA) | 6 h | 92% |
| 3 | Tetrabutylammonium bromide (TBAB) | 4 h | 98% |
| 4 | Methylthis compound (MTBAC) | 3 h | >99% |
General Experimental Workflow and Troubleshooting
A well-defined workflow is crucial for successful and reproducible PTC reactions.
Visualization of a General PTC Workflow
Caption: General experimental workflow for a PTC-catalyzed reaction.
Troubleshooting Common Issues
-
Low Reaction Yield: This can result from an inefficient catalyst. The catalyst's structure is crucial; it must be lipophilic enough to enter the organic phase but not so lipophilic that it never returns to the aqueous phase.[11] Ensure the tributylammonium (B8510715) salt chosen is appropriate for the reaction. Also, check the water content; too much water can hydrate (B1144303) the nucleophile in the organic phase, reducing its reactivity.[11]
-
Slow Reaction Rate: Vigorous stirring is essential to maximize the interfacial area between the phases, which is where the catalyst transfer occurs. Increasing the temperature or the concentration of the catalyst (typically 1-10 mol%) can also improve rates.
-
Catalyst Decomposition: Quaternary ammonium salts can undergo Hofmann elimination at high temperatures, especially under strongly basic conditions.[11] This deactivates the catalyst. If decomposition is suspected, consider using a milder base or a lower reaction temperature. The use of phosphonium (B103445) salts can be an alternative as they tolerate higher temperatures.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. ijirset.com [ijirset.com]
- 3. nbinno.com [nbinno.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 9. alfachemic.com [alfachemic.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. benchchem.com [benchchem.com]
Application of Tributylammonium Chloride in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tributylammonium (B8510715) chloride and its close structural analog, tetrabutylammonium (B224687) chloride, in polymer synthesis. The primary application highlighted is its role as a phase-transfer catalyst in radical polymerization. Additionally, a representative protocol for its potential use in polycondensation reactions is presented.
Application Note 1: Phase-Transfer Catalyzed Radical Polymerization of Methyl Methacrylate (B99206) (MMA)
Tributylammonium chloride and its homologs are effective phase-transfer catalysts (PTCs) for the radical polymerization of vinyl monomers, such as methyl methacrylate (MMA), in a biphasic system.[1] This method is particularly useful as it allows for the use of water-soluble initiators to polymerize monomers that are soluble in an organic phase. The catalyst facilitates the transfer of the initiator anion from the aqueous phase to the organic phase, where it can initiate polymerization.[1]
The polymerization of MMA can be successfully carried out in an aqueous-organic two-phase system using an initiator system composed of tetrabutylammonium chloride, sodium dithionite (B78146) (Na₂S₂O₄), and carbon tetrachloride (CCl₄).[1][2] The rate of polymerization in such a system is typically proportional to the concentration of the quaternary ammonium (B1175870) salt and the monomer, and to the square root of the concentration of the water-soluble initiator component.[1][2] This technique offers a convenient method for conducting radical polymerization under mild conditions.
Quantitative Data Summary
The following table summarizes representative quantitative data for the phase-transfer catalyzed radical polymerization of methyl methacrylate.
| Parameter | Value | Reference |
| Monomer | Methyl Methacrylate (MMA) | [1][2] |
| Catalyst | Tetrabutylammonium Chloride | [1][2] |
| Initiator System | Na₂S₂O₄ / CCl₄ | [1][2] |
| Solvent System | Water-Toluene | [1][2] |
| Reaction Temperature | 60 °C | |
| Monomer Conversion | >90% | [3] |
| Polymer Molecular Weight (Mn) | 1.7 x 10⁴ g/mol | |
| Polydispersity Index (PDI) | 1.1 - 1.5 | [4] |
Experimental Protocol: Phase-Transfer Radical Polymerization of MMA
This protocol describes a general procedure for the polymerization of methyl methacrylate using a tetrabutylammonium chloride-based phase-transfer catalysis system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Tetrabutylammonium chloride
-
Sodium dithionite (Na₂S₂O₄)
-
Carbon tetrachloride (CCl₄)
-
Deionized water
-
Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine the organic phase consisting of methyl methacrylate and toluene.
-
Aqueous Phase Preparation: In a separate flask, prepare the aqueous phase by dissolving sodium dithionite and tetrabutylammonium chloride in deionized water.
-
Degassing: Deoxygenate both the organic and aqueous phases by bubbling with nitrogen gas for at least 30 minutes.
-
Initiation: Transfer the aqueous phase to the reaction vessel containing the organic phase. Add carbon tetrachloride to the biphasic mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60 °C) under a nitrogen atmosphere with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the progress of the polymerization by taking aliquots from the organic phase at regular intervals and analyzing the monomer conversion using techniques such as gas chromatography or gravimetry.
-
Termination and Precipitation: After the desired reaction time or monomer conversion is reached, cool the reaction mixture to room temperature. Separate the organic layer and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol, while stirring.
-
Purification and Drying: Filter the precipitated poly(methyl methacrylate) (PMMA), wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues, and dry the polymer in a vacuum oven until a constant weight is achieved.
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed reaction mechanism for the phase-transfer catalyzed radical polymerization and a typical experimental workflow.
Application Note 2: Polycondensation of Bisphenol A and Epichlorohydrin (B41342)
Quaternary ammonium salts like this compound can act as phase-transfer catalysts in the synthesis of polyethers and epoxy resins.[5] A prominent example is the reaction between bisphenol A and epichlorohydrin to produce poly(bisphenol A-co-epichlorohydrin), a precursor for epoxy resins. The catalyst facilitates the reaction between the bisphenoxide, which is more soluble in the aqueous phase, and epichlorohydrin in the organic phase.
Experimental Protocol: Synthesis of Poly(bisphenol A-co-epichlorohydrin)
This protocol provides a representative method for the synthesis of a low molecular weight epoxy resin precursor using this compound as a phase-transfer catalyst.
Materials:
-
Bisphenol A
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve bisphenol A and a catalytic amount of this compound in an excess of epichlorohydrin and toluene.
-
Aqueous Phase Preparation: Prepare a concentrated aqueous solution of sodium hydroxide.
-
Reaction: Heat the organic mixture to the desired reaction temperature (e.g., 80-90 °C).
-
Addition of Base: Slowly add the sodium hydroxide solution to the vigorously stirred reaction mixture over a period of several hours. The sodium hydroxide deprotonates the bisphenol A to form the bisphenoxide.
-
Polycondensation: The tributylammonium cation forms an ion pair with the bisphenoxide anion, transferring it to the organic phase where it reacts with epichlorohydrin.
-
Work-up: After the addition of the base is complete, continue stirring for an additional period to ensure complete reaction. Cool the mixture and add water to dissolve the sodium chloride byproduct.
-
Phase Separation: Separate the organic layer containing the polymer.
-
Washing: Wash the organic layer multiple times with water to remove any remaining salts and base.
-
Solvent Removal: Remove the toluene and excess epichlorohydrin under reduced pressure to obtain the final epoxy resin precursor.
Logical Relationship Diagram
The following diagram illustrates the logical steps and the role of the phase-transfer catalyst in the polycondensation process.
References
- 1. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 2. Synthesis of terpene–poly(ethylene oxide)s by t-BuP4-promoted anionic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diffusion-regulated phase-transfer catalysis for atom transfer radical polymerization of methyl methacrylate in an aqueous/organic biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. What types of polymers can be synthesized using Tetrabutylammonium Chloride? - Blog [chemkente.com]
Application Notes and Protocols: Tributylammonium Chloride as an Electrolyte in Electrochemical Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylammonium (B8510715) chloride (TBAC), a quaternary ammonium (B1175870) salt, serves as a versatile supporting electrolyte in a variety of non-aqueous electrochemical systems. Its utility stems from its solubility in common organic solvents and its ability to provide a wide electrochemical window, which is crucial for studying redox processes of various analytes without interference from the electrolyte itself. These application notes provide an overview of the properties, applications, and detailed protocols for the use of tributylammonium chloride as a supporting electrolyte in electrochemical research. While specific quantitative data for this compound is not abundantly available in the literature, data for the closely related tetrabutylammonium (B224687) (TBA) salts are provided for comparison and as a reasonable approximation.
Physicochemical Properties and Safety Information
Before utilization in any experimental setup, it is crucial to understand the fundamental properties and safety protocols associated with this compound.
| Property | Value | Reference(s) |
| CAS Number | 6309-30-4 | [1] |
| Molecular Formula | C₁₂H₂₈ClN | [1] |
| Molecular Weight | 221.81 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water and various organic solvents | [1] |
| Safety and Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. |
Applications in Electrochemical Processes
This compound is a valuable supporting electrolyte in several electrochemical applications due to its favorable properties.
Supporting Electrolyte in Cyclic Voltammetry (CV)
This compound is frequently used as a supporting electrolyte in organic solvents for cyclic voltammetry studies. Its primary roles are to increase the conductivity of the solution and to minimize the iR drop (the product of current and uncompensated resistance), which can distort the shape of a cyclic voltammogram. The bulky tributylammonium cation and the chloride anion are generally electrochemically inactive over a wide potential range, providing a stable window for the investigation of redox-active species.
Electrosynthesis
In organic electrosynthesis, this compound can be employed as the electrolyte to facilitate redox reactions for the formation of new chemical bonds. The choice of electrolyte is critical as it can influence the reaction pathway and product selectivity. The cation of the supporting electrolyte can stabilize radical anion intermediates, which can have a significant impact on the reaction outcome.
Electrochemical Sensors
In the development of electrochemical sensors, this compound can be incorporated into the electrolyte solution or the sensor matrix. Its presence ensures adequate ionic conductivity for the transduction of the electrochemical signal generated by the interaction of the analyte with the electrode surface.
Quantitative Data for Tributylammonium and Analogous Tetrabutylammonium (TBA) Salts
The following table summarizes key electrochemical parameters for TBA salts in common organic solvents. This data can serve as a useful reference for estimating the performance of this compound-based electrolytes.
| Parameter | Electrolyte | Solvent | Value | Reference(s) |
| Ionic Conductivity | Tetrabutylammonium salts | Acetonitrile (B52724) | 3-13 times increase upon dilution with acetonitrile | [2] |
| Tetrabutylammonium tetrafluoroborate | Acetonitrile | ~21.1 S·cm²·mol⁻¹ (Limiting molar conductivity) | [3] | |
| Tetrabutylammonium hexafluorophosphate | Acetonitrile | ~160-190 S·cm²/mol (Molar conductivity at infinite dilution) | [4] | |
| Electrochemical Window | Tetrabutylammonium salts | Propylene Carbonate | Wide electrochemical window | [5] |
| Tetrabutylammonium cation | - | Cathodic limit less than 150 mV difference based on alkyl chain length | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Electrolyte Solution (0.1 M in Acetonitrile)
This protocol describes the standard procedure for preparing a 0.1 M solution of this compound in acetonitrile, a common electrolyte system for electrochemical studies.
Materials and Equipment:
-
This compound (TBAC)
-
Anhydrous acetonitrile (ACN)
-
Volumetric flask (e.g., 50 mL)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Inert atmosphere glovebox or Schlenk line (recommended)
Procedure:
-
Drying of TBAC: Dry the required amount of this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove any residual water.
-
Solvent Preparation: Use anhydrous acetonitrile to minimize water content, which can interfere with many electrochemical reactions.
-
Weighing TBAC: Inside a glovebox or under an inert atmosphere, accurately weigh the required mass of dried TBAC to prepare the 0.1 M solution. For 50 mL of a 0.1 M solution, you would need: Mass = 0.1 mol/L * 0.050 L * 221.81 g/mol = 1.109 g
-
Dissolution: Transfer the weighed TBAC to the 50 mL volumetric flask. Add a portion of the anhydrous acetonitrile (approximately 25-30 mL) to the flask.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution until the TBAC is completely dissolved.
-
Bringing to Volume: Carefully add anhydrous acetonitrile to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared electrolyte solution under an inert atmosphere to prevent contamination from atmospheric moisture and oxygen.
Protocol 2: Cyclic Voltammetry Measurement using this compound Electrolyte
This protocol outlines the general steps for performing a cyclic voltammetry experiment with the prepared this compound electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell (three-electrode setup)
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire or mesh)
-
Polishing materials (e.g., alumina (B75360) or diamond slurry on a polishing pad)
-
Prepared 0.1 M TBAC/ACN electrolyte solution
-
Analyte of interest (stock solution)
-
Inert gas (e.g., nitrogen or argon) for deaeration
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using the appropriate polishing slurry.
-
Rinse the electrode thoroughly with deionized water and then with the solvent used for the electrolyte (acetonitrile).
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Ensure the electrodes are properly positioned and not in contact.
-
-
Deaeration:
-
Add the 0.1 M TBAC/ACN electrolyte solution to the cell.
-
Bubble an inert gas through the solution for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Background Scan (Blank):
-
Perform a cyclic voltammetry scan of the electrolyte solution without the analyte.
-
This "blank" scan establishes the electrochemical window of the solvent-electrolyte system and ensures there are no interfering impurities. The voltammogram should be relatively featureless within the potential window.
-
-
Analyte Addition:
-
Add a small, known volume of a concentrated stock solution of the analyte to the cell to achieve the desired final concentration (typically in the mM range).
-
Gently agitate the solution or briefly bubble with the inert gas to ensure mixing.
-
-
Data Acquisition:
-
Set the parameters on the potentiostat software, including the initial potential, switching potentials (vertex potentials), and scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammetry scan and record the voltammogram.
-
It is common practice to run several cycles to ensure the system has reached a steady state.
-
Logical Relationships in Electrochemical Analysis
The successful execution of an electrochemical experiment relies on the careful consideration of the interplay between its core components.
References
Application Notes and Protocols for Tributylammonium Chloride in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. The efficiency of this synthesis, particularly when dealing with reactants in different phases (e.g., a solid or aqueous alkoxide and an organic-soluble alkyl halide), can be significantly enhanced through the use of a phase transfer catalyst (PTC). Tributylammonium (B8510715) chloride, a quaternary ammonium (B1175870) salt, serves as an effective PTC in this context. These application notes provide a detailed protocol and relevant data for employing tributylammonium chloride in the Williamson ether synthesis.
Phase transfer catalysts like this compound facilitate the transfer of the alkoxide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide.[1][2] The lipophilic tributyl groups of the cation render the salt soluble in the organic solvent, allowing it to form an ion pair with the alkoxide. This "naked" alkoxide in the organic phase is a potent nucleophile, leading to faster reaction rates and milder reaction conditions.[1][2]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for a Williamson ether synthesis utilizing a quaternary ammonium salt like this compound as a phase transfer catalyst. Actual results may vary depending on the specific substrates and reaction scale.
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| Alcohol/Phenol (B47542) | 1.0 equivalent | Starting material for alkoxide formation. |
| Alkyl Halide | 1.0 - 1.5 equivalents | Primary alkyl halides are preferred to minimize elimination side reactions.[1] |
| Base | 1.0 - 2.0 equivalents | Strong bases like NaOH, KOH, or K₂CO₃ are commonly used.[3][4] |
| This compound | 1 - 10 mol% | Catalytic amount. |
| Reaction Conditions | ||
| Solvent | Toluene, Dichloromethane, Acetonitrile, or biphasic systems | The choice of solvent depends on the solubility of the reactants.[3] |
| Temperature | 50 - 100 °C | Higher temperatures may favor elimination side reactions.[1][3] |
| Reaction Time | 1 - 8 hours | Monitored by TLC or GC for completion.[1][3] |
| Outcome | ||
| Yield | 50 - 95% | Yields are generally high but can be affected by substrate sterics and side reactions.[3][5] |
Experimental Protocols
This section outlines a detailed methodology for the Williamson ether synthesis of an ether (e.g., 4-ethylanisole (B128215) from 4-ethylphenol (B45693) and methyl iodide) using this compound as a phase transfer catalyst.
Materials:
-
4-Ethylphenol
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Methyl iodide (CH₃I)
-
Toluene
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Alkoxide Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol or phenol (e.g., 4-ethylphenol) in a suitable organic solvent like toluene.
-
Add a stoichiometric amount of a strong base, such as sodium hydroxide, to generate the alkoxide.[1] For solid bases, this may form a two-phase system.
-
-
Addition of Catalyst and Alkyl Halide:
-
To the reaction mixture, add a catalytic amount of this compound (typically 1-5 mol%).[1]
-
Add the primary alkyl halide (e.g., methyl iodide) to the mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to a temperature between 50-100 °C with vigorous stirring.[3]
-
Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] The reaction is typically complete within 1-8 hours.[3]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water to remove the this compound and any remaining base.[1]
-
Separate the aqueous layer and further wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted phenol.[6]
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.[1][6]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Mandatory Visualization
The following diagrams illustrate the key aspects of the Williamson ether synthesis using this compound.
Caption: Catalytic cycle of phase transfer catalysis.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for Tributylammonium Chloride as an Ion-Pairing Agent in HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetrabutylammonium (B224687) chloride (TBAC) as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). Ion-pair reversed-phase (IP-RP) HPLC is a powerful technique for the separation and analysis of ionic and ionizable compounds, which are often challenging to retain and resolve using conventional reversed-phase chromatography.
Introduction to Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)
Reversed-phase HPLC is a cornerstone of analytical chemistry, separating molecules based on their hydrophobicity.[1] However, highly charged or polar molecules, such as oligonucleotides, peptides, and organic acids, exhibit limited interaction with the non-polar stationary phase (e.g., C18), leading to poor retention and separation.[2]
Ion-pair chromatography overcomes this limitation by introducing an ion-pairing reagent to the mobile phase.[1][3] This reagent is a large, ionic molecule with a significant hydrophobic region. It forms a neutral ion-pair with the charged analyte of opposite charge.[4][5] The resulting neutral complex has increased hydrophobicity, allowing it to be retained by the reversed-phase column and separated effectively.[3][6]
Tetrabutylammonium chloride is a quaternary ammonium (B1175870) salt that serves as a cationic ion-pairing agent.[6] It is particularly effective for the analysis of acidic or anionic compounds, such as the phosphate (B84403) backbone of oligonucleotides.[7] The positively charged tetrabutylammonium ion pairs with the negatively charged analyte, while its butyl chains provide the hydrophobicity needed for retention on the stationary phase.[5]
Mechanism of Ion-Pair Chromatography
The diagram below illustrates the fundamental principle of ion-pair reversed-phase chromatography using tetrabutylammonium chloride for the separation of anionic analytes.
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Applications of Tetrabutylammonium Chloride in HPLC
Tetrabutylammonium salts are versatile ion-pairing reagents used for the analysis of a wide range of acidic and anionic compounds. Key applications include:
-
Oligonucleotide Analysis : IP-RP-HPLC is the standard method for purity assessment of synthetic oligonucleotides, separating full-length products from truncated sequences.[7] Tetrabutylammonium salts can enhance the resolution of these separations.[8]
-
Peptide and Protein Analysis : While trifluoroacetic acid (TFA) is common, quaternary ammonium salts can be used in specific applications to improve the separation of acidic peptides.[6]
-
Analysis of Organic Acids : Improving the retention and resolution of small, polar organic acids that are poorly retained on conventional RP columns.[6]
-
Nucleotide Analysis : Used for the separation of cyclic nucleotides and other charged nucleotide analogs.[9]
-
Analysis of Sulfonated Compounds : Highly sulfonated molecules, such as some dyes, are very polar and require an ion-pairing agent for retention on a C18 column.[2]
Data Presentation: HPLC Conditions
The following table summarizes typical starting conditions for IP-RP-HPLC methods using tetrabutylammonium salts for the analysis of various analytes. These should be considered as starting points for method development.
| Analyte Type | Column | Mobile Phase A | Mobile Phase B | Ion-Pairing Agent Conc. | Gradient Example | Detector |
| Oligonucleotides | C18, 2.1-4.6 mm ID, 1.7-5 µm | 10-100 mM TEAA or similar buffer with TBAC | Acetonitrile (B52724) with buffer and TBAC | 5-20 mM | 5-50% B over 30 min | UV (260 nm) |
| Acidic Peptides | C18, 4.6 x 150 mm, 5 µm | Water with 5 mM TBAC, pH 7.5 | Acetonitrile with 5 mM TBAC | 5 mM | 10-60% B over 40 min | UV (214 nm) |
| Sulfonated Dyes | C18, 2.0 x 150 mm, 5 µm | 10 mM Ammonium Acetate (B1210297), pH 7.5 | 50:50 Methanol/Acetonitrile | 5-10 mM | 0-90% B over 10 min | UV-Vis / MS |
| Cyclic Nucleotides | C18, microbore | Water with TBABr | Acetonitrile/Methanol | 50-500 µM | Isocratic or shallow gradient | MS |
Note: TEAA (Triethylammonium acetate) is often used as a buffer. TBAC can be added to this system. For MS compatibility, volatile buffers like ammonium acetate or triethylammonium (B8662869) acetate are preferred over non-volatile salts like phosphates. The concentration of the ion-pairing agent is a critical parameter that must be optimized for each specific application.[7]
Experimental Protocols
Protocol 1: General IP-RP-HPLC Analysis of Anionic Analytes
This protocol provides a general procedure for the analysis of acidic compounds like oligonucleotides or organic acids using tetrabutylammonium chloride as an ion-pairing agent.
1. Materials and Reagents
-
Tetrabutylammonium Chloride (TBAC), HPLC Grade
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade (e.g., Milli-Q)
-
Buffer components (e.g., Triethylammonium acetate, Ammonium acetate), if required
-
Acid/Base for pH adjustment (e.g., Acetic Acid, Phosphoric Acid, Ammonium Hydroxide)
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
0.22 µm or 0.45 µm membrane filters
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Prepare the desired aqueous buffer (e.g., 100 mM Triethylammonium acetate).
-
Weigh and dissolve TBAC to the final desired concentration (typically 5-20 mM). For a 1L solution of 10 mM TBAC, dissolve approximately 2.78 g of TBAC.
-
Adjust the pH to the desired level (e.g., pH 7.0 - 7.5) using an appropriate acid or base.[3][4] Acidic samples are ionized under neutral or basic conditions, which facilitates ion-pairing.[4]
-
Filter the mobile phase through a 0.22 µm filter to remove particulates.[10]
-
Degas the solution using sonication or helium sparging.[10]
-
-
Mobile Phase B (Organic):
-
Prepare a mixture of organic solvent (typically Acetonitrile) and water (e.g., 80:20 ACN:Water).
-
Add the same concentration of TBAC and any buffer components as in Mobile Phase A to ensure consistent ion-pairing throughout the gradient.
-
Filter and degas the solution as described for Mobile Phase A.
-
3. Sample Preparation
-
Dissolve the analyte sample in Mobile Phase A or HPLC-grade water to a suitable concentration (e.g., 0.1-1.0 mg/mL).[7]
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.[7]
4. HPLC Analysis
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample (e.g., 10-20 µL).
-
Elution: Run a suitable gradient to elute the analytes. The gradient slope should be optimized to achieve the desired resolution.[8]
-
Detection: Monitor the elution at the appropriate wavelength for the analyte (e.g., 260 nm for oligonucleotides).
5. Post-Analysis Column Care
-
After the analysis sequence, wash the column extensively with a mobile phase containing no buffer or ion-pairing agent (e.g., a gradient from water to 100% acetonitrile/methanol). This is crucial to remove the adsorbed ion-pairing reagent, which can otherwise be difficult to remove and affect future analyses.[11]
-
Store the column in a suitable solvent, typically a mixture of acetonitrile and water, as recommended by the manufacturer.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for performing an HPLC analysis using an ion-pairing agent.
Caption: General workflow for IP-RP-HPLC analysis.
References
- 1. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. km3.com.tw [km3.com.tw]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Ion-pair liquid chromatography-electrospray mass spectrometry for the analysis of cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. Determination of tetrabutylammonium chloride - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the Synthesis of Nanoparticles Using Tributylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and use of tributylammonium (B8510715) chloride in the synthesis of various nanoparticles. Detailed experimental protocols, quantitative data, and visualizations are included to facilitate the replication and adaptation of these methods in a research and development setting.
Introduction: The Role of Tributylammonium Chloride in Nanoparticle Synthesis
This compound (TBAC) is a quaternary ammonium (B1175870) salt that primarily functions as a phase-transfer catalyst (PTC) in the synthesis of nanoparticles.[1] In multiphase reaction systems, where reactants are distributed between immiscible aqueous and organic phases, TBAC facilitates the transfer of ionic species across the phase boundary, thereby enabling and accelerating the reaction.
The structure of this compound, featuring a positively charged nitrogen atom surrounded by three butyl chains and a chloride counter-ion, imparts amphiphilic properties. The hydrophobic butyl groups enhance its solubility in organic solvents, while the charged ammonium headgroup allows it to interact with and transport anions from the aqueous phase to the organic phase. This mechanism is crucial in various nanoparticle syntheses where aqueous metal salt precursors need to react with reducing or capping agents present in an organic medium.
Beyond its role as a phase-transfer catalyst, this compound can also act as a capping or stabilizing agent , adsorbing to the surface of newly formed nanoparticles to control their growth and prevent aggregation.
Applications in Nanoparticle Synthesis
While the literature more frequently details the use of tetrabutylammonium (B224687) salts, this compound has been employed in the synthesis of various nanomaterials, including:
-
Metal Nanoparticles: Facilitating the reduction of metal salts in biphasic systems.
-
Polymer Nanoparticles: Used in the synthesis of molecularly imprinted polymers.[2]
-
Immobilized Catalysts: this compound can be immobilized on solid supports, such as polystyrene or silica, to create recoverable and reusable catalysts for various reactions, including those involving nanoparticles.[1]
Experimental Protocols
Due to the proprietary nature of some industrial processes and the prevalence of similar quaternary ammonium salts in academic literature, detailed, publicly available protocols specifically using this compound for nanoparticle synthesis are limited. The following protocol is a generalized procedure for the synthesis of palladium nanoparticles where a polymer-supported tributylammonium salt is utilized, which can be adapted for other metal nanoparticle syntheses.
Synthesis of Polymer-Supported Palladium Nanoparticles
This protocol describes the immobilization of palladium nanoparticles on a polymer support containing this compound moieties. This method is advantageous for catalyst recovery and reuse.
Materials:
-
Poly{4-chloromethylstyrene-co-(4-vinylbenzyl)this compound}
-
Palladium precursor (e.g., Palladium(II) acetate)
-
Solvent (e.g., Toluene)
-
Reducing agent (e.g., Sodium borohydride)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Support Swelling: Swell the poly{4-chloromethylstyrene-co-(4-vinylbenzyl)this compound} resin in a suitable solvent (e.g., toluene) in a round-bottom flask with stirring.
-
Palladium Loading: Add the palladium precursor to the swollen resin suspension and stir at room temperature for a specified time to allow for the complexation of palladium ions with the polymer support.
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of a reducing agent (e.g., sodium borohydride) dropwise to the mixture. The color of the suspension should change, indicating the formation of palladium nanoparticles.
-
Reaction Completion: Continue stirring for several hours to ensure complete reduction and immobilization of the palladium nanoparticles.
-
Washing and Purification: Filter the polymer-supported palladium nanoparticles and wash them sequentially with water, ethanol, and a final organic solvent (e.g., acetone) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Polymer Support | Poly{4-chloromethylstyrene-co-(4-vinylbenzyl)this compound} | [3] |
| Palladium Precursor | Palladium(II) acetate | [3] |
| Solvent | Toluene | [3] |
| Reducing Agent | Sodium borohydride | [3] |
| Resulting Nanoparticle Size | Dependent on synthesis conditions | [3] |
Visualizations
Mechanism of Phase-Transfer Catalysis
The following diagram illustrates the fundamental role of this compound as a phase-transfer catalyst in transporting an aqueous reactant (A-) to the organic phase to react with an organic reactant (B).
Caption: Phase-transfer catalysis by this compound.
Experimental Workflow for Polymer-Supported Nanoparticle Synthesis
The following diagram outlines the key steps in the synthesis of polymer-supported palladium nanoparticles using a this compound-functionalized polymer.
Caption: Workflow for supported nanoparticle synthesis.
Characterization of Nanoparticles
After synthesis, it is crucial to characterize the nanoparticles to determine their physical and chemical properties. Common characterization techniques include:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension.
-
UV-Visible Spectroscopy: To observe the surface plasmon resonance (SPR) peak for metallic nanoparticles, which is indicative of their size and shape.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the surface of the nanoparticles and confirm the presence of the capping agent.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound serves as a versatile phase-transfer catalyst and potential capping agent in the synthesis of various nanoparticles. Its ability to facilitate reactions between immiscible phases makes it a valuable tool for researchers and scientists in materials science and drug development. The provided protocols and visualizations offer a foundation for the application of this compound in the controlled synthesis of nanoparticles with desired properties. Further optimization of reaction parameters may be necessary to achieve specific nanoparticle characteristics for different applications.
References
Application Notes and Protocols for the Preparation of Deep Eustomers Solvents using Tributylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of deep eutectic solvents (DESs) based on tributylammonium (B8510715) chloride (TBAC). DESs are emerging as green and tunable solvents with significant potential in various fields, including drug delivery and extraction processes.
Introduction to Tributylammonium Chloride-Based Deep Eutectic Solvents
Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, when combined in a specific molar ratio, exhibit a significant depression in melting point compared to the individual components, often resulting in a liquid at room temperature.[1][2] this compound, a quaternary ammonium (B1175870) salt, serves as an excellent HBA in the formation of these novel solvents.[3] By carefully selecting the HBD, the physicochemical properties of the resulting DES can be tailored for specific applications.[4]
Common HBDs paired with this compound include:
-
Carboxylic Acids: Such as decanoic acid and levulinic acid, which can form hydrophobic DESs suitable for the extraction of non-polar compounds.[5][6][7]
-
Glycols: Including ethylene (B1197577) glycol and triethylene glycol, which can form hydrophilic DESs.[8][9]
-
Alcohols: Like glycerol, which can also form hydrophilic DESs.[8]
-
Other Natural Compounds: Such as oleic acid.[10]
The formation of a DES is driven by the establishment of strong hydrogen bonds between the chloride ion of TBAC and the hydrogen-donating moiety of the HBD.[2] These interactions disrupt the crystal lattice of the individual components, leading to the liquid state at lower temperatures.[2]
Physicochemical Properties of this compound-Based DESs
The properties of TBAC-based DESs are highly dependent on the nature of the HBD and the molar ratio of the components. Key physicochemical properties are summarized below.
| Hydrogen Bond Donor (HBD) | Molar Ratio (TBAC:HBD) | Density (g/cm³) | Viscosity (mPa·s) | Decomposition Temperature (°C) | Application Highlights |
| Levulinic Acid | 1:2 | 1.03453 (at 293.15 K) | Moderately viscous | ~176.57 | CO2 and SO2 capture, extraction of pesticides and heavy metals, solubilization of biomolecules.[4][11] |
| Decanoic Acid | 1:2 | - | - | ~216.2 | Lubricants, extraction of ethylene.[6][12] |
| Ethylene Glycol | 1:2 | - | - | - | Extractive desulfurization.[5] |
| Triethylene Glycol | Various | Measured from 293.15 to 353.15 K | Measured from 293.15 to 353.15 K | - | General purpose green solvent.[8][13] |
| Glycerol | Various | Measured from 293.15 to 353.15 K | Measured from 293.15 to 353.15 K | - | General purpose green solvent.[8][13] |
| Oleic Acid | 1:3 | - | - | - | Co-extraction reagent for Li+ extraction (76.8% efficiency).[10] |
Experimental Protocols
General Protocol for the Synthesis of this compound-Based DESs (Heating Method)
This protocol describes a general and widely used method for the preparation of TBAC-based DESs.
Materials:
-
This compound (TBAC) (Hydrogen Bond Acceptor)
-
Selected Hydrogen Bond Donor (HBD) (e.g., decanoic acid, ethylene glycol, glycerol)
-
Glass vial with a screw cap or a round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amounts of TBAC and the HBD in the desired molar ratio directly into the glass vial or round-bottom flask.
-
Mixing: Add a magnetic stir bar to the vessel.
-
Heating and Stirring: Place the vessel on a heating plate or in an oil bath. Heat the mixture to a temperature typically ranging from 50°C to 100°C while stirring continuously.[14] The exact temperature will depend on the melting points of the individual components. A lower temperature of around 35°C has been reported for the synthesis of a hydrophobic DES with decanoic acid.[8] For glycol-based DESs, a temperature as low as 50°C for 60 minutes has been shown to be effective.[9]
-
Observation: Continue heating and stirring until a clear, homogeneous liquid is formed, with no solid particles remaining.[5]
-
Cooling: Once a homogeneous liquid is obtained, remove the vessel from the heat source and allow it to cool to room temperature while stirring continues.
-
Storage: Store the prepared DES in a sealed container to prevent the absorption of moisture, as many DESs are hygroscopic.
Protocol for the Characterization of TBAC-Based DESs
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is used to confirm the formation of the DES by observing the shifts in the characteristic vibrational bands, particularly the stretching frequency of the hydroxyl or carboxylic acid groups of the HBD, which indicates the formation of hydrogen bonds with the chloride ion of TBAC.[9]
Procedure:
-
Obtain the FTIR spectra of the pure TBAC and the pure HBD.
-
Obtain the FTIR spectrum of the prepared DES.
-
Compare the spectra. A broadening and shift to a lower wavenumber of the O-H or C=O stretching band in the DES spectrum compared to the pure HBD spectrum is indicative of hydrogen bond formation.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the DES and the interactions between the components. Shifts in the chemical shifts of the protons involved in hydrogen bonding can be observed.
Procedure:
-
Dissolve the pure components and the DES in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for changes in chemical shifts, particularly for the protons of the hydroxyl or carboxyl groups of the HBD.
3.2.3. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):
TGA is used to determine the thermal stability and decomposition temperature of the DES.[9] DSC is used to determine the melting point and glass transition temperature of the DES.[5]
Procedure (TGA):
-
Place a small, accurately weighed sample of the DES in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
Procedure (DSC):
-
Place a small, accurately weighed sample of the DES in a DSC pan.
-
Cool the sample to a low temperature (e.g., -90°C) and then heat it at a controlled rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature to identify melting points and glass transitions.
Application Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) of Neonicotinoid Insecticides using a Hydrophobic TBAC-Based DES
This protocol is adapted from a method using tetrabutylammonium (B224687) bromide (TBABr) and decanoic acid, which is directly applicable to a TBAC-based hydrophobic DES.[5]
Materials:
-
Hydrophobic DES (e.g., TBAC:decanoic acid, 1:3 molar ratio)
-
Disperser solvent (e.g., acetonitrile)
-
Water sample containing neonicotinoid insecticides
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Sample Preparation: Place a 10 mL aqueous sample into a 15 mL centrifuge tube.
-
Injection of Extraction Mixture: Rapidly inject a mixture of 100 µL of the hydrophobic DES (extraction solvent) and 400 µL of acetonitrile (B52724) (disperser solvent) into the sample tube.
-
Emulsification: Vortex the mixture for 60 seconds. A cloudy solution will form due to the dispersion of the fine DES droplets in the aqueous phase.
-
Phase Separation: Centrifuge the mixture at 5000 rpm for 10 minutes. The denser DES phase containing the extracted analytes will sediment at the bottom of the tube.
-
Analysis: Carefully collect the sedimented DES phase using a microsyringe and inject it into the HPLC for quantification of the neonicotinoid insecticides.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and application of this compound-based deep eutectic solvents.
Caption: Workflow for DES Preparation and Application.
Logical Relationship in Drug Delivery Application
The following diagram illustrates the logical steps and considerations for utilizing a TBAC-based DES as a drug delivery vehicle.
Caption: Logic Flow for DES in Drug Delivery.
Conclusion
This compound-based deep eutectic solvents offer a versatile platform for the development of novel, green, and tunable solvent systems. Their ease of preparation and the ability to tailor their physicochemical properties make them highly attractive for a range of applications, from enhancing the solubility and delivery of poorly water-soluble drugs to efficient extraction processes. The protocols and data presented herein provide a solid foundation for researchers and professionals to explore the potential of these promising solvents in their respective fields.
References
- 1. Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Eco-Friendly Hydrophobic Deep Eutectic Solvent-Based Dispersive Liquid–Liquid Microextraction for the Determination of Neonicotinoid Insecticide Residues in Water, Soil and Egg Yolk Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nature of a Tetrabutylammonium Chloride–Levulinic Acid Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deep Eutectic Systems as Novel Vehicles for Assisting Drug Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application of Quaternary Ammonium Salts in C-H Bond Activation: Protocols and Methodologies
Introduction
The functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, enabling the construction of complex molecules from simple precursors. While the user's query specified "Tributylammonium chloride," a comprehensive review of the scientific literature indicates that the principal applications in this field involve quaternary ammonium (B1175870) salts, most notably Tetrabutylammonium chloride (TBAC) and its congeners. These salts play diverse and crucial roles in C-H activation, acting as phase-transfer catalysts, in-situ olefin generators, and directing groups. This document provides detailed application notes and protocols for three distinct methodologies that leverage the unique properties of quaternary ammonium salts in C-H activation reactions.
Application Note 1: Rhodium-Catalyzed C(sp³)-H Alkylation of Benzylic Amines Using Quaternary Ammonium Salts as Olefin Precursors
This method provides an operationally simple and safer alternative to using gaseous or volatile liquid olefins in C-H alkylation reactions. Quaternary ammonium salts serve as solid, stable precursors that generate the reactive olefin in situ through a Hofmann elimination pathway.[1][2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Alkylation of N-benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine with Tetraethylammonium Iodide
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)Cl]₂ (2.5) | K₂CO₃ (2.0) | Toluene (B28343) | 120 | 24 | 75 |
| 2 | [Rh(cod)Cl]₂ (2.5) | Cs₂CO₃ (2.0) | Toluene | 120 | 24 | 68 |
| 3 | [Rh(cod)Cl]₂ (2.5) | Na₂CO₃ (2.0) | Toluene | 120 | 24 | 55 |
| 4 | [Rh(coe)₂Cl]₂ (2.5) | K₂CO₃ (2.0) | Toluene | 120 | 24 | 82 |
| 5 | [Rh(coe)₂Cl]₂ (2.5) | K₂CO₃ (2.0) | Dioxane | 120 | 24 | 65 |
| 6 | [Rh(coe)₂Cl]₂ (2.5) | K₂CO₃ (2.0) | Toluene | 100 | 24 | 45 |
Data sourced from Organic Letters 2017, 19 (16), 4287–4290.
Table 2: Substrate Scope for the Rh(I)-Catalyzed Alkylation with Various Quaternary Ammonium Salts
| Substrate (Benzylic Amine) | Quaternary Ammonium Salt | Product | Yield (%) |
| N-benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine | Tetraethylammonium Iodide | N-(2-methylbutyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine | 82 |
| N-(4-methoxybenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine | Tetraethylammonium Iodide | N-(4-methoxybenzyl)-N-(2-methylbutyl)-2-(pyridin-2-yl)ethan-1-amine | 78 |
| N-benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine | Tetrapropylammonium Bromide | N-(2-methylpentyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine | 75 |
| N-benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine | Tetrabutylammonium Bromide | N-(2-methylhexyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine | 71 |
Data sourced from Organic Letters 2017, 19 (16), 4287–4290.
Experimental Protocol
General Procedure for the Rh(I)-Catalyzed Alkylation of Benzylic Amines:
-
To an oven-dried screw-capped vial, add the benzylic amine substrate (0.2 mmol, 1.0 equiv), the quaternary ammonium salt (0.4 mmol, 2.0 equiv), [Rh(coe)₂Cl]₂ (0.005 mmol, 2.5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkylated product.
Mandatory Visualization
Caption: Experimental workflow for Rh(I)-catalyzed C-H alkylation.
Caption: Proposed reaction mechanism.
Application Note 2: Rhodium(III)-Catalyzed C-H Activation/Annulation of Phenacyl Ammonium Salts
In this methodology, the α-ammonium group on an acetophenone (B1666503) derivative serves as an internal oxidizing directing group, facilitating a redox-neutral C-H activation and annulation with coupling partners like diazo esters or unactivated alkenes.[3][4][5]
Data Presentation
Table 3: Rh(III)-Catalyzed Annulation of Phenacyl Ammonium Salts with Diazo Esters
| Phenacyl Ammonium Salt | Diazo Ester | Additive | Product | Yield (%) |
| 2-oxo-2-phenylethyl)triethylammonium bromide | Ethyl 2-diazo-2-phenylacetate | AgOAc (0.2 equiv) | 2-ethoxycarbonyl-2,3-diphenyl-2,3-dihydro-1H-inden-1-one | 85 |
| (2-(4-methoxyphenyl)-2-oxoethyl)triethylammonium bromide | Ethyl 2-diazo-2-phenylacetate | AgOAc (0.2 equiv) | 2-ethoxycarbonyl-5-methoxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one | 82 |
| (2-(4-chlorophenyl)-2-oxoethyl)triethylammonium bromide | Ethyl 2-diazo-2-phenylacetate | AgOAc (0.2 equiv) | 5-chloro-2-ethoxycarbonyl-2,3-diphenyl-2,3-dihydro-1H-inden-1-one | 76 |
| (2-oxo-2-phenylethyl)triethylammonium bromide | Diethyl diazomalonate | AgOAc (0.2 equiv) | Diethyl 1-oxo-3-phenyl-1,2-dihydro-2H-indene-2,2-dicarboxylate | 91 |
Data sourced from J. Am. Chem. Soc. 2015, 137, 5, 1902–1911.
Experimental Protocol
General Procedure for the Rh(III)-Catalyzed Annulation with Diazo Esters:
-
To a screw-capped tube, add the phenacyl ammonium salt (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon.
-
Add the diazo ester (0.3 mmol, 1.5 equiv) and dichloroethane (DCE) (1.0 mL).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the annulated product.
Mandatory Visualization
Caption: Experimental workflow for Rh(III)-catalyzed annulation.
Caption: Simplified catalytic cycle for Rh(III)-catalyzed annulation.
Application Note 3: Ion Pair-Directed meta-Selective C-H Borylation of Aromatic Quaternary Ammonium Salts
This strategy utilizes the non-covalent ion-pairing interaction between a cationic quaternary ammonium group on the aromatic substrate and an anionic ligand on an iridium catalyst to achieve regioselective C-H borylation at the meta position.[6]
Data Presentation
Table 4: meta-Selective C-H Borylation of Aromatic Quaternary Ammonium Salts
| Substrate | Ligand | Product | Yield (%) | meta:para ratio |
| N,N,N-trimethyl-2-phenylethan-1-aminium triflate | 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) | meta-borylated product | 85 | >20:1 |
| 2-(4-chlorophenyl)-N,N,N-trimethylethan-1-aminium triflate | 3,4,7,8-tetramethyl-1,10-phenanthroline | meta-borylated product | 78 | >20:1 |
| N,N,N-trimethyl-3-phenylpropan-1-aminium triflate | 3,4,7,8-tetramethyl-1,10-phenanthroline | meta-borylated product | 81 | 15:1 |
| 2-(3,5-dimethylphenyl)-N,N,N-trimethylethan-1-aminium triflate | 3,4,7,8-tetramethyl-1,10-phenanthroline | meta-borylated product | 92 | >20:1 |
Data sourced from J. Am. Chem. Soc. 2016, 138, 38, 12344–12347.
Experimental Protocol
General Procedure for meta-Selective C-H Borylation:
-
In a nitrogen-filled glovebox, add the aromatic quaternary ammonium salt (0.1 mmol, 1.0 equiv), [Ir(cod)OMe]₂ (0.0015 mmol, 1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.003 mmol, 3.0 mol%) to a vial.
-
Add bis(pinacolato)diboron (B136004) (B₂pin₂) (0.12 mmol, 1.2 equiv).
-
Add anhydrous tetrahydrofuran (B95107) (THF) (0.5 mL).
-
Seal the vial and stir the mixture at 80 °C for 16 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the meta-borylated product.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quaternary Ammonium Salts as Alkylating Reagents in C-H Activation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed C-H activation of phenacyl ammonium salts assisted by an oxidizing C-N bond: a combination of experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tributylammonium Chloride in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficiency of these catalytic systems can often be enhanced by the use of additives. Tributylammonium (B8510715) chloride, a quaternary ammonium (B1175870) salt, serves as a versatile and effective additive in several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.
This document provides detailed application notes, experimental protocols, and a summary of the role of tributylammonium chloride in these transformations.
Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions
This compound primarily functions in two key roles:
-
Phase-Transfer Catalyst (PTC): In biphasic reaction media (e.g., organic-aqueous), this compound facilitates the transfer of anionic reactants or intermediates from the aqueous or solid phase to the organic phase where the catalytic reaction occurs. The lipophilic tributyl groups on the ammonium cation enhance its solubility in the organic phase, allowing it to shuttle anions across the phase boundary.
-
Formation of Anionic Palladium Complexes: The chloride ions from this compound can coordinate to the palladium center, forming anionic palladium species. These anionic complexes can exhibit altered reactivity and stability compared to their neutral counterparts, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
The use of this compound can lead to several benefits, including:
-
Increased reaction rates
-
Improved product yields
-
Milder reaction conditions (e.g., lower temperatures)
-
Enhanced catalyst stability
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate to form a new carbon-carbon bond.
Mechanism and Role of this compound
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
This compound can influence this cycle in a biphasic system by acting as a phase-transfer catalyst to transport the boronate anion (formed by the reaction of the boronic acid with a base) from the aqueous phase to the organic phase, where it can more readily undergo transmetalation with the palladium complex.
Caption: Suzuki-Miyaura catalytic cycle with the role of this compound.
Quantitative Data: Suzuki-Miyaura Coupling
While specific data for this compound is less common in literature than for tetrabutylammonium (B224687) bromide (TBAB), the following table illustrates the typical effect of quaternary ammonium salts on Suzuki-Miyaura couplings.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | None | Water | 100 | 24 | <5 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | TBAB (1) | Water | 100 | 4 | 95 |
| 3 | 2-Chloropyridine | 4-Fluorophenylboronic acid | POPd | K₂CO₃ | TBAB (1) | Water | 80 | 2 | 92 |
| 4 | 3-Chloropyridine | 4-Fluorophenylboronic acid | POPd | K₂CO₃ | TBAB (1) | Water | 80 | 2 | 94 |
Note: Data is representative and compiled from various sources. POPd = Palladium phosphinous acid complex.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for palladium-catalyzed Suzuki-Miyaura reactions using quaternary ammonium salts as phase-transfer catalysts.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 4 mol%)
-
This compound (1.0 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), this compound (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) and water (5 mL) to the flask.
-
The reaction mixture is stirred vigorously and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Application in Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.
Mechanism and Role of this compound
The Heck reaction cycle involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst.
In the Heck reaction, this compound can promote the formation of an anionic palladium complex, which can alter the reaction pathway and accelerate the catalytic cycle. This is particularly beneficial for less reactive aryl chlorides.
Caption: Heck reaction catalytic cycle and the influence of this compound.
Quantitative Data: Heck Reaction
The following table shows representative yields for the Heck reaction, highlighting the positive effect of quaternary ammonium salt additives.
| Entry | Aryl Halide | Alkene | Catalyst | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | None | DMF | 140 | 24 | 10 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | TBAC (1 equiv) | DMF | 140 | 4 | 98 |
| 3 | 4-Chloroacetophenone | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | TBAB (1 equiv) | NMP | 150 | 2 | 95 |
| 4 | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | TBAB (1 equiv) | Ionic Liquid | 120 | 0.5 | 99 |
Note: Data is representative and compiled from various sources. TBAC = Tetrabutylammonium chloride, TBAB = Tetrabutylammonium bromide.
Experimental Protocol: General Procedure for Heck Reaction
This is a general protocol for a Heck reaction using this compound as an additive, based on established procedures.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (1.0 mmol)
-
Sodium acetate (NaOAc, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), palladium(II) acetate (0.01 mmol), this compound (1.0 mmol), and sodium acetate (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the alkene (1.5 mmol) and N,N-dimethylformamide (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.
Mechanism and Role of this compound
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt.
This compound can act as a phase-transfer catalyst in biphasic systems and can also influence the palladium species in a similar manner to the Heck reaction. In some amine- and copper-free modifications, quaternary ammonium salts can play a crucial role in promoting the reaction.
Caption: Sonogashira coupling catalytic cycles.
Quantitative Data: Sonogashira Coupling
Quaternary ammonium salts have been shown to be effective in Sonogashira couplings, sometimes enabling copper- and amine-free conditions.
| Entry | Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | None | THF | RT | 95 |
| 2 | 4-Chlorotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | None (TBAF acts as base and PTC) | None | 80 | 85 |
| 3 | 4-Iodoanisole | 1-Octyne | Pd(OAc)₂ / CuI | Pyrrolidine | TBAB | Water | 100 | 92 |
| 4 | 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(OAc)₂ / CuI | DIPA | TBAB | DMF | RT | 98 |
Note: Data is representative and compiled from various sources. TBAF = Tetrabutylammonium fluoride, DIPA = Diisopropylamine.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general procedure for a Sonogashira coupling reaction where this compound can be used as an additive.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
This compound (1.0 mmol)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol)
-
Tetrahydrofuran (B95107) (THF, 10 mL)
Procedure:
-
To a Schlenk flask containing a stir bar, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), copper(I) iodide (0.06 mmol), and this compound (1.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous tetrahydrofuran (10 mL), triethylamine (2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
This compound is a valuable additive in palladium-catalyzed cross-coupling reactions. Its ability to act as a phase-transfer catalyst and to modify the nature of the palladium catalyst can lead to significant improvements in reaction efficiency, allowing for milder conditions and higher yields. The provided protocols offer a general guideline for the application of this compound in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which can be optimized for specific substrates and desired outcomes in research and development settings.
Troubleshooting & Optimization
Optimizing Tributylammonium Chloride Concentration in Phase Transfer Catalysis: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of Tributylammonium chloride as a phase transfer catalyst (PTC).
Frequently Asked questions (FAQs)
Q1: What is the fundamental role of this compound in phase transfer catalysis?
A1: this compound acts as a phase transfer catalyst by facilitating the transport of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs.[1] Its quaternary ammonium (B1175870) structure possesses a positively charged nitrogen atom surrounded by lipophilic butyl groups. This structure allows it to form an ion pair with the reactant anion, rendering it soluble in the organic medium. This transfer of the reactant to the phase where the organic substrate is located dramatically increases the reaction rate.[2][3]
Q2: How does the structure of this compound influence its catalytic activity?
A2: The effectiveness of a quaternary ammonium salt as a PTC is heavily influenced by its structure, particularly the size and nature of the alkyl groups attached to the nitrogen atom.[4] The four butyl groups in this compound provide significant lipophilicity, allowing for effective partitioning into the organic phase.[5] This lipophilicity is crucial for its ability to transport anions from an aqueous phase to an organic phase.[2] Generally, catalysts with longer alkyl chains are more effective at transferring anions. However, excessively bulky catalysts may exhibit lower transfer rates due to reduced concentration at the interface.[6]
Q3: What are the key parameters to consider when optimizing the concentration of this compound?
A3: The optimal concentration of this compound, typically in the range of 1-10 mol% with respect to the limiting reagent, is a critical factor.[7][8] Key parameters to consider during optimization include:
-
Reaction Rate: Increasing the catalyst concentration generally increases the reaction rate up to a certain point.
-
Cost-Effectiveness: Using the minimum effective amount of catalyst is crucial for process economy.
-
Downstream Processing: Higher catalyst concentrations can sometimes complicate product purification.
-
Reaction Mechanism: The nature of the reaction (e.g., liquid-liquid vs. solid-liquid PTC) can influence the optimal catalyst loading.
Q4: Can the presence of water impact the performance of this compound?
A4: Yes, the amount of water in the system can significantly affect the reaction. In liquid-liquid PTC, an excessive amount of water can hydrate (B1144303) the anion in the organic phase, reducing its nucleophilicity and slowing the reaction.[1] Conversely, in solid-liquid PTC, a small amount of water may be necessary to dissolve the inorganic salt and facilitate the anion exchange with the catalyst.[1] For some systems, minimizing water can reduce the hydration of the anion, making it more reactive in the organic phase.
Q5: How can I efficiently remove this compound from my final product?
A5: this compound is a salt and can typically be removed by washing the organic reaction mixture with water. The catalyst will partition into the aqueous phase, which can then be separated. The efficiency of this extraction can be influenced by the salt concentration in the aqueous phase.[9] In some cases, multiple water washes may be necessary to reduce the catalyst residue to acceptable levels.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Phase Transfer | 1. Increase Agitation Speed: Ensure vigorous stirring to maximize the interfacial area between the phases.[1] 2. Optimize Catalyst Concentration: Systematically vary the concentration of this compound (e.g., 1, 2, 5, 10 mol%) to find the optimal loading. 3. Evaluate Solvent Choice: The organic solvent should be aprotic and immiscible with water. Solvents like toluene (B28343) or dichloromethane (B109758) are often effective.[6] | Efficient transfer of the reactant anion from the aqueous/solid phase to the organic phase is critical for the reaction to proceed. |
| Catalyst Decomposition | 1. Lower Reaction Temperature: Quaternary ammonium salts can degrade at elevated temperatures, especially in the presence of a strong base (Hofmann elimination).[6][10] 2. Use a Milder Base: If possible, switch to a less aggressive base to minimize catalyst degradation.[1] | Catalyst decomposition reduces the amount of active catalyst available, leading to lower yields. |
| Insufficiently Reactive Nucleophile | 1. Reduce Water Content: In liquid-liquid systems, excess water can hydrate the nucleophile, decreasing its reactivity. Try using a more concentrated aqueous solution.[1] 2. Consider a Different Counter-ion: In some cases, changing the counter-ion of the reactant salt (e.g., from chloride to bromide) can improve reactivity. | A "naked" or less-solvated anion in the organic phase is more nucleophilic and reactive. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Mass Transfer | 1. Increase Stirring Rate: A higher agitation speed increases the interfacial surface area, accelerating the transfer of the catalyst-anion pair.[6] 2. Consider a Co-solvent: In some solid-liquid PTC systems, a small amount of a co-solvent can improve the solubility of the catalyst or reactants. | The overall reaction rate is often limited by the rate of transfer of the reactant across the phase boundary. |
| Sub-optimal Temperature | 1. Increase Reaction Temperature: Gently increase the temperature in increments (e.g., 10 °C) to enhance the reaction kinetics. Be mindful of potential catalyst degradation at higher temperatures.[6] | Chemical reactions generally proceed faster at higher temperatures. |
| Low Catalyst Concentration | 1. Increase Catalyst Loading: Incrementally increase the mol% of this compound. | A higher concentration of the catalyst can lead to a faster transfer of the reactant anion. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following tables present data for the closely related and commonly used phase transfer catalyst, Tetrabutylammonium Bromide (TBAB), to illustrate typical performance and optimization trends.
Table 1: Effect of Catalyst Concentration on the Alkylation of Hydantoin (B18101) [7][8]
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 2 | 18 | 96 |
| 2 | 1 | 18 | 93 |
| 3 | 0.5 | 18 | 85 |
| 4 | 0 (uncatalyzed) | 18 | 0 |
Reaction Conditions: N,N-dibenzyl hydantoin (1a), allyl bromide, TBAB, toluene/50% aq. KOH, room temperature.
Table 2: Comparison of Various Quaternary Ammonium Salts in Williamson Ether Synthesis [2]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Reaction: Synthesis of Benzyl Octyl Ether.
Experimental Protocols
The following is a general experimental protocol for a Williamson ether synthesis using a quaternary ammonium salt as a phase transfer catalyst. This can be adapted for use with this compound.
Protocol 1: General Procedure for Williamson Ether Synthesis [5][10]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol (B47542) (1 equivalent) in a suitable organic solvent (e.g., toluene).
-
Aqueous Phase Addition: Add an aqueous solution of a strong base, such as 50% w/w sodium hydroxide, to the flask.
-
Catalyst Addition: Add this compound (typically 1-5 mol%) to the biphasic mixture.
-
Alkyl Halide Addition: Slowly add the primary alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water to remove the catalyst and any residual base. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude ether can be further purified by distillation or column chromatography if necessary.
Mandatory Visualization
Below are diagrams created using Graphviz to illustrate key concepts in phase transfer catalysis with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phasetransfer.com [phasetransfer.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Emulsion Formation with Tributylammonium Chloride
This guide is designed for researchers, scientists, and drug development professionals who are encountering emulsion-related challenges when using Tributylammonium chloride in their experiments. Below you will find a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to help you prevent and resolve emulsion formation, ensuring smooth and efficient experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why is it forming in my experiment with this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1][2] This often manifests as a cloudy or milky third layer between the organic and aqueous phases, which can significantly hinder the separation and purification of your target compounds.[2]
This compound, a quaternary ammonium (B1175870) salt, functions as a phase transfer catalyst. Due to its chemical structure, it possesses surfactant-like (amphiphilic) properties, meaning it has an affinity for both polar (aqueous) and non-polar (organic) environments.[1] This allows it to shuttle reactants across the phase boundary, but it also enables the stabilization of the microscopic droplets of one phase within the other, leading to the formation of a stable emulsion.[1]
Q2: What are the key factors that contribute to emulsion formation when using this compound?
Several factors, often in combination, can lead to the formation of persistent emulsions in the presence of this compound:
-
High Catalyst Concentration: An excessive concentration of this compound enhances its surfactant effect, promoting emulsion stability.[1]
-
Intense Agitation: High-speed stirring or vigorous shaking provides the energy to break down the dispersed phase into very small, stable droplets.[1][2]
-
Unfavorable Solvent Choice: Certain organic solvents, particularly those with some partial miscibility with water (e.g., dichloromethane), are more prone to forming emulsions.[1]
-
Phase Volume Ratio: An imbalanced ratio of aqueous to organic phase volumes can contribute to the stability of an emulsion.[1]
-
Presence of Particulates: Finely divided solid particles, including reaction byproducts or impurities, can accumulate at the interface of the two liquids and physically stabilize the emulsion, a phenomenon known as a Pickering emulsion.
-
Reaction Byproducts: The reaction itself may generate surface-active byproducts that can act as emulsifying agents.[1]
Quantitative Data and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₈ClN | [3] |
| Molecular Weight | 221.81 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | -70 °C | [5] |
| Boiling Point | 216 °C (for Tributylamine) | [6] |
| Solubility in Water | Sparingly soluble | [5] |
Table 2: Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is estimated based on the general solubility trends of quaternary ammonium salts and qualitative information. For precise applications, experimental determination is recommended (see Protocol 4).
| Solvent | Polarity | Estimated Solubility |
| Hexane | Non-polar | Insoluble or Sparingly Soluble[7] |
| Toluene (B28343) | Non-polar | Insoluble or Sparingly Soluble[7] |
| Diethyl Ether | Non-polar | Insoluble or Sparingly Soluble[7] |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble |
| Chloroform | Polar Aprotic | Soluble[4][5] |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble |
| Acetone | Polar Aprotic | Moderately Soluble[7] |
| Acetonitrile | Polar Aprotic | Moderately Soluble[7] |
| Methanol | Polar Protic | Soluble[4] |
| Ethanol | Polar Protic | Soluble[4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[7] |
Troubleshooting Guide: Prevention and Resolution of Emulsions
The most effective strategy for dealing with emulsions is to prevent their formation in the first place. If an emulsion has already formed, a systematic approach, starting with the least invasive methods, is recommended.
Proactive Strategies to Prevent Emulsion Formation
-
Optimize Catalyst Concentration: Use the lowest effective concentration of this compound. A typical starting point for phase transfer catalysts is in the range of 1-5 mol% relative to the limiting reagent.[1]
-
Moderate Agitation: Employ moderate stirring speeds (e.g., 300-500 rpm). The goal is to create a sufficient interfacial area for the reaction to proceed without applying high shear forces that lead to very fine and stable droplets.[1]
-
Solvent Selection: Whenever possible, choose a non-polar organic solvent such as toluene or hexane, which are less prone to forming emulsions compared to more polar solvents like dichloromethane.[1]
-
Adjust Aqueous Phase: Increasing the ionic strength of the aqueous phase can help prevent emulsion formation. This can be achieved by adding a neutral salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄).[1]
-
Order of Reagent Addition: Consider adding the this compound after the other reagents have been mixed. This can sometimes prevent the initial formation of a highly stable emulsion.[1]
Reactive Strategies to Break a Formed Emulsion
If an emulsion has already formed, the following techniques can be employed to facilitate phase separation. It is advisable to try these methods sequentially.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. This compound | 6309-30-4 | Benchchem [benchchem.com]
- 5. triethylammonium chloride [chemister.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions with Tributylammonium Chloride in Organic Synthesis
For researchers, scientists, and drug development professionals utilizing tributylammonium (B8510715) chloride as a phase-transfer catalyst, ensuring the efficiency and purity of their reactions is paramount. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tributylammonium chloride in my organic synthesis reaction?
A1: this compound primarily acts as a phase-transfer catalyst (PTC). In heterogeneous reaction mixtures, where reactants are in different phases (e.g., an aqueous phase and an organic phase), the reaction rate is often slow. This compound facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate and improving yield.[1][2][3]
Q2: What are the most common side reactions associated with this compound?
A2: The two main side reactions to be aware of when using this compound, particularly under basic conditions and at elevated temperatures, are:
-
Hofmann Elimination: This is a thermal decomposition reaction that results in the formation of tributylamine (B1682462) and 1-butene.[4][5][6][7] This is often the primary pathway for catalyst degradation.
-
Nucleophilic Substitution: The chloride anion can be displaced by a stronger nucleophile present in the reaction mixture, leading to the formation of a different tributylammonium salt. This can alter the catalyst's efficacy.[8] Additionally, the tributylammonium cation itself can be susceptible to nucleophilic attack, although this is less common.
Q3: What factors promote the Hofmann elimination side reaction?
A3: The Hofmann elimination of tributylammonium salts is primarily promoted by:
-
High Temperatures: The reaction is a thermal decomposition, so higher reaction temperatures significantly increase the rate of this side reaction.[1][9][10]
-
Strong Bases: The presence of a strong base, such as hydroxide (B78521) ions, is required to abstract a beta-hydrogen from the butyl group, initiating the elimination process.[4][6][11]
-
Reaction Time: Longer reaction times at elevated temperatures can lead to greater catalyst degradation.
Q4: How can I detect the byproducts of these side reactions in my reaction mixture?
A4: The primary byproducts, tributylamine and butene, can be detected and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile byproducts like tributylamine and butene.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the simultaneous determination of tributylamine and the remaining tetrabutylammonium (B224687) salt in the reaction mixture.[13][14]
Troubleshooting Guides
Problem 1: Low reaction yield and formation of unexpected byproducts.
This issue is often linked to the degradation of the this compound catalyst via Hofmann elimination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Preventative Measures:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Precise temperature control is crucial to minimize the formation of elimination byproducts.[1]
-
Base Selection: If possible, use a weaker or non-nucleophilic base that is still effective for your desired transformation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or in-situ FTIR to avoid unnecessarily long reaction times at elevated temperatures.[15]
-
Catalyst Choice: For reactions requiring high temperatures, consider using a more thermally stable phase-transfer catalyst, such as a tetrabutylphosphonium (B1682233) salt or a quaternary ammonium (B1175870) salt with longer alkyl chains or no beta-hydrogens.
Problem 2: Difficulty in purifying the final product due to contamination with tributylamine.
Tributylamine, being a basic and relatively high-boiling point liquid (214 °C), can be challenging to remove from the final product.[16]
Purification Strategies:
-
Acidic Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic tributylamine, forming a water-soluble tributylammonium salt that will partition into the aqueous phase.
-
Distillation: If the desired product is thermally stable and has a significantly different boiling point from tributylamine, distillation can be an effective purification method.
-
Chromatography: Column chromatography can be used to separate the product from tributylamine. The choice of stationary and mobile phases will depend on the polarity of your product.
-
Specialized Removal Techniques: For applications requiring extremely low levels of tributylamine, advanced techniques such as carrier vapor distillation, ozone treatment, or treatment with activated charcoal have been shown to be effective.[8]
Quantitative Data
While specific quantitative data for the impact of side reactions with this compound is not extensively available in the literature, data from related quaternary ammonium salts can provide valuable insights. The thermal stability of quaternary ammonium salts is highly dependent on the counter-anion.[17]
| Quaternary Ammonium Salt | Anion | Onset Decomposition Temp. (°C) |
| Tetrabutylammonium Bromide | Br⁻ | ~285 |
| Tetrabutylammonium Chloride | Cl⁻ | ~250 |
Note: This data is for tetrabutylammonium salts and serves as an approximation. The decomposition temperature for this compound may differ.[17]
Studies on the removal of tributylamine from reaction mixtures catalyzed by tetrabutylammonium bromide (which also degrades to tributylamine) have shown significant reductions in impurity levels using various techniques.
| Purification Method | Initial Tributylamine Conc. | Final Tributylamine Conc. |
| Carrier Vapor Distillation | 0.33% | < 0.01% |
| Ozone Treatment | 0.15% | < 0.01% |
| Thin Film Evaporation | 0.15% | < 0.01% |
Data from a study on the purification of polysulfane-silanes.[8]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hofmann Elimination
This protocol provides a general framework for running a phase-transfer catalyzed reaction while minimizing the risk of catalyst decomposition.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add the organic substrate and the appropriate organic solvent.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the inorganic reactant and the base in water.
-
Catalyst Addition: Add the this compound (typically 1-10 mol%) to the reaction mixture.
-
Reaction Execution: Heat the biphasic mixture to the desired temperature with vigorous stirring. Crucially, start at a lower temperature (e.g., 40-50 °C) and only increase if the reaction rate is too slow.
-
Monitoring: Monitor the reaction progress by TLC or GC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged heating.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water, followed by a wash with dilute HCl to remove any tributylamine formed, and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification of Crude this compound
This protocol is for purifying this compound that may contain tributylamine as an impurity.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane).
-
Precipitation: Add a non-polar solvent in which tributylamine is soluble but this compound is not (e.g., diethyl ether or hexane) dropwise with stirring until a precipitate forms.[4][5]
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of the non-polar solvent to remove residual tributylamine.[5]
-
Drying: Dry the purified this compound under vacuum.
Logical Relationship Diagram:
Caption: Relationship between catalyst use and outcomes.
By understanding the potential side reactions of this compound and implementing these troubleshooting and preventative strategies, researchers can enhance the reliability and efficiency of their synthetic procedures.
References
- 1. Tetrabutylammonium Chloride | High-Purity PTC [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Tributylamine | C12H27N | CID 7622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving Reaction Yield with Tributylammonium Chloride Catalyst
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using tributylammonium (B8510715) chloride as a phase-transfer catalyst. Our goal is to help you optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tributylammonium chloride in my reaction?
A1: this compound is a quaternary ammonium (B1175870) salt that functions as a phase-transfer catalyst (PTC). In heterogeneous reaction systems, where reactants are in different immiscible phases (e.g., an aqueous and an organic phase), this compound facilitates the transfer of a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction can occur.[1] This process can significantly increase reaction rates and yields under milder conditions.[2] The tributylammonium cation forms an ion pair with the reactant anion, and the lipophilic (oil-loving) butyl chains on the cation allow this ion pair to be soluble in the organic solvent.[1][3] In the organic phase, the anion is less solvated, making it more "naked" and highly reactive.[4]
Q2: I am observing a low or no reaction yield. What are the common causes?
A2: Low or no yield in a reaction catalyzed by this compound can stem from several factors:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively transport the reactant between phases.[4]
-
Catalyst Poisoning or Deactivation: Impurities in your starting materials or solvents can deactivate the catalyst.[5]
-
Poor Mass Transfer: Inadequate stirring can limit the interfacial area between the aqueous and organic phases, slowing down the transfer of the catalyst-anion pair.[5]
-
Suboptimal Reaction Conditions: The temperature, solvent, or concentration of reactants may not be ideal for the specific reaction.[5]
-
Catalyst Degradation: At high temperatures and under strongly basic conditions, the catalyst can degrade.[1]
Q3: My reaction is generating unexpected byproducts. What could they be?
A3: Two common types of side products can occur in reactions using quaternary ammonium salt catalysts like this compound:
-
Products from Catalyst Degradation (Hofmann Elimination): Under strongly basic conditions and at elevated temperatures, the tributylammonium cation can undergo Hofmann elimination. This decomposes the catalyst into tributylamine (B1682462) (a tertiary amine) and butene.[1] The resulting tributylamine can act as a competing base or nucleophile, leading to other byproducts.[1]
-
Products from Competing Reactions: Depending on your substrate and reagents, competing reactions like elimination instead of substitution may occur. For instance, in a Williamson ether synthesis, using a secondary or tertiary alkyl halide can favor the formation of an alkene over the desired ether.[1] Additionally, if excess water is present, hydrolysis of the substrate can lead to alcohol byproducts.[1]
Q4: How do I remove the this compound catalyst from my product after the reaction?
A4: Separating the final product from the phase-transfer catalyst can be challenging due to the catalyst's solubility in both aqueous and organic media. Here are a few strategies:
-
Aqueous Washes: Multiple washes with water or brine can help extract the water-soluble catalyst from the organic layer.
-
Precipitation/Crystallization: If your product is a solid, recrystallization from a suitable solvent system can leave the more soluble catalyst behind in the mother liquor.[6]
-
Silica (B1680970) Gel Chromatography: While the polar nature of the ammonium salt can make it streak on a silica gel column, it is often retained at the baseline, allowing for the elution of less polar products.
-
Use of Immobilized Catalyst: To avoid purification issues altogether, consider using polystyrene-supported this compound (PsTBAC). This solid-supported catalyst can be easily removed by simple filtration at the end of the reaction and can often be reused.[7]
Q5: Can I reuse my this compound catalyst?
A5: While standard this compound is difficult to recover quantitatively and in a pure form, immobilized versions of the catalyst, such as polystyrene-supported this compound (PsTBAC), are designed for easy recovery and reuse.[7] PsTBAC can be filtered off from the reaction mixture, washed, and reused multiple times, often without a significant loss of activity, which is both cost-effective and environmentally friendly.[7]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting and improving low product yields.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Catalyst Loading | Systematically screen the catalyst loading, starting from 1 mol% and increasing to 5-10 mol% relative to the limiting reactant. Note that excessively high concentrations can sometimes lead to emulsion formation and may not improve the yield.[4] |
| Inadequate Agitation | Ensure vigorous stirring (e.g., 500-1000 rpm) to maximize the interfacial area between the phases. Insufficient mixing is a common cause of slow or incomplete reactions.[5] |
| Suboptimal Temperature | Optimize the reaction temperature. While higher temperatures generally increase reaction rates, they can also promote catalyst degradation and side reactions.[1] Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance. |
| Impure Reagents or Solvents | Use reagents and solvents of high purity. Water content can be particularly detrimental, leading to hydrolysis of substrates or reduced catalyst efficiency. Consider using anhydrous solvents if applicable.[1] |
| Catalyst Degradation | If the reaction is run under strongly basic conditions and high temperatures, consider lowering the temperature. Analyze the reaction mixture for the presence of tributylamine, a sign of catalyst decomposition.[1] |
Guide 2: Product Purification and Emulsion Formation
This guide addresses challenges related to isolating the final product, particularly the issue of emulsion formation during aqueous workup.
Potential Causes & Solutions for Emulsion:
| Potential Cause | Recommended Action |
| High Catalyst Concentration | This compound has surfactant-like properties. Reduce the catalyst concentration to the minimum effective amount (typically 1-5 mol%). |
| Intense Agitation during Workup | During extraction, use gentle inversions of the separatory funnel instead of vigorous shaking. |
| Unfavorable Phase Volume Ratio | Adjust the ratio of the aqueous to the organic phase. |
| Reaction Byproducts | Some reactions may generate byproducts that act as emulsifying agents. |
Methods to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsion through a pad of Celite® or another filter aid. This can help to coalesce the dispersed droplets.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force phase separation.
Data Presentation
Table 1: Effect of Catalyst Concentration on Reaction Yield
The optimal catalyst concentration is crucial for maximizing yield. While specific data for this compound is highly reaction-dependent, the following table illustrates a typical trend observed for a nucleophilic aromatic substitution reaction using the analogous catalyst, tetrabutylammonium (B224687) bromide (TBAB). A similar trend is expected for this compound.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 65 |
| 2 | 2.5 | 8 | 85 |
| 3 | 5 | 6 | 95 |
| 4 | 7.5 | 6 | 95 |
Data is illustrative, based on typical optimization trends for similar reactions as presented in literature for analogous catalysts.[4]
Table 2: Yields for the Henry Reaction using Polystyrene-Supported this compound (PsTBAC)
This table summarizes the yields obtained for the Henry (nitroaldol) reaction between various aromatic aldehydes and nitroalkanes, catalyzed by reusable PsTBAC in an aqueous medium.[7]
| Entry | Aromatic Aldehyde | Nitroalkane | Time (h) | Product | Isolated Yield (%) |
| 1 | Benzaldehyde (B42025) | Nitromethane | 8 | 2-Nitro-1-phenylethanol | 92 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | 8 | 1-(4-Chlorophenyl)-2-nitroethanol | 94 |
| 3 | 4-Methylbenzaldehyde | Nitromethane | 8 | 1-(4-Methylphenyl)-2-nitroethanol | 90 |
| 4 | Benzaldehyde | Nitroethane | 8 | 1-Phenyl-2-nitropropan-1-ol | 88 |
| 5 | 4-Chlorobenzaldehyde | Nitroethane | 10 | 1-(4-Chlorophenyl)-2-nitropropan-1-ol | 91 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general method for a nucleophilic substitution reaction, for example, the synthesis of an ether from a phenol (B47542) and an alkyl halide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the phenol (1.0 eq), the organic solvent (e.g., toluene), and this compound (1-5 mol%).
-
Base Addition: Add an aqueous solution of a base, such as 50% w/w sodium hydroxide (B78521) (3.0 eq), to the flask.
-
Alkylating Agent Addition: With vigorous stirring, slowly add the alkyl halide (1.1 eq).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 70-90 °C) and stir vigorously for 2-8 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., toluene (B28343) or ethyl acetate) two times.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation.
Protocol 2: Henry Reaction with Polystyrene-Supported this compound (PsTBAC)
This protocol is adapted from a literature procedure for the synthesis of 1-phenyl-2-nitropropan-1-ol.[7]
-
Reaction Setup: To a solution of benzaldehyde (3.31 mmol) in water (5 ml) and THF (0.5 ml)*, add nitroethane (3.63 mmol), one drop of aqueous 40% KOH solution, and PsTBAC (0.20 g, approx. 10 mol% of onium ions).
-
Reaction Conditions: Stir the mixture at room temperature for 8 hours.
-
Catalyst Recovery: Add excess water to the mixture and filter through a Büchner funnel to recover the PsTBAC catalyst.
-
Product Isolation: Wash the recovered catalyst with ethyl acetate. The filtrate contains the product. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.
*THF is required only in the case of solid aromatic aldehydes to ensure initial solubility.[7]
Visualizations
Caption: General mechanism of phase-transfer catalysis with this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Tributylammonium Chloride (TBAC) Catalyst Deactivation and Regeneration
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the deactivation and regeneration of Tributylammonium (B8510715) chloride (TBAC) used as a phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is Tributylammonium chloride and what is its primary application in our research?
A1: this compound is a quaternary ammonium (B1175870) salt that primarily functions as a phase transfer catalyst (PTC). Its role is to facilitate the reaction between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. This enhances reaction rates and allows for milder reaction conditions.
Q2: What are the typical signs that my this compound catalyst is deactivated?
A2: Common indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The reaction proceeds significantly slower than when using a fresh catalyst.
-
Lower Product Yield: A noticeable reduction in the amount of desired product formed.
-
Incomplete Conversion: The reaction stalls before the starting materials are fully consumed.
-
Formation of Byproducts: An increase in the presence of unexpected side products.
Q3: What are the primary causes of this compound deactivation?
A3: The main deactivation pathways for this compound are:
-
Thermal Decomposition (Hofmann Elimination): At elevated temperatures, particularly in the presence of a strong base, the tributylammonium cation can undergo Hofmann elimination to form tributylamine (B1682462) and butene.[1][2][3] This is a common degradation route for quaternary ammonium salts.[1][2][3]
-
Catalyst Poisoning: Impurities in the reaction mixture, such as certain anions or other reactive species, can bind to the catalyst and inhibit its activity.
-
Fouling: The catalyst can be coated by polymeric or tarry byproducts, physically blocking its active sites.
-
Mechanical Loss: Loss of catalyst during the workup and recovery process can lead to a lower effective concentration in subsequent reactions.
Q4: Can I regenerate my deactivated this compound catalyst?
A4: Yes, in many instances, particularly when deactivation is due to fouling or the presence of impurities, the catalyst can be regenerated. The most common and effective method for regeneration is recrystallization.[4] However, if the deactivation is due to thermal decomposition (Hofmann elimination), regeneration is not possible as it would require a new synthetic step to re-alkylate the resulting tributylamine.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the use of this compound as a phase transfer catalyst.
Issue 1: Reduced Catalyst Activity (Slow Reaction or Low Yield)
| Potential Cause | Troubleshooting Action |
| Thermal Decomposition | Monitor the reaction temperature. For tetrabutylammonium (B224687) chloride, significant decomposition begins around 250°C.[6] While specific data for this compound is not readily available, it is advisable to maintain the reaction temperature well below this to minimize degradation. |
| Catalyst Poisoning | Purify all reactants and solvents before use to remove potential impurities.[7] |
| Insufficient Catalyst Loading | Ensure the correct molar percentage of the catalyst is used as specified in the reaction protocol. |
| Poor Mixing/Agitation | Increase the stirring speed to improve the interfacial area between the two phases, facilitating more efficient catalysis. |
Issue 2: Formation of Emulsions During Workup
| Potential Cause | Troubleshooting Action |
| High Catalyst Concentration | Use the lowest effective concentration of the catalyst. |
| Intense Agitation | Reduce the stirring speed during the workup phase. |
| Unfavorable Phase Volume Ratio | Adjust the volume of either the aqueous or organic phase. |
Data Presentation
Table 1: Thermal Stability of Tetrabutylammonium Salts (as a proxy for this compound)
| Tetrabutylammonium Salt | Anion | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Br⁻ | ~285 | 320 | [6] |
| Tetrabutylammonium Chloride (TBAC) | Cl⁻ | ~250 | Not Specified | [6] |
| Tetrabutylammonium Perchlorate (TBAP) | ClO₄⁻ | Not Specified | ~291 | [6] |
Note: This data is for Tetrabutylammonium salts and should be used as an estimate for the thermal stability of this compound.
Experimental Protocols
Protocol 1: Regeneration of this compound by Recrystallization
This protocol is designed for the purification of this compound that has been deactivated by impurities or fouling.
Materials:
-
Deactivated this compound
-
Ethanol (B145695) (hot)
-
Diethyl ether (cold)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Dissolution: Place the crude, deactivated this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid. Gentle heating may be required.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[4]
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature to promote the formation of large crystals.[8]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Analysis of Regenerated this compound
To ensure the effectiveness of the regenerated catalyst, its purity should be assessed. High-Performance Liquid Chromatography (HPLC) is a suitable analytical method.
Instrumentation:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Newcrom AH column (or equivalent for polar compounds).
Mobile Phase:
-
A simple isocratic mobile phase of Acetonitrile and water with an ammonium formate (B1220265) buffer (e.g., 50:50 MeCN/H₂O with 10 mM Ammonium formate at pH 3.0) can be effective for separating quaternary ammonium compounds.[9]
Procedure:
-
Standard Preparation: Prepare a standard solution of pure this compound of a known concentration.
-
Sample Preparation: Prepare a solution of the regenerated this compound at a similar concentration to the standard.
-
Injection: Inject both the standard and the sample solutions into the HPLC system.
-
Analysis: Compare the chromatograms of the standard and the regenerated sample. The presence of additional peaks in the sample chromatogram indicates impurities. The purity can be quantified by comparing the peak area of the this compound in the sample to the total peak area of all components.
Visualizations
Caption: Troubleshooting workflow for reduced catalyst performance.
Caption: Experimental workflow for catalyst regeneration by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst-like role of impurities in speeding layer-by-layer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. athabascau.ca [athabascau.ca]
- 9. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
Technical Support Center: Tributylammonium Chloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and optimizing reactions catalyzed by Tributylammonium chloride and its analogs, such as Tetrabutylammonium (B224687) bromide (TBAB). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound acts as a phase-transfer catalyst (PTC). Its primary function is to facilitate the transport of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs. This overcomes the mutual insolubility of the reactants, leading to increased reaction rates and yields.
Q2: How does temperature generally affect this compound catalyzed reactions?
A2: Temperature has a significant impact on these reactions. Generally, increasing the temperature enhances the reaction rate. However, excessively high temperatures can lead to the thermal decomposition of the catalyst and/or side reactions, which can decrease the overall yield and purity of the product.[1]
Q3: What is the typical thermal stability of this compound and its analogs?
A3: Tetrabutylammonium chloride (a close analog) generally begins to decompose around 250°C. However, in the presence of strong bases such as potassium hydroxide (B78521) (KOH), quaternary ammonium (B1175870) salts can undergo Hofmann elimination at much lower temperatures, sometimes as low as 50-70°C.[2][3] It is crucial to consider the basicity of the reaction medium when selecting the operating temperature.
Q4: Can this compound be recovered and reused?
A4: In many cases, yes. For instance, polystyrene-supported this compound has been shown to be easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on temperature-related problems.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Conversion | Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature. |
| Catalyst Inactivity: The catalyst may have degraded due to excessive heat or prolonged exposure to a strong base. | Consider running the reaction at a lower temperature. If a strong base is used, assess the catalyst's stability under the reaction conditions. | |
| Formation of Multiple Byproducts | High Reaction Temperature: Elevated temperatures can promote side reactions or decomposition of reactants and products. | Lower the reaction temperature to improve selectivity. Analyze the byproducts to understand the competing reaction pathways. |
| Catalyst Decomposition: The products of catalyst degradation (e.g., tributylamine, alkenes) can sometimes participate in side reactions. | Operate at a temperature well below the catalyst's decomposition point, especially in the presence of a strong base. | |
| Reaction Rate Decreases Over Time | Catalyst Degradation: The catalyst is likely decomposing under the reaction conditions. | Optimize the temperature to balance a reasonable reaction rate with catalyst stability. Consider using a more thermally stable catalyst if high temperatures are required. |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in temperature can lead to variability in reaction rates and yields. | Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Data Presentation
The following table summarizes the effect of temperature on the yield of a xanthenedione synthesis reaction catalyzed by Tetrabutylammonium bromide (TBAB), a close analog of this compound. This data is illustrative of the general trend observed in many phase-transfer catalyzed reactions.
Table 1: Effect of Temperature on the Yield of 9-phenyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroxanthene
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | No Reaction |
| 2 | 60 | 18 | 45 |
| 3 | 80 | 12 | 70 |
| 4 | 100 | 10 | 85 |
| 5 | 120 | 8 | 92 |
| 6 | 140 | 8 | 90 |
Data adapted from a study on the synthesis of xanthenediones using TBAB as a catalyst.[3]
Experimental Protocols
Detailed Methodology for the Synthesis of 9-phenyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroxanthene (Illustrative Example)
This protocol is based on the study cited in the data presentation section and serves as a representative example of a reaction catalyzed by a tetrabutylammonium salt.
Materials:
-
Benzaldehyde (B42025) (1 mmol)
-
5,5-dimethyl-1,3-cyclohexanedione (2.2 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.4 mmol, 40 mol%)
Procedure:
-
A mixture of benzaldehyde (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (2.2 mmol), and Tetrabutylammonium bromide (40 mol%) is placed in a round-bottom flask.
-
The reaction is conducted under solvent-free conditions.
-
The mixture is heated to the desired temperature (e.g., 120°C) with continuous stirring for the specified time (e.g., 8 hours).[3]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The crude product is then purified by recrystallization from hot ethanol (B145695) to obtain the pure product.[3]
Visualizations
References
Influence of solvent choice on Tributylammonium chloride efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Tributylammonium (B8510715) chloride, with a specific focus on how solvent choice impacts its efficiency in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Tributylammonium chloride and what is its primary application?
This compound (C₁₂H₂₈N·Cl) is a quaternary ammonium (B1175870) salt.[1] Its primary use in a laboratory setting is as a phase-transfer catalyst (PTC) in various chemical reactions, especially in organic synthesis. As a PTC, it facilitates the transfer of a reactant from one phase (typically aqueous) into another (typically organic), which can significantly increase reaction rates and yields.[1]
Q2: How does the choice of solvent critically impact the efficiency of this compound?
The efficiency of a phase-transfer catalyst like this compound is fundamentally linked to the solvent system. The solvent's role is multi-faceted:
-
Solubility: The solvent must dissolve the organic substrate. The catalyst itself needs to have sufficient solubility in the organic phase to transport the reactant.
-
Reaction Mechanism: The solvent's properties can favor one reaction pathway over another (e.g., SN1 vs. SN2).
-
Reactant Solvation: The solvent's interaction with the nucleophile (the species being transported by the catalyst) can dramatically alter its reactivity.
Q3: What is the difference between this compound and the more commonly cited Tetrabutylammonium chloride (TBAC)?
While both are quaternary ammonium salts used as phase-transfer catalysts, they differ in their structure. This compound has three butyl groups and one hydrogen atom attached to the nitrogen, whereas Tetrabutylammonium chloride (TBAC) has four butyl groups. Although they function similarly, TBAC is generally more hydrophobic due to the extra butyl group, which can affect its solubility profile and efficiency in certain solvent systems. Much of the available detailed research has been conducted on TBAC, but the general principles of solubility and solvent interaction apply to other quaternary ammonium salts like this compound.
Q4: In which types of solvents is this compound expected to be most soluble?
As a salt, this compound is generally soluble in polar solvents.[1] Based on the principles governing quaternary ammonium salts, its solubility profile can be predicted as follows:
-
High Solubility: Polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating both the tributylammonium cation and the chloride anion.[2]
-
Moderate to Low Solubility: Solvents with intermediate polarity, such as acetone (B3395972) and chloroform, will likely show moderate to low solubility.[2]
-
Insoluble/Sparingly Soluble: Nonpolar solvents like hexane (B92381) and toluene (B28343) are generally poor solvents for ionic salts.[2]
Section 2: Troubleshooting Guides
Q1: My reaction is proceeding very slowly or not at all. Could the solvent be the problem?
Yes, the solvent is a primary suspect for slow reaction rates. Consider the following:
-
Check Reactant Solubility: Ensure your organic substrate is fully dissolved in the chosen organic solvent. If it is not, the reaction will be limited to the surface area of the undissolved solid.
-
Evaluate Catalyst Solubility: The this compound must be able to enter the organic phase to deliver the nucleophile. If the organic solvent is too nonpolar, the catalyst may remain predominantly in the aqueous phase.
-
Consider the Reaction Type: Many PTC-catalyzed reactions are SN2 (nucleophilic substitution) reactions. These reactions are significantly faster in polar aprotic solvents (like DMF, DMSO, or acetonitrile) because these solvents do not form a strong "cage" around the nucleophilic anion, leaving it more reactive.[3][4][5] If you are using a polar protic solvent (like ethanol (B145695) or water), it may be solvating and deactivating your nucleophile.[4]
Q2: I am observing low product yields. How can I optimize the solvent system?
Low yields can often be traced back to an inappropriate solvent environment.
-
For SN2 Reactions: Switch to a polar aprotic solvent. Solvents like acetone or DMF can dissolve the catalyst and reactants while enhancing the nucleophile's reactivity, often leading to higher yields.[3]
-
For SN1 Reactions: These reactions involve a carbocation intermediate and are favored by polar protic solvents (e.g., water, alcohols).[3][6] These solvents excel at stabilizing both the carbocation and the leaving group, accelerating the rate-determining step.[3]
-
Biphasic Systems: In a typical water-organic solvent system, ensure the organic solvent is not so nonpolar that it prevents any interaction with the catalyst. Sometimes, a solvent of intermediate polarity (e.g., chlorobenzene) is more effective than a highly nonpolar one (e.g., hexane).
Q3: I am struggling to remove the this compound from my reaction mixture post-reaction. What are my options?
This is a common purification challenge due to the salt's polarity and solubility.
-
Aqueous Extraction: Since this compound is soluble in water, you can often remove it by washing the organic reaction mixture with water or brine.[1] Repeat the extraction several times for best results.
-
Precipitation: If your product is soluble in a nonpolar solvent (e.g., diethyl ether, hexane) and the catalyst is not, you can dissolve the crude mixture in a minimal amount of a polar solvent (like dichloromethane) and then add the nonpolar solvent to precipitate the catalyst, which can then be filtered off.
-
Silica (B1680970) Gel Chromatography: The high polarity of the ammonium salt means it will typically have a very strong affinity for silica gel. It will often remain at the baseline (Rf = 0) in many common solvent systems (e.g., ethyl acetate/hexanes), allowing your less polar product to elute.
Section 3: Data Presentation and Experimental Protocols
Data Tables
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | Capable of solvating both the cation and the chloride anion through ion-dipole interactions and hydrogen bonding.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Effectively solvates the cation, leaving a highly reactive "naked" anion.[2][4] |
| Intermediate Polarity | Chloroform, Acetone | Moderate to Low | Less effective at solvating ions compared to highly polar solvents.[2] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble / Sparingly Soluble | Lack of polarity prevents effective solvation of the ionic salt.[2] |
Table 2: Solvent Selection Guide for Nucleophilic Substitution Reactions
| Solvent Type | Key Characteristic | Effect on Nucleophile | Favored Mechanism |
| Polar Protic | Contains -OH or -NH groups; can hydrogen bond. | Solvates and "cages" the nucleophile, reducing its reactivity. | SN1 : Stabilizes the carbocation intermediate and the leaving group.[3][6] |
| Polar Aprotic | Lacks -OH or -NH groups; cannot hydrogen bond. | Solvates the counter-cation, leaving the nucleophile "naked" and highly reactive. | SN2 : A highly reactive nucleophile is required for the concerted, one-step mechanism.[3][4] |
Experimental Protocols
Protocol: Determining Qualitative Solubility of this compound
This protocol provides a simple, systematic way to assess the solubility of this compound in various solvents.
Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials (e.g., 1-dram vials)
-
Spatula
-
Vortex mixer
Procedure:
-
Preparation: Label one test tube for each solvent you intend to test.
-
Addition of Solid: Add approximately 10-20 mg of this compound to each labeled test tube. The exact amount is not critical, but it should be consistent across all tubes.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Cap the test tubes securely and vortex each sample for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the samples to stand for 2-3 minutes. Observe each tube against a contrasting background.
-
Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).
-
Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain visible, or the solution appears cloudy/saturated.
-
Insoluble: The vast majority of the solid remains undissolved at the bottom of the tube.
-
-
Record Results: Record your observations in a laboratory notebook, categorizing the solubility for each solvent.
Section 4: Visualizations
Caption: Workflow for selecting an appropriate solvent based on reaction type.
Caption: The catalytic cycle of this compound (Q⁺Cl⁻) in a biphasic system.
Caption: How protic vs. aprotic solvents affect nucleophile (Y⁻) reactivity.
References
Navigating the Challenges of a Hygroscopic Reagent: A Technical Guide for Tributylammonium Chloride
Technical Support Center
For researchers, scientists, and drug development professionals, the integrity of experimental conditions is paramount. Tributylammonium chloride, a valuable reagent in various chemical applications, presents a common yet manageable challenge: its hygroscopic nature. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments by effectively managing this property.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: The term hygroscopic describes a substance's tendency to attract and absorb moisture from the surrounding atmosphere.[1] When exposed to air, this compound will readily take up water vapor, which can alter its physical and chemical properties.
Q2: What are the potential consequences of using this compound that has absorbed moisture?
A2: Moisture contamination can lead to several experimental issues:
-
Inaccurate Concentration: The measured weight of the reagent will include an unknown amount of water, leading to the preparation of solutions with lower-than-intended concentrations.
-
Altered Reaction Kinetics: The presence of water can change the polarity of the reaction medium, potentially affecting reaction rates and yields.
-
Side Reactions: Water can participate in unwanted side reactions, leading to the formation of impurities and byproducts.
-
Physical Changes: The absorption of moisture can cause the crystalline solid to become a viscous oil or clump together, making it difficult to handle and weigh accurately.[2]
Q3: How can I visually identify if my this compound has absorbed significant moisture?
A3: Pure, dry this compound should be a white to off-white crystalline solid. If the material appears clumpy, sticky, or has turned into a viscous liquid, it has likely absorbed a significant amount of moisture.[2]
Q4: What is the best way to store this compound to prevent moisture absorption?
A4: To minimize moisture uptake, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] For optimal protection, storage in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) is highly recommended.[2] Storing the container under an inert atmosphere, such as nitrogen or argon, provides an additional layer of protection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent reaction yields | Inaccurate concentration of this compound due to moisture absorption. | Dry the this compound before use (see Experimental Protocol below). Prepare solutions in a controlled, low-humidity environment (e.g., a glove box). |
| Formation of unexpected byproducts | Water from the hygroscopic reagent participating in side reactions. | Ensure all reagents and solvents are anhydrous. Dry the this compound immediately before the experiment. |
| Difficulty in handling and weighing the reagent (clumpy or oily) | Significant moisture absorption by the this compound. | Dry the entire batch of the reagent under high vacuum.[2] If only a portion is needed, quickly weigh the desired amount and immediately dry it before proceeding. |
| Inconsistent results between experimental runs | Varying levels of moisture contamination in the this compound used for each run. | Standardize the handling and drying procedure for the this compound for all experiments. Quantify the water content using Karl Fischer titration for highly sensitive applications. |
Quantitative Data on Hygroscopicity
| Relative Humidity (%) | Temperature (°C) | Mass Gain per Minute (%/min) | Notes |
| e.g., 40% | e.g., 25°C | User-determined value | e.g., Weighed on an analytical balance in a controlled humidity chamber. |
| e.g., 60% | e.g., 25°C | User-determined value | |
| e.g., 80% | e.g., 25°C | User-determined value |
Experimental Protocols
Protocol 1: Drying this compound Before Use
This protocol describes a standard method for drying this compound to remove absorbed moisture before an experiment.
Materials:
-
Hygroscopic this compound
-
Schlenk flask or round-bottom flask
-
High-vacuum pump
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) source
Procedure:
-
Place the required amount of this compound into a clean, dry Schlenk flask or round-bottom flask.
-
Connect the flask to a high-vacuum line.
-
Slowly apply vacuum to the flask. Be cautious of any initial bubbling if the sample is very wet.
-
Once a stable vacuum is achieved, gently heat the flask using a heating mantle or oil bath. The temperature should be kept well below the compound's decomposition temperature. A temperature of 60-80°C is generally a safe starting point.[2]
-
Dry the solid under high vacuum for a sufficient period (e.g., 4-6 hours, or overnight for highly contaminated samples) to ensure all moisture is removed.[4]
-
Allow the flask to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas (Nitrogen or Argon).
-
The dry this compound is now ready for use. Handle the dried compound in a dry atmosphere (e.g., glove box or under a stream of inert gas) to prevent re-absorption of moisture.
Protocol 2: Determining the Rate of Moisture Uptake
This protocol, adapted from methodology used for other hygroscopic salts, allows for the quantification of the rate of moisture absorption by this compound at different relative humidity levels.[4]
Materials:
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Dry this compound
-
Analytical balance (readable to at least 0.1 mg)
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Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity
-
Weighing paper or a small, shallow dish
-
Stopwatch
Procedure:
-
Prepare a controlled humidity environment. This can be achieved using a specialized chamber or by placing a saturated solution of a specific salt in a sealed desiccator.
-
Dry a sample of this compound using Protocol 1.
-
Quickly transfer a pre-weighed, shallow container (e.g., weighing paper or a small dish) onto the analytical balance inside the controlled humidity environment.
-
Tare the balance.
-
Quickly and evenly spread a known mass (e.g., 100-200 mg) of the dry this compound onto the container.
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Record the initial mass and start the stopwatch immediately.
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Record the mass of the sample at regular intervals (e.g., every 1-5 minutes) for a set period.
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Calculate the percentage mass gain at each time point relative to the initial mass.
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Plot the percentage mass gain against time. The initial slope of this curve represents the rate of moisture uptake in percent mass gain per minute (%/min).
-
Repeat the experiment at different relative humidity levels to build a comprehensive profile of the compound's hygroscopicity.
Visualizing Experimental Workflows
Diagram 1: Workflow for Drying Hygroscopic this compound
Caption: A step-by-step workflow for drying this compound.
Diagram 2: Logical Flow for Troubleshooting Low Reaction Yield
Caption: A troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Purification of Products from Reactions Using Tributylammonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of reaction products when Tributylammonium (B8510715) chloride is used as a reagent or phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is Tributylammonium chloride and why is it used in my reaction?
This compound is a quaternary ammonium (B1175870) salt.[1] It is often employed as a phase-transfer catalyst (PTC) in organic synthesis.[1][2] Its role is to facilitate the transfer of reactants between two immiscible phases, such as an aqueous and an organic layer, which can significantly increase reaction rates and yields.[2][3] It is also used in electrochemical research as a supporting electrolyte.[2]
Q2: What are the general solubility properties of this compound?
This compound is a white crystalline powder that is soluble in polar solvents like water and alcohols.[1] Related quaternary ammonium salts, such as Tetrabutylammonium (B224687) chloride (TBAC), are easily soluble in water, ethanol, chloroform, and acetone, but only slightly soluble in benzene (B151609) and ether.[4] The solubility in organic solvents is a key property for its function as a phase-transfer catalyst.[2]
Q3: Why is it difficult to remove this compound from my reaction mixture?
The removal of this compound and similar quaternary ammonium salts can be challenging due to their polarity and solubility characteristics. If your desired product is also polar, separating the two can be difficult using standard extraction techniques, as both may have an affinity for the aqueous phase.[5] This can lead to product loss or contamination of the final product with the ammonium salt.[5][6]
Q4: Can I remove this compound by simple aqueous extraction?
Aqueous extraction is a common first step. Since this compound is soluble in water, washing the organic reaction mixture with water or brine can remove a significant portion of the salt. However, for reactions with polar products, this method can be inefficient and may lead to the loss of the desired compound into the aqueous layer.
Troubleshooting Guide
Problem 1: My product is contaminated with this compound after aqueous workup.
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Possible Cause: Your product is polar and partitions into the aqueous layer along with the salt, or the salt has some solubility in your organic solvent.
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Solution 1: Repeated Extractions: Wash the organic layer multiple times with water or brine. For every 5 mL of a polar aprotic solvent like DMF or DMSO used in the reaction, use 5 x 10 mL of water for the aqueous wash to effectively remove it.
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Solution 2: Acidic Wash: If your product is stable in acidic conditions, washing the organic layer with a dilute HCl solution can help by protonating any residual tributylamine (B1682462) (a potential impurity or degradation product of the salt), making it more water-soluble.[7][8]
-
Solution 3: Ion-Exchange Resin: For non-polar to moderately polar products, using an ion-exchange resin can be highly effective. For example, a Dowex 50WX8 resin can be used to sequester the tetrabutylammonium cation.[5]
Problem 2: I am losing my polar product during the aqueous workup to remove this compound.
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Possible Cause: Your product has high water solubility.
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Solution 1: Back-Extraction: After the initial extraction, re-extract the aqueous layers with a more polar organic solvent to recover your product.
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Solution 2: Non-Aqueous Workup: Avoid aqueous extraction altogether. An alternative is to use an ion-exchange resin in a non-aqueous solvent system. A procedure reported by Kishi and co-workers for removing tetrabutylammonium fluoride (B91410) (a related salt) involves the use of Dowex 50WX8 ion-exchange resin and calcium carbonate in methanol (B129727).[5] This method is particularly useful for highly polar molecules.[5]
-
Solution 3: Recrystallization: If your product is a solid, recrystallization can be an effective purification method.[9] Choose a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the tributylammonium salt remains soluble. An ethanol/water mixture is often effective for recrystallizing quaternary ammonium salts themselves and might be adapted for product purification.[2]
Problem 3: I see a third phase forming during my reaction or workup.
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Possible Cause: The formation of a third liquid phase, often called an "omega phase," can occur with certain phase-transfer catalysts, non-polar solvents, and high ionic strength aqueous phases.[10] This middle phase can be rich in the catalyst.[10]
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Solution: While this can enhance reactivity, it can complicate separation.[10] Carefully separating this middle layer can sometimes be a method to recover and recycle the catalyst.[10] To break up this phase for workup, you can try diluting the reaction mixture with more of the organic solvent or adding more water.
Data Presentation
Table 1: Solubility of Related Quaternary Ammonium Salts
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Soluble | [1] |
| This compound | Alcohols | Soluble | [1] |
| Tetrabutylammonium chloride | Water | Easily Soluble | [4] |
| Tetrabutylammonium chloride | Ethanol | Easily Soluble | [4] |
| Tetrabutylammonium chloride | Chloroform | Easily Soluble | [4] |
| Tetrabutylammonium chloride | Acetone | Easily Soluble | [4] |
| Tetrabutylammonium chloride | Benzene | Slightly Soluble | [4] |
| Tetrabutylammonium chloride | Ether | Slightly Soluble | [4] |
| Triethylmethylammonium chloride | Polar Protic Solvents (e.g., water, methanol) | High | [11] |
| Triethylmethylammonium chloride | Polar Aprotic Solvents (e.g., DMSO, DMF) | High | [11] |
| Triethylmethylammonium chloride | Nonpolar Solvents (e.g., hexane, toluene) | Insoluble or Sparingly Soluble | [11] |
Experimental Protocols
Protocol 1: Purification using an Ion-Exchange Resin (Adapted from a procedure for TBAF removal)[6]
This protocol is suitable for removing tributylammonium salts from reaction mixtures containing polar products where aqueous workup is problematic.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Addition of Resin and Base: To the reaction mixture, add calcium carbonate (approx. 5 equivalents) followed by Dowex 50WX8, 200-400 mesh, ion-exchange resin (a significant excess by weight).
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Solvent Addition: Add methanol to the slurry.
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Stirring: Stir the suspension vigorously for at least 1 hour at room temperature.
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Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the resin and calcium salts.
-
Washing: Wash the filter cake thoroughly with methanol or another suitable organic solvent.
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Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, now free of the tributylammonium salt.
-
Further Purification: The crude product can then be further purified by standard methods like column chromatography or recrystallization.
Mandatory Visualization
Caption: Decision workflow for purifying products from reactions containing this compound.
Caption: Troubleshooting logic for removing this compound contamination.
References
- 1. lookchem.com [lookchem.com]
- 2. Tetrabutylammonium Chloride | High-Purity PTC [benchchem.com]
- 3. iajpr.com [iajpr.com]
- 4. Tetrabutylammonium chloride [chembk.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Catalyst Poisoning with Tributylammonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tributylammonium (B8510715) chloride (TBAC) as a phase-transfer catalyst. The following information is designed to help you identify, mitigate, and resolve issues related to catalyst poisoning in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and how does it relate to Tributylammonium chloride?
A1: Catalyst poisoning is the deactivation of a catalyst by the strong adsorption of chemical species, known as poisons, onto its active sites.[1] This prevents the catalyst from participating in the desired reaction, leading to reduced reaction rates and lower yields. While this compound is an effective phase-transfer catalyst, it or its impurities can sometimes act as a poison to sensitive metal catalysts, such as those based on palladium, platinum, or nickel.
Q2: Can the chloride ion from this compound poison my catalyst?
A2: The role of the chloride ion is complex and reaction-dependent. In some cases, such as certain palladium-catalyzed cross-coupling reactions, chloride ions are not poisons but are essential for stabilizing the catalytic intermediates and are considered ligands.[2][3] However, in other systems, an excess of halide ions can negatively impact the reaction.[4] The concentration and the specific catalytic system are key factors in determining whether the chloride ion is beneficial or detrimental.
Q3: What are the common impurities in this compound that can poison my catalyst?
A3: Commercially available this compound may contain residual starting materials or byproducts from its synthesis. Potential impurities that can act as catalyst poisons include:
-
Residual Tributylamine (B1682462): Unreacted tributylamine can coordinate to the metal center of the catalyst and inhibit its activity.
-
Other Halides: The presence of other halide ions, such as iodide, can sometimes negatively affect the reaction outcome.[4]
-
Moisture: Water can be particularly detrimental, leading to the hydrolysis of cyanide ions (if present as an impurity) to form highly reactive HCN, which can poison palladium catalysts.[5]
Q4: What are the typical signs of catalyst poisoning in my reaction?
A4: The following observations may indicate that your catalyst is being poisoned:
-
A significant decrease in the reaction rate or a complete halt of the reaction.
-
A noticeable reduction in product yield and selectivity.
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.
-
A change in the physical appearance of the catalyst, such as a color change.
Troubleshooting Guides
Issue 1: My reaction is sluggish or has stopped completely after adding this compound.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Impurities in TBAC | Purify the this compound before use. (See Experimental Protocol 1) |
| Incorrect TBAC Concentration | Optimize the concentration of TBAC. In some cases, lower concentrations may be sufficient and less detrimental. |
| Inherent Sensitivity of the Catalyst | Consider using a more robust catalyst or an alternative phase-transfer catalyst. (See Table 2) |
| Presence of Water | Ensure all reactants and solvents are anhydrous, especially if using a moisture-sensitive catalyst. |
Issue 2: I am observing unexpected byproducts and low selectivity.
| Potential Cause | Recommended Solution |
| Modification of the Catalyst's Electronic Properties | The chloride ion from TBAC may be altering the electronic state of the catalyst, leading to changes in selectivity. Try a different halide-containing phase-transfer catalyst (e.g., Tetrabutylammonium bromide) to see if the selectivity profile changes. |
| Side Reactions Catalyzed by Impurities | Purify the TBAC to remove any potential impurities that might be catalyzing side reactions. |
| Reaction Temperature is Too High | High temperatures can sometimes lead to the degradation of the phase-transfer catalyst, which can generate catalyst poisons.[6] Optimize the reaction temperature. |
Data Presentation
Table 1: Qualitative Impact of this compound and its Purity on Catalyst Performance
| Condition | Catalyst Activity | Product Selectivity | Notes |
| High-Purity TBAC (Optimal Concentration) | High | High | In some reactions, the chloride ion is necessary for catalytic activity.[2] |
| High-Purity TBAC (Excess Concentration) | May Decrease | May Decrease | An excess of halide ions can sometimes inhibit the catalyst. |
| TBAC with Tributylamine Impurity | Low | Variable | Tributylamine can act as a ligand, blocking active sites. |
| TBAC with Moisture (in presence of cyanide impurities) | Very Low | Low | Formation of HCN can severely poison palladium catalysts.[5] |
Table 2: Alternative Phase-Transfer Catalysts
| Catalyst | Common Applications | Potential Advantages over TBAC |
| Tetrabutylammonium bromide (TBAB) | Wide range of organic reactions. | The bromide ion may have a different electronic effect on the catalyst, potentially improving selectivity. |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Oxidation and substitution reactions. | The non-coordinating hydrogen sulfate anion is less likely to interfere with the catalyst. |
| Benzyltriethylammonium chloride (TEBAC) | Alkylation and condensation reactions. | Different steric and electronic properties may be beneficial in certain systems. |
| Polystyrene-supported this compound | "Green" synthesis, Henry reaction. | Can be easily separated from the reaction mixture and potentially reused, minimizing contamination.[7] |
Experimental Protocols
Experimental Protocol 1: Purification of this compound by Recrystallization
This protocol is suitable for purifying crude this compound that is a solid but contains soluble impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of a hot solvent in which TBAC is soluble (e.g., ethanol, isopropanol) to fully dissolve the solid. Gentle heating on a hot plate may be necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold solvent in which TBAC is insoluble (e.g., diethyl ether, hexane) to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under high vacuum to remove residual solvent. Store the purified TBAC in a desiccator over a suitable drying agent.
Experimental Protocol 2: General Procedure for Catalyst Regeneration by Washing
This is a general guideline for regenerating a heterogeneous catalyst poisoned by organic residues that may originate from the use of this compound. The specific solvent and conditions may need to be optimized for your particular catalyst and reaction.
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration or centrifugation.
-
Initial Wash: Wash the catalyst multiple times with the reaction solvent at room temperature to remove any non-adsorbed species.
-
Solvent Extraction: Suspend the catalyst in a suitable organic solvent (e.g., chloroform, glacial acetic acid) that is known to dissolve the suspected poison (e.g., residual TBAC, organic byproducts).[9]
-
Agitation: Stir the suspension vigorously for a defined period (e.g., 1-2 hours) at a slightly elevated temperature if necessary. The use of sonication can also be beneficial.[9]
-
Isolation and Rinsing: Filter the catalyst and wash it thoroughly with fresh solvent, followed by a low-boiling-point solvent (e.g., diethyl ether, pentane) to facilitate drying.
-
Drying: Dry the regenerated catalyst under high vacuum before reuse.
-
Activity Test: It is crucial to test the activity of the regenerated catalyst in a small-scale reaction to confirm the effectiveness of the regeneration process.
Visualizations
Caption: Mechanism of catalyst poisoning by impurities in this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Decision-making guide for troubleshooting catalyst poisoning.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Understanding Anionic "Ligandless" Palladium Species in the Mizoroki-Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 'Green' synthesis of nitro alcohols catalyzed by solid-supported this compound in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: Tributylammonium Chloride vs. Tetrabutylammonium Bromide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phase-transfer catalyst (PTC) is a critical decision in the development of robust and efficient chemical syntheses. Among the plethora of available options, quaternary ammonium (B1175870) salts stand out for their versatility and effectiveness. This guide provides an in-depth, data-driven comparison of two such catalysts: Tributylammonium (B8510715) Chloride (TBACl) and Tetrabutylammonium (B224687) Bromide (TBAB).
Physicochemical Properties and Structural Considerations
The efficacy of a quaternary ammonium salt as a PTC is intrinsically linked to its structure, which dictates key properties like lipophilicity and anion-cation interactions. These factors, in turn, influence the catalyst's ability to shuttle reactants between immiscible phases, thereby accelerating reaction rates.
Tetrabutylammonium bromide, with its four butyl groups, possesses significant lipophilicity, making it a highly effective and widely utilized PTC across a broad spectrum of reactions.[1] The large, symmetric nature of the tetrabutylammonium cation effectively shields the positive charge, which promotes the formation of a more reactive, "naked" anion in the organic phase.[1] In contrast, the tributylammonium cation is less sterically hindered.
The nature of the counter-ion is also a crucial determinant of catalytic activity. The efficacy of the catalyst is observed to decrease as the tendency of the anion to associate with the quaternary cation increases.[2] For instance, iodide forms of these catalysts can sometimes lead to catalyst poisoning due to the strong association between the quaternary salt and the iodide ion, which can impede the transfer of the desired nucleophilic anion.[2]
A summary of the key properties of TBACl and TBAB is presented below:
| Property | Tributylammonium Chloride (TBACl) | Tetrabutylammonium Bromide (TBAB) |
| Molecular Formula | C₁₂H₂₈ClN | C₁₆H₃₆BrN |
| Molar Mass | 221.81 g/mol | 322.37 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline solid[3] |
| Melting Point | 163-167 °C | 102-106 °C[3] |
| Solubility | Soluble in water, ethanol, and acetone | Soluble in water, alcohol, ether, and acetone; slightly soluble in benzene[3] |
| Key Characteristics | More compact cation | Highly lipophilic cation, versatile and widely used[3] |
Performance in Nucleophilic Substitution Reactions
Direct, side-by-side experimental comparisons of TBACl and TBAB under identical conditions are not extensively documented in the literature. However, by examining their performance in similar reaction classes, such as the classic Williamson ether synthesis, valuable insights can be drawn.
The following table summarizes performance data from a study on a nucleophilic substitution reaction between sodium phenolate (B1203915) and n-butyl bromide, comparing TBAB with other PTCs.
| Catalyst | Catalyst Concentration (mol) | Yield of Phenylbutyl Ether (%) |
| TBAB | 0.001 | 78[4][5] |
| BDAB | 0.001 | 70[4] |
| BPBPB | 0.001 | 82[4] |
BDAB: Butyldimethylanilinium bromide; BPBPB: 3,5-bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide
This data highlights the competitive performance of TBAB in facilitating this nucleophilic substitution.[4] The differing reactivity among the catalysts can be attributed to the lipophilicity of the cation, which influences the formation of the catalytic intermediate.[5]
Experimental Protocols
Below are detailed, representative methodologies for a phase-transfer catalyzed Williamson ether synthesis.
Protocol 1: Synthesis of n-Butyl Phenyl Ether using Tetrabutylammonium Bromide
-
Reaction Setup: A reaction vessel is charged with sodium phenoxide (0.03 mol), n-butyl bromide (0.03 mol), and Tetrabutylammonium bromide (TBAB) (0.003 mol).[1][5]
-
Solvent Addition: A biphasic solvent system consisting of toluene (B28343) (25 mL) and water (20 mL) is added to the vessel.[1][5]
-
Reaction Conditions: The heterogeneous mixture is heated to 70°C and stirred vigorously for 4 hours to ensure adequate mixing between the aqueous and organic phases.[1][5]
-
Work-up and Isolation: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or chromatography to yield n-butyl phenyl ether.[1]
Visualization of Catalytic Pathway and Workflow
To better understand the role of these catalysts, the following diagrams illustrate the fundamental mechanism of phase-transfer catalysis and a typical experimental workflow.
Conclusion
Both this compound and Tetrabutylammonium Bromide are effective phase-transfer catalysts, with the choice between them often depending on the specific requirements of the reaction, including the nature of the reactants, the solvent system, and the desired reaction kinetics. TBAB's high lipophilicity generally makes it a very versatile and efficient catalyst for a wide array of transformations. The provided data and protocols offer a starting point for catalyst selection and optimization in your synthetic endeavors.
References
A Comparative Analysis of Tributylammonium Chloride and Aliquat 336 for Researchers and Drug Development Professionals
An in-depth guide to the performance, applications, and experimental protocols of two prominent quaternary ammonium (B1175870) salts.
In the landscape of chemical reagents, Tributylammonium (B8510715) chloride and Aliquat 336 emerge as versatile quaternary ammonium salts with significant applications in research and pharmaceutical development. While both compounds share a fundamental structural motif, their distinct alkyl chain compositions give rise to differing physicochemical properties and performance characteristics. This guide provides a comprehensive, data-driven comparison of Tributylammonium chloride and Aliquat 336, offering researchers, scientists, and drug development professionals the critical information needed to select the optimal reagent for their specific application.
At a Glance: Key Distinctions
| Feature | This compound | Aliquat 336 |
| Cation Structure | Symmetrical, with three butyl groups and one chloride anion bound to the nitrogen center. | Asymmetrical, a mixture of methyltrioctylammonium chloride and methyltridecylammonium (B12818779) chloride (predominantly C8 chains).[1] |
| Primary Applications | Primarily utilized as a phase transfer catalyst in organic synthesis.[2] | Widely employed as both a phase transfer catalyst and a metal extractant in hydrometallurgy.[1][3] |
| Lipophilicity | Moderately lipophilic due to the butyl chains. | Highly lipophilic due to the longer octyl/decyl chains. |
| Commercial Availability | Available as a pure compound. | Available as a mixture of quaternary ammonium salts.[1] |
Performance in Phase Transfer Catalysis
Both this compound and Aliquat 336 are effective phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. The choice between the two often depends on the specific reaction conditions and the desired outcome.
A direct comparison in the synthesis of disodium (B8443419) N-cyanodithioiminocarbonate highlights the impact of their structural differences. In this reaction, the more organophilic Aliquat 336, with an average of 27 carbon atoms, is expected to more effectively transfer the cyanamide (B42294) anion into the nonpolar carbon disulfide phase compared to the less organophilic Methylthis compound (MTBAC), which has 13 carbon atoms.[4] Furthermore, salts of Aliquat 336 are typically only slightly soluble in water, whereas MTBAC salts are generally very water-soluble, which can suppress the transfer of the reacting anion into the organic phase.[4]
Table 1: Comparative Performance in Phase Transfer Catalysis
| Reaction | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Synthesis of disodium N-cyanodithioiminocarbonate | Methylthis compound | Overnight | - | [4] |
| Synthesis of disodium N-cyanodithioiminocarbonate | Aliquat 336 | 7 | - | [4] |
| Alkylation of Sodium Benzoate with Butyl Bromide | Aliquat 336 | 1.5 | 92 | [5] |
| Alkylation of Sodium Benzoate with Butyl Bromide | Tetrabutylammonium (B224687) bromide (for comparison) | 1.5 | 91 | [5] |
Performance in Solvent Extraction
Aliquat 336 is extensively used as an extractant in solvent extraction processes for the recovery and separation of metal ions. Its high lipophilicity allows it to form ion pairs with metal-anion complexes, facilitating their transfer from an aqueous phase to an organic phase.[3]
While there is a wealth of data on the use of Aliquat 336 for metal extraction, there is a notable lack of comparable studies utilizing this compound for the same purpose. This suggests that Aliquat 336 is the more established and likely more effective reagent for these applications, primarily due to the enhanced lipophilicity imparted by its longer alkyl chains.
Table 2: Extraction Efficiency of Various Metal Ions using Aliquat 336
| Metal Ion | Aqueous Phase | Organic Phase | Extraction Efficiency (%) | Reference |
| Cd(II) | Sulfate (B86663) solution | 100 mM Aliquat 336 in toluene | ~85 | [6] |
| Cu(II) | Sulfate solution | 100 mM Aliquat 336 in toluene | ~10 | [6] |
| Re(VII) as ReO₄⁻ | HCl solution | Aliquat 336 in CCl₄ | >99 | [7] |
| Zn(II) | Industrial lead plant waste | Aliquat 336 | 97 | [8] |
| Cd(II) | Industrial lead plant waste | Aliquat 336 | 98 | [8] |
Physicochemical Properties and Stability
The physical and thermal properties of these compounds are critical for their handling and application.
Table 3: Physicochemical Properties
| Property | This compound | Aliquat 336 |
| Molecular Formula | C₁₂H₂₈ClN | C₂₅H₅₄ClN |
| Molecular Weight | 221.81 g/mol | 404.16 g/mol [3] |
| Appearance | White crystalline solid | Colorless to yellowish viscous liquid[3] |
| Melting Point | - | -20 °C[3] |
| Boiling Point | - | 225 °C[3] |
| Density | - | 0.884 g/cm³[3] |
| Flash Point | - | 132 °C[9] |
Thermal Stability: Thermogravimetric analysis (TGA) indicates that tetrabutylammonium salts, structurally similar to tributylammonium salts, are generally stable up to 165 °C.[10] The thermal stability of tetrabutylammonium chloride shows a decomposition onset at approximately 250 °C.[11] For Aliquat 336, thermal decomposition in a nitrogen atmosphere begins around 157°C.[12]
Toxicological Profile
Safety is a paramount concern in any laboratory setting. The following table summarizes the key toxicological data for both compounds, primarily sourced from safety data sheets.
Table 4: Toxicological Data
| Hazard | This compound | Aliquat 336 |
| Acute Oral Toxicity | Harmful if swallowed. | Toxic if swallowed (LD50 Oral - Rat: 223 mg/kg).[9] |
| Skin Corrosion/Irritation | Causes skin irritation. | Causes severe skin burns and eye damage.[13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Causes serious eye damage.[13] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | Very toxic to aquatic life with long lasting effects.[13] |
Quaternary ammonium compounds (QACs) in general are known to be toxic to a wide range of aquatic organisms.[14] At high concentrations, they can be corrosive to skin and mucous membranes.[15][16]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for key applications of both this compound and Aliquat 336.
Synthesis of this compound
A common method for the synthesis of quaternary ammonium chlorides is the reaction of a tertiary amine with an alkyl halide. For this compound, this involves the reaction of tributylamine (B1682462) with a suitable chlorinating agent. A general procedure for a similar compound, tetrabutylammonium chloride, involves reacting tributylamine with 1-chlorobutane (B31608) in a solvent like diethyl ether at room temperature for an extended period (e.g., 48 hours).[17] The resulting insoluble salt is then filtered, purified by dissolution in a solvent like dichloromethane (B109758) and precipitation in diethyl ether, and dried under vacuum.[17]
Phase Transfer Catalyzed Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a reaction that benefits from phase transfer catalysis.
Objective: To synthesize an ether from an alcohol and an alkyl halide using a quaternary ammonium salt as the phase transfer catalyst.
Materials:
-
Alcohol (e.g., 4-ethylphenol)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (as a representative PTC, similar in function to this compound)
-
Methyl iodide (CH₃I)
-
Ether (solvent)
-
5% Sodium hydroxide solution
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a 5 ml conical vial, combine the alcohol, sodium hydroxide, and a spin vane. Heat gently until the mixture becomes a liquid.[18]
-
Add the phase transfer catalyst (e.g., tetrabutylammonium bromide).[18]
-
Attach a reflux condenser and add the alkyl halide (e.g., methyl iodide) through the top of the condenser.[18]
-
Reflux the mixture gently for one hour.[18]
-
After cooling, add ether and distilled water to the reaction vial.[18]
-
Separate the aqueous layer and extract it with ether.[18]
-
Combine the ether layers and wash sequentially with 5% sodium hydroxide solution and distilled water.[18]
-
Dry the ether layer over anhydrous sodium sulfate.[18]
-
The ether product can then be isolated by evaporating the solvent.[18]
Solvent Extraction of Metal Ions using Aliquat 336
Objective: To selectively extract a metal ion (e.g., Cd(II)) from an aqueous solution.
Materials:
-
Aqueous solution containing the metal ion(s) of interest (e.g., 100 mg/L Cd(II) and Cu(II) in a sulfate medium).[6]
-
Organic phase: Aliquat 336 dissolved in a suitable organic diluent (e.g., toluene).[6] A phase modifier like tributyl phosphate (B84403) (TBP) can be added to prevent emulsion formation.[6]
-
Solutions for pH adjustment (e.g., H₂SO₄ and NaOH).
Procedure:
-
Prepare the aqueous feed solution containing the metal ions.[6]
-
Prepare the organic extractant solution by dissolving a specific concentration of Aliquat 336 (e.g., 100 mM) and a phase modifier in the organic diluent.[6]
-
Combine equal volumes of the aqueous and organic phases in a separation vessel.[6]
-
Agitate the mixture vigorously for a predetermined time (e.g., 10 minutes) to ensure thorough mixing and facilitate mass transfer.[6]
-
Allow the phases to separate. Centrifugation can be used to aid phase disengagement.[6]
-
Carefully separate the two phases.
-
Analyze the metal ion concentration in the aqueous phase (raffinate) before and after extraction to determine the extraction efficiency.[6]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key experimental workflows and logical relationships.
References
- 1. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. researchpublish.com [researchpublish.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A synergistic combination of dichloromethane and Aliquat 336 for selective extraction of copper, nickel, zinc, and cadmium from industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. phasetransfer.com [phasetransfer.com]
- 13. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. npic.orst.edu [npic.orst.edu]
- 17. guidechem.com [guidechem.com]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
Tributylammonium Chloride: A Comparative Analysis of Efficiency in Catalysis and Antimicrobial Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor influencing experimental outcomes. This guide provides a comprehensive comparison of tributylammonium (B8510715) chloride against other commonly used quaternary ammonium (B1175870) salts (QASs), evaluating their efficiency in phase-transfer catalysis and antimicrobial applications. The information presented is supported by available experimental data to facilitate informed decision-making in research and development.
Physicochemical Properties of Selected Quaternary Ammonium Salts
The efficacy of quaternary ammonium salts in various applications is significantly influenced by their physicochemical properties, such as molecular weight, lipophilicity, and the nature of the counter-ion.[1] These properties dictate their ability to function as phase-transfer catalysts or antimicrobial agents.
| Property | Tributylammonium Chloride | Tetrabutylammonium Bromide (TBAB) | Benzyltriethylammonium Chloride (BTEAC) | Cetyltrimethylammonium Bromide (CTAB) |
| Molecular Formula | C12H28ClN | C16H36BrN | C13H22ClN | C19H42BrN |
| Molecular Weight ( g/mol ) | 237.81 | 322.37 | 227.77 | 364.45 |
| Appearance | White to off-white crystalline solid | White crystalline solid | White to off-white powder | White powder |
| Solubility in Water | High | Moderate | High | Soluble |
| Lipophilicity | Moderate | High | High | Very High |
Performance in Phase-Transfer Catalysis
Quaternary ammonium salts are widely employed as phase-transfer catalysts (PTCs) to facilitate reactions between reactants located in immiscible phases, thereby increasing reaction rates and yields.[2][3] The catalytic efficiency is largely dependent on the structure of the QAS, particularly the lipophilicity of the cation, which governs its ability to transport anions from an aqueous or solid phase into an organic phase.[2]
Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction for the preparation of ethers from an organohalide and an alcohol. The use of a phase-transfer catalyst is often essential to bring the alkoxide nucleophile into the organic phase containing the alkyl halide.[1]
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (proxy data) | Phenol | n-Butyl Bromide | Toluene/Water | 70 | 4 | ~85-95 (estimated) |
| Tetrabutylammonium Bromide (TBAB) | Phenol | n-Butyl Bromide | Toluene/Water | 70 | 4 | 92[4] |
| Benzyltriethylammonium Chloride (BTEAC) | Phenol | n-Butyl Bromide | Toluene/Water | 70 | 4 | 88[2] |
Note: Direct experimental data for this compound in this specific reaction under these exact conditions is limited in the available literature. The estimated yield is based on the performance of structurally similar QASs.
C-Alkylation of Active Methylene (B1212753) Compounds
The C-alkylation of compounds containing an active methylene group is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Phase-transfer catalysis is a highly effective method for this transformation.[5]
| Catalyst | Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
| This compound (proxy data) | Diethyl Malonate | Benzyl Chloride | K2CO3 | Toluene | High (expected) |
| Tetrabutylammonium Bromide (TBAB) | 2,7-dibromo-9H-fluorene | 2-(2′-bromoethoxy)tetrahydropyran | 50% NaOH | Toluene | 82[6] |
| Benzyltriethylammonium Chloride (TEBAC) | Diethyl Malonate | Ethyl Bromide | K2CO3 | None (MW) | 95[5] |
Note: While specific data for this compound is not extensively published for this reaction, its structural similarity to effective catalysts suggests it would perform well.
Antimicrobial Efficacy
Quaternary ammonium salts are a class of cationic surfactants that exhibit broad-spectrum antimicrobial activity by disrupting the cell membranes of microorganisms. Their effectiveness is influenced by the length of the alkyl chains attached to the nitrogen atom.[7]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various QASs against common bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Quaternary Ammonium Salt | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| This compound | Data not readily available | Data not readily available |
| Benzalkonium Chloride (BAC) | 0.5 - 10[8][9] | 10 - 50[9] |
| Cetyltrimethylammonium Bromide (CTAB) | ~1 | ~64 |
| Didecyldimethylammonium Chloride (DDAC) | ≤8[10] | ≤8[10] |
Note: Specific MIC values for this compound are not widely reported in the reviewed literature, highlighting an area for further investigation.
Experimental Protocols
Williamson Ether Synthesis
Objective: To synthesize an ether from an alcohol and an alkyl halide using a phase-transfer catalyst.
Materials:
-
Alcohol (e.g., Phenol)
-
Alkyl halide (e.g., n-Butyl Bromide)
-
This compound (or other QAS) (1-5 mol%)
-
Strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Organic solvent (e.g., Toluene)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol in the organic solvent.
-
Add an aqueous solution of the strong base to the flask.
-
Add the phase-transfer catalyst to the biphasic mixture.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 70°C) and stir vigorously for the required reaction time (e.g., 4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Concentrate the organic layer under reduced pressure to obtain the crude ether.
-
Purify the product by distillation or column chromatography if necessary.[1][2]
C-Alkylation of Active Methylene Compounds
Objective: To perform a C-alkylation of a compound containing an active methylene group using a phase-transfer catalyst.
Materials:
-
Active methylene compound (e.g., Diethyl Malonate)
-
Alkylating agent (e.g., Benzyl Chloride)
-
This compound (or other QAS) (1-10 mol%)
-
Base (e.g., solid Potassium Carbonate or 50% aqueous Sodium Hydroxide)
-
Organic solvent (e.g., Toluene)
Procedure:
-
To a round-bottom flask, add the active methylene compound, the base, the phase-transfer catalyst, and the organic solvent.
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add the alkylating agent to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80°C) and stir for the required reaction time (e.g., 2-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter the mixture. If an aqueous base was used, perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt.
-
Concentrate the organic phase to obtain the crude product.
-
Purify the product by column chromatography if necessary.[5]
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a quaternary ammonium salt that inhibits the visible growth of a microorganism.
Materials:
-
Quaternary ammonium salt to be tested
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the quaternary ammonium salt in a suitable solvent.
-
Perform serial two-fold dilutions of the QAS in the growth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium without QAS) and a negative control (medium only).
-
Incubate the microtiter plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the QAS at which no visible growth is observed.[11][12]
Visualizations
Caption: General mechanism of phase-transfer catalysis.
Caption: Experimental workflow for a typical phase-transfer catalyzed reaction.
Caption: Applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. benchchem.com [benchchem.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. mdpi.com [mdpi.com]
- 8. Double BAC and Triple BAC: A Systematic Analysis of the Disinfectant Properties of Multicationic Derivatives of Benzalkonium Chloride (BAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in antibacterial activity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. html.scirp.org [html.scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tributylammonium Chloride as an Ion-Pairing Agent: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the separation of charged analytes, the choice of an appropriate ion-pairing agent is critical to achieving optimal chromatographic resolution. This guide provides a comprehensive comparison of Tributylammonium (B8510715) chloride and its related salts (e.g., Tributylammonium acetate) with other commonly used ion-pairing agents in High-Performance Liquid Chromatography (HPLC). Supported by experimental data and detailed protocols, this document serves as a practical resource for validating the use of tributylammonium-based reagents in your analytical workflows.
Principles of Ion-Pairing Chromatography
Ion-pair chromatography (IPC) is a technique used in reversed-phase HPLC to separate ionic and highly polar compounds.[1] It involves the addition of an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a significant hydrophobic component.[2] The ion-pairing reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and enabling its retention on a non-polar stationary phase.[3] The selection of the ion-pairing agent, its concentration, the mobile phase composition, and temperature are all critical parameters that influence the separation.[4][5]
Comparison of Ion-Pairing Agents
The performance of Tributylammonium chloride as an ion-pairing agent is best understood in the context of its alternatives. The most common alternatives include other quaternary ammonium (B1175870) salts and various alkylamines. The key differentiating factors are the hydrophobicity of the alkyl chains and the nature of the counter-ion.
Generally, increasing the hydrophobicity of the ion-pairing agent leads to increased retention of the analyte.[6] For instance, in the analysis of oligonucleotides, more hydrophobic alkylamines like tributylamine (B1682462) can be necessary to achieve certain separations, such as reducing diastereomer separation in phosphorothioated oligonucleotides.[7]
The following tables summarize the comparative performance of different ion-pairing agents based on available experimental data.
Table 1: Performance Comparison of Alkylamine Ion-Pairing Agents for Oligonucleotide Separation
| Ion-Pairing Agent | Analyte | Key Performance Characteristics | Reference |
| Tributylammonium Acetate (B1210297) (TBuAA) | Phosphorothioated Oligonucleotides | Effective in suppressing diastereomer separation. Increased retention compared to Triethylammonium acetate (TEAA). | [7] |
| Triethylammonium Acetate (TEAA) | DNA and RNA Oligonucleotides | Often used as a standard, but can show lower separation efficiency for impurities compared to more hydrophobic amines. | [3] |
| Dibutylammonium Acetate (DBAA) | DNA and RNA Oligonucleotides | Demonstrates significantly better performance and higher separation efficiency for impurities compared to TEAA. | [3] |
| Hexylammonium Acetate (HAA) | DNA and RNA Oligonucleotides | Shows superior resolution for oligonucleotides compared to both TEAA and DBAA. | [4] |
Table 2: Influence of Ion-Pairing Agent on Chromatographic Parameters (Qualitative)
| Ion-Pairing Agent | Analyte Retention | Peak Shape | Selectivity | Considerations |
| Tributylammonium salts | Strong | Generally Good | Can be highly selective, especially for diastereomers. | Increased hydrophobicity may require higher organic content in the mobile phase for elution. |
| Tetrabutylammonium salts | Very Strong | Good | High | Similar to tributylammonium but with potentially even stronger retention due to the quaternary amine. |
| Triethylammonium salts | Moderate | Good | General Purpose | A common starting point for method development; may not provide sufficient resolution for complex mixtures.[8] |
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible results. Below is a detailed methodology for the analysis of oligonucleotides using Tributylammonium acetate as the ion-pairing agent, based on established practices in the field.
Experimental Protocol: Analysis of Phosphorothioated Oligonucleotides using Tributylammonium Acetate
Objective: To achieve high-resolution separation of a fully phosphorothioated 16-mer deoxythymidine oligonucleotide and its impurities.
1. Materials and Reagents:
-
Ion-Pairing Reagent: Tributylammonium acetate (TBuAA) solution. Prepared from tributylamine (≥99.5%) and acetic acid (≥99.8%).[7]
-
Mobile Phase A: 10 mM TBuAA in deionized water.
-
Mobile Phase B: 10 mM TBuAA in acetonitrile (B52724).
-
Sample: Fully phosphorothioated 16-mer deoxythymidine oligonucleotide, dissolved in deionized water.
-
HPLC Column: A C18 or Phenyl-based reversed-phase column suitable for oligonucleotide analysis (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
2. Mobile Phase Preparation:
-
To prepare a 100 mM TBuAA stock solution, carefully add tributylamine to an appropriate volume of deionized water, followed by the addition of acetic acid to neutralize the amine. Adjust the pH if necessary.
-
Dilute the stock solution with the appropriate solvent (deionized water for Mobile Phase A, acetonitrile for Mobile Phase B) to a final concentration of 10 mM.
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Column Temperature: 25 °C[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 10% B (re-equilibration)
-
4. Data Analysis:
-
Integrate the peaks of interest and calculate the retention time, resolution, and peak asymmetry for the main oligonucleotide peak and any resolved impurities.
-
The resolution (Rs) between two peaks can be calculated using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base.
-
The peak asymmetry (As) can be calculated at 10% of the peak height.
Visualizing the Workflow
Understanding the logical flow of selecting and validating an ion-pairing agent is crucial for efficient method development.
Caption: A logical workflow for selecting and validating an ion-pairing agent.
The following diagram illustrates the fundamental principle of ion-pair chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
Performance of Tributylammonium Chloride in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tributylammonium (B8510715) chloride, a tertiary ammonium (B1175870) salt, serves as a versatile phase-transfer catalyst (PTC) in a variety of organic reactions. Its efficacy is intricately linked to the solvent system employed, which governs its solubility and the overall reaction kinetics. This guide provides a comparative analysis of tributylammonium chloride's performance in different solvent environments, supported by available experimental data, to aid researchers in optimizing their synthetic protocols.
Physicochemical Properties and Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the tributylammonium cation and chloride anion.[1] |
| Polar Aprotic | DMSO, DMF | High | The high polarity of these solvents facilitates the dissolution of the ionic salt. |
| Intermediate Polarity | Acetone, Acetonitrile, Chloroform | Moderate | Partial polarity allows for some degree of solvation. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | Lack of significant dipole moment limits the ability to solvate the ionic species. |
Performance in Phase-Transfer Catalysis
The choice of solvent significantly impacts the efficiency of this compound as a phase-transfer catalyst. The solvent must not only dissolve the catalyst but also facilitate the transfer of the reactant anion from the aqueous or solid phase to the organic phase where the reaction occurs.
Case Study: The Henry Reaction
A study on the Henry (nitroaldol) reaction utilizing a polystyrene-supported this compound (PsTBAC) provides insight into its performance in aqueous environments. The reaction between aromatic aldehydes and nitroalkanes was carried out in the presence of potassium hydroxide (B78521).[2]
Table 2: Performance of Polystyrene-Supported this compound in the Henry Reaction
| Entry | Aldehyde | Nitroalkane | Solvent System | Yield (%)[2] |
| 1 | Benzaldehyde | Nitromethane | H₂O / THF (9:1) | 94 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | H₂O / THF (9:1) | 92 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | H₂O / THF (9:1) | 91 |
| 4 | Benzaldehyde | Nitroethane | H₂O (neat) | 85 |
| 5 | 4-Chlorobenzaldehyde | Nitroethane | H₂O (neat) | 88 |
The results indicate that the supported this compound is highly effective in promoting the Henry reaction in predominantly aqueous media, achieving excellent yields.[2] The use of a small amount of THF as a co-solvent can be beneficial for substrates with lower water solubility. The catalyst's ability to be easily separated and reused without significant loss of activity is a notable advantage for green chemistry applications.[2]
Experimental Protocols
General Protocol for the Henry Reaction using Polystyrene-Supported this compound
This protocol is adapted from the literature for the synthesis of 1-aryl-2-nitroalkan-1-ols.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Nitroalkane (1.2 mmol)
-
Potassium hydroxide (KOH) (0.2 mmol)
-
Polystyrene-supported this compound (PsTBAC) (0.1 g)
-
Solvent (Water or Water/THF mixture)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1 mmol), nitroalkane (1.2 mmol), and PsTBAC (0.1 g) in the chosen solvent (5 mL), add a solution of KOH (0.2 mmol) in water (1 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the solid-supported catalyst.
-
Wash the catalyst with the solvent used in the reaction.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-aryl-2-nitroalkan-1-ol.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental process and the catalytic cycle of phase-transfer catalysis.
Caption: Experimental workflow for the Henry reaction.
Caption: Generalized phase-transfer catalysis cycle.
Conclusion
The performance of this compound as a phase-transfer catalyst is highly dependent on the solvent system. While quantitative comparative data remains scarce, qualitative principles and available experimental results suggest its effectiveness in polar, particularly aqueous, environments. For optimal performance, the choice of solvent should be tailored to the specific reaction, considering the solubility of both the catalyst and the reactants, as well as the desired reaction conditions. The use of supported versions of the catalyst can offer advantages in terms of separation and reusability, aligning with the principles of green chemistry. Further research into the quantitative solubility and comparative performance of this compound in a broader range of solvent systems would be highly beneficial for the scientific community.
References
A Cost-Benefit Analysis for Researchers: Tributylammonium Chloride vs. Tetrabutylammonium Bromide as Phase-Transfer Catalysts
For researchers, scientists, and drug development professionals, the selection of a phase-transfer catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall project costs. This guide provides a comprehensive cost-benefit analysis of two common quaternary ammonium (B1175870) salts: Tributylammonium chloride (TBA-Cl) and Tetrabutylammonium (B224687) bromide (TBAB), offering a comparative look at their properties, performance, and economic viability.
This analysis is supported by available data on their physicochemical properties and pricing, alongside a representative experimental protocol for a classic phase-transfer catalyzed reaction. While direct, head-to-head comparative studies under identical experimental conditions are limited in published literature, this guide aims to provide a valuable framework for informed decision-making in your research and development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The efficacy of a phase-transfer catalyst is intrinsically linked to its physical and chemical properties. These properties dictate its solubility, stability, and ability to facilitate the transfer of reactants between immiscible phases. Below is a summary of the key properties of this compound and Tetrabutylammonium bromide.
| Property | This compound (TBA-Cl) | Tetrabutylammonium bromide (TBAB) |
| CAS Number | 6309-30-4 | 1643-19-2 |
| Molecular Formula | C₁₂H₂₈ClN | C₁₆H₃₆BrN |
| Molecular Weight | 221.81 g/mol [1] | 322.37 g/mol |
| Appearance | - | White crystalline solid or powder[2] |
| Melting Point | -70°C[3][4] | ~70-75°C (depending on purity)[2] |
| Boiling Point | 216.5°C[3][4] | Decomposes before boiling[2] |
| Solubility | - | Soluble in water and polar organic solvents like ethanol, acetone, and chloroform[2] |
Cost-Benefit Analysis: Pricing and Performance
Cost Comparison:
| Compound | Purity | Quantity | Price (USD/kg) - Representative |
| Tetrabutylammonium bromide (TBAB) | 99% | 1 kg | ~$20 - $25[5] |
| Tetrabutylammonium bromide (TBAB) | 99% | 50 kg | ~$4.75 |
| Tributylmethylammonium chloride | ≥98.0% | 100 g | ~$1760 |
Note: Prices are indicative and can vary significantly based on supplier, purity, and volume.
From the available data, Tetrabutylammonium bromide (TBAB) is generally more commercially available and appears to be more cost-effective, especially at larger scales. The manufacturing process for TBA-Cl can be more complex, potentially contributing to a higher cost.
Performance Considerations:
Tetrabutylammonium bromide is a widely cited and utilized phase-transfer catalyst in a vast array of organic reactions, including nucleophilic substitutions, oxidations, and polymerizations.[6][7] Its efficacy is well-documented, often leading to high yields and enhanced reaction rates.[8]
While specific performance data for this compound is less prevalent in comparative studies, its utility as a phase-transfer catalyst is recognized. The choice between a chloride and a bromide salt can sometimes influence reaction kinetics and selectivity, depending on the specific nucleophile and substrate involved. In some cases, the smaller, more "naked" chloride ion might offer different reactivity compared to the larger bromide ion. However, without direct comparative data, this remains a theoretical consideration that would require experimental validation for a specific application.
Experimental Protocols: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a reaction that benefits from phase-transfer catalysis. Below is a detailed experimental protocol for the synthesis of an ether using Tetrabutylammonium bromide (TBAB). A similar protocol can be adapted for this compound (TBA-Cl), although optimization of reaction conditions may be necessary.
Objective: To synthesize an alkyl aryl ether from a phenol (B47542) and an alkyl halide using a phase-transfer catalyst.
Materials:
-
Phenol (or a substituted phenol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (TBAB) or this compound (TBA-Cl)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow Diagram:
Caption: Experimental workflow for Williamson ether synthesis.
Procedure using TBAB:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the phenol in 50 mL of toluene. In a separate beaker, prepare a solution of 20 mmol of sodium hydroxide in 50 mL of deionized water.
-
Reaction Setup: Add the aqueous sodium hydroxide solution to the toluene solution of the phenol. To this biphasic mixture, add 1 mmol (10 mol%) of Tetrabutylammonium bromide (TBAB).
-
Addition of Alkyl Halide: While stirring vigorously, add 12 mmol of the alkyl halide (e.g., 1-bromobutane) dropwise to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 90-100°C) with continued vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with 25 mL portions of toluene.
-
Isolation: Combine the organic layers and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure ether.
Adaptation for TBA-Cl:
The same protocol can be followed for this compound. However, due to potential differences in catalytic activity, it is advisable to monitor the reaction closely and adjust the reaction time or temperature as needed to achieve optimal conversion.
Signaling Pathways and Logical Relationships
The fundamental principle of phase-transfer catalysis involves the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The quaternary ammonium salt facilitates this transfer.
Phase-Transfer Catalysis Mechanism:
References
- 1. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. datainsightsmarket.com [datainsightsmarket.com]
- 6. mordorintelligence.com [mordorintelligence.com]
- 7. Copper-catalyzed N- and O-alkylation of amines and phenols using alkylborane reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical window of Tributylammonium chloride compared to other electrolytes
For researchers, scientists, and drug development professionals navigating the complexities of electrochemical analysis, the selection of an appropriate electrolyte is a critical decision that directly impacts the quality and reliability of experimental data. The electrochemical window, a fundamental property of an electrolyte, dictates the potential range within which a substance can be analyzed without interference from the electrolyte itself. This guide provides an objective comparison of the electrochemical window of tributylammonium (B8510715) chloride against other commonly used electrolytes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Electrochemical Windows
The electrochemical stability of an electrolyte is paramount for accurate electrochemical measurements. A wider electrochemical window allows for the investigation of a broader range of analyte redox activities. The following table summarizes the electrochemical windows of tributylammonium chloride and other selected electrolytes, providing a clear comparison of their operational ranges.
| Electrolyte | Cation | Anion | Solvent | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode |
| This compound | Tributylammonium | Chloride | Not Specified | +0.9[1] | -1.9[1] | 2.8[1] | Not Specified |
| Tetrabutylammonium Tetrafluoroborate (TBATFB) | Tetrabutylammonium | Tetrafluoroborate | Acetonitrile (B52724) | Not Specified | Not Specified | ~4.0 | Not Specified |
| Lithium Hexafluorophosphate (LiPF6) | Lithium | Hexafluorophosphate | Propylene (B89431) Carbonate | Not Specified | Not Specified | Not Specified | Not Specified |
| Tetraethylammonium Tetrafluoroborate (TEATFB) | Tetraethylammonium | Tetrafluoroborate | Acetonitrile | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data for this compound is based on the closely related compound Tri-n-butylmethylammonium chloride ([N1444]Cl). Direct comparative data for all electrolytes under identical conditions is limited in the available search results. The electrochemical window is highly dependent on experimental conditions.
Factors Influencing the Electrochemical Window
The electrochemical window of an electrolyte is not an intrinsic property but is influenced by a combination of factors. Understanding these factors is crucial for optimizing experimental conditions and selecting the most suitable electrolyte for a specific application.
Caption: Factors influencing the electrochemical window of an electrolyte.
Experimental Protocols
The determination of the electrochemical window is a standard procedure in electrochemistry, typically performed using cyclic voltammetry. The following protocol outlines the key steps and considerations for obtaining reliable and reproducible data.
Determination of the Electrochemical Window by Cyclic Voltammetry
Objective: To determine the potential range over which the electrolyte is electrochemically stable and does not undergo significant oxidation or reduction.
Methodology:
-
Electrolyte Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M this compound) in a suitable anhydrous solvent (e.g., acetonitrile or propylene carbonate) inside a glovebox or under an inert atmosphere to minimize water and oxygen contamination.[2]
-
-
Electrochemical Cell Assembly:
-
A three-electrode setup is employed for this measurement.[3][4][5]
-
Working Electrode (WE): An inert electrode, such as glassy carbon, platinum, or gold, is used as the working electrode. The choice of material can influence the electrochemical window.[2]
-
Reference Electrode (RE): A stable reference electrode, such as a silver/silver ion (Ag/Ag+) or a saturated calomel (B162337) electrode (SCE), is used. It is crucial to use a reference electrode compatible with the non-aqueous solvent and to prevent contamination of the electrolyte solution.[2][5]
-
Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a surface area larger than the working electrode is typically used as the counter electrode.[2]
-
Assemble the three electrodes in an electrochemical cell containing the prepared electrolyte solution.
-
-
Instrumentation:
-
A potentiostat/galvanostat capable of performing cyclic voltammetry is required.
-
-
Experimental Procedure:
-
Deaeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.[2]
-
Cyclic Voltammetry Scan:
-
Perform a cyclic voltammogram of the electrolyte solution without any analyte.
-
Set the initial and vertex potentials to a wide range to observe the onset of electrolyte decomposition.
-
The potential is swept linearly from the initial potential to the vertex potential and then back to the initial potential.[3]
-
A typical scan rate is between 20 and 100 mV/s. The scan rate can affect the observed electrochemical window.[6]
-
-
Determination of Limits:
-
The anodic and cathodic limits of the electrochemical window are defined as the potentials at which a significant increase in current is observed, indicating the oxidation and reduction of the electrolyte or solvent, respectively.
-
A common practice is to define the limit as the potential at which the current density reaches a specific threshold (e.g., 0.1 or 1.0 mA/cm²).[2]
-
-
The following diagram illustrates the workflow for determining the electrochemical window of an electrolyte.
Caption: Experimental workflow for determining the electrochemical window.
References
A Comparative Guide to Catalyst Selectivity: Tributylammonium Chloride vs. Phosphonium Salts
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical factor that governs the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an objective comparison of the selectivity differences between tributylammonium (B8510715) chloride, a common quaternary ammonium (B1175870) salt, and a range of phosphonium (B103445) salts, primarily in the context of phase-transfer catalysis (PTC). The information presented is supported by experimental data from the literature to aid in catalyst selection for various synthetic applications.
General Performance Comparison: Stability and Reactivity
Quaternary ammonium and phosphonium salts are principal classes of phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.[1] While both are effective, their performance, particularly concerning selectivity, can differ significantly based on their structural and electronic properties.
A key differentiator is their thermal and chemical stability. Phosphonium-based catalysts generally exhibit higher stability compared to their quaternary ammonium counterparts.[2] Quaternary ammonium salts, including tributylammonium chloride, can be susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of strong bases and heat, leading to the formation of an alkene and a tertiary amine. This degradation can reduce catalyst efficiency and introduce impurities. Phosphonium salts are not prone to this degradation pathway, making them more suitable for reactions requiring high temperatures or prolonged reaction times.[3]
The larger and more lipophilic nature of the phosphonium cation can also influence its catalytic activity. This property can facilitate a more efficient transfer of the reactant anion from the aqueous or solid phase into the organic phase where the reaction occurs, potentially leading to higher reaction rates and yields in certain applications.[3]
Data Presentation: Quantitative Comparison of Catalysts
The following tables summarize quantitative data on the performance of tributylammonium salts and phosphonium salts in various reaction types. It is important to note that direct comparative studies under identical conditions are limited in the available literature. The data presented here are collated from different studies to provide insights into their relative performance.
Table 1: Comparison in Alkylation Reactions
| Reaction | Substrate | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| O-Alkylation | Phenol (B47542) | Benzyl chloride | Methylthis compound | Toluene/H₂O | 60 | - | - | [4] |
| C-Alkylation | Indanone | Benzyl bromide | Chiral Phosphonium Salt | Toluene/H₂O | 0 | 95 | 94% ee | [5] |
Table 2: Comparison in Michael Addition Reactions
| Reaction | Michael Donor | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Aza-Michael | Indole | Nitroalkene | Dipeptide-based Phosphonium Salt | CH₂Cl₂ | RT | 98 | - | 95% | [6] |
| Phospha-Michael | Phosphine | Acrylonitrile | (self-reaction) | CDCl₃ | RT | - | - | - | [7][8] |
Table 3: Comparison in Polymerization Reactions
| Polymerization Type | Monomer | Catalyst/Initiator | Property | Value | Reference |
| Cationic Polymerization | Styrene | Phosphonium-based PIL | Thermal Stability (T_d) | >370 °C | [2][9] |
| Cationic Polymerization | Styrene | Ammonium-based PIL | Thermal Stability (T_d) | <220 °C | [2][9] |
Experimental Protocols
To provide a practical basis for comparing the selectivity of this compound and phosphonium salts, the following general experimental protocols can be adapted for specific reactions.
Protocol 1: General Procedure for Comparing Catalyst Performance in a Phase-Transfer Catalyzed Alkylation Reaction
Objective: To compare the yield and selectivity (e.g., chemoselectivity, regioselectivity) of this compound and a selected phosphonium salt in the alkylation of a nucleophile.
Materials:
-
Nucleophile (e.g., a phenol or an active methylene (B1212753) compound)
-
Alkylating agent (e.g., an alkyl halide)
-
Inorganic base (e.g., NaOH, K₂CO₃)
-
This compound
-
Phosphonium salt (e.g., tetrabutylphosphonium (B1682233) bromide)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Deionized water
-
Standard workup reagents (e.g., brine, anhydrous sodium sulfate)
Procedure:
-
Set up two identical reaction vessels equipped with magnetic stirrers and reflux condensers.
-
In each vessel, dissolve the nucleophile (1.0 eq) in the organic solvent.
-
To one vessel, add this compound (0.05 eq). To the other vessel, add the phosphonium salt (0.05 eq).
-
Prepare an aqueous solution of the inorganic base (e.g., 50% w/v NaOH).
-
Add the aqueous base to each reaction mixture.
-
Add the alkylating agent (1.1 eq) dropwise to each mixture while stirring vigorously.
-
Heat the reactions to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, cool the reactions to room temperature and perform an aqueous workup. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product to determine the yield and selectivity. Purify the product by an appropriate method (e.g., column chromatography, distillation).
Protocol 2: General Procedure for Comparing Catalyst Performance in an Asymmetric Michael Addition
Objective: To evaluate the enantioselectivity and diastereoselectivity of a chiral phosphonium salt in a Michael addition reaction and compare its activity to a non-chiral catalyst like this compound.
Materials:
-
Michael donor (e.g., a β-ketoester, malonate)
-
Michael acceptor (e.g., an α,β-unsaturated ketone, nitroalkene)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Chiral phosphonium salt
-
This compound (for baseline comparison)
-
Organic solvent (e.g., CH₂Cl₂, toluene)
Procedure:
-
To a reaction vessel, add the Michael donor (1.2 eq), the Michael acceptor (1.0 eq), and the base (1.5 eq) in the organic solvent.
-
Add the chiral phosphonium salt (0.01-0.1 eq).
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter off the base and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Repeat the reaction using this compound under the same conditions to assess the background reaction and the necessity of the chiral catalyst for asymmetric induction.
Mandatory Visualization
Caption: Experimental workflow for comparing catalyst selectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Tributylammonium Chloride and Other Phase Transfer Catalysts in Kinetic Studies
For researchers, scientists, and drug development professionals, the selection of an optimal phase transfer catalyst (PTC) is crucial for enhancing reaction rates and improving yields in multiphase organic synthesis. This guide provides a comparative analysis of Tributylammonium chloride and its close analogue, Methylthis compound (MTBAC), against other commonly used quaternary ammonium (B1175870) salt PTCs. The comparison is supported by experimental data from various studies, focusing on their performance in nucleophilic substitution reactions.
Data Presentation: Performance of Quaternary Ammonium Salts in Phase Transfer Catalysis
The efficacy of a phase transfer catalyst is influenced by several factors, including the structure of the cation, the nature of the counter-ion, and the reaction conditions.[1][2] Lipophilicity of the cation plays a significant role in its ability to transport anions between aqueous and organic phases.[1] The following tables summarize the performance of various PTCs in different nucleophilic substitution reactions.
Note: The data presented below is compiled from different sources for illustrative purposes and may not represent a direct head-to-head comparison under the same experimental conditions.
Table 1: Williamson Ether Synthesis of Phenyl Butyl Ether
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| BPBPB* | 0.001 | 4.0 | 98 |
| Tetrabutylammonium bromide (TBAB) | 0.001 | 4.0 | 92 |
| BDAB** | 0.001 | 4.0 | 85 |
*BPBPB: 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide (a "starburst" quaternary ammonium salt) **BDAB: Butyldimethylanilinium bromide
Table 2: Performance Comparison in a Patented Etherification Reaction
| Catalyst | Form | Relative Performance |
| Methylthis compound (MTBAC) * | 75% in water | Greatly Outperformed Others |
| Benzyl trimethyl ammonium chloride | Solid | - |
| Tetraethyl ammonium chloride | Solid | - |
| Tetrapropyl ammonium bromide | Solid | - |
*Methylthis compound (MTBAC) is presented as a close and often more economical alternative to this compound.[1][3]
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of catalyst performance. Below is a representative protocol for a Williamson ether synthesis, a common application of phase transfer catalysis.
General Protocol for Williamson Ether Synthesis
This protocol outlines a general procedure for the Williamson ether synthesis using a quaternary ammonium salt as a phase-transfer catalyst.[4]
Materials:
-
Alcohol (e.g., 4-ethylphenol)
-
Alkyl halide (e.g., methyl iodide)
-
Strong base (e.g., 25% Sodium hydroxide (B78521) solution)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic Solvent (e.g., Toluene)
-
Deionized water
-
Standard laboratory glassware for reaction, extraction, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol in the organic solvent.
-
Base Addition: Add the aqueous solution of the strong base to the flask.
-
Catalyst Addition: Add the phase transfer catalyst (typically 1-5 mol%) to the reaction mixture.
-
Alkylating Agent Addition: Slowly add the alkyl halide to the stirring mixture.
-
Reaction: Heat the mixture to reflux (gently for volatile alkyl halides) with vigorous stirring for the required reaction time (e.g., 1 hour).[5] The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer.
-
Extraction and Washing: Wash the organic layer with water and then with a 5% sodium hydroxide solution to remove any unreacted phenol.[5]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then remove the solvent under reduced pressure.[5]
-
Purification: The crude product can be further purified by distillation or column chromatography.
Mandatory Visualization
Phase Transfer Catalysis (PTC) Cycle
The diagram below illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction. The quaternary ammonium salt (Q⁺X⁻) facilitates the transfer of the nucleophile (Nu⁻) from the aqueous phase to the organic phase, where it reacts with the organic substrate (R-X).
Caption: General mechanism of Phase Transfer Catalysis.
Experimental Workflow for PTC Reaction
The following diagram outlines the typical workflow for conducting a phase transfer catalyzed reaction in a laboratory setting.
Caption: Experimental workflow for a PTC-catalyzed reaction.
References
Comparative Analysis of Reaction Byproducts: Tributylammonium Chloride and Other Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of cleaner, more efficient, and highly selective chemical transformations, the choice of catalyst is paramount. Phase-transfer catalysts (PTCs) are instrumental in facilitating reactions between immiscible reactants, often leading to enhanced reaction rates and yields. Among these, quaternary ammonium (B1175870) salts such as Tributylammonium chloride and its more ubiquitous counterpart, Tetrabutylammonium (B224687) chloride (TBAC), are widely employed. However, the formation of reaction byproducts, which can complicate purification and impact the overall efficiency and safety of a synthesis, is a critical consideration.
This guide provides a comparative analysis of reaction byproducts observed when using this compound (and its proxy, Tetrabutylammonium chloride) versus other common phase-transfer catalysts. The information presented is supported by experimental data from the literature to aid in catalyst selection and reaction optimization.
Sources of Byproducts in Phase-Transfer Catalysis
Byproducts in reactions employing quaternary ammonium salt catalysts can primarily arise from two sources:
-
Degradation of the Catalyst: Under certain conditions, particularly elevated temperatures and the presence of a strong base, the catalyst itself can degrade, leading to impurities.
-
Side Reactions of the Principal Transformation: The nature of the catalyst can influence the selectivity of the desired reaction, favoring alternative reaction pathways that lead to byproducts.
Catalyst Degradation: The Hofmann Elimination
A significant degradation pathway for quaternary ammonium salts with β-hydrogens is the Hofmann elimination . In this E2 reaction, a strong base abstracts a proton from a β-carbon of one of the alkyl chains, leading to the formation of an alkene and a tertiary amine. For a tetrabutylammonium salt, the degradation products are tributylamine (B1682462) and 1-butene.
This degradation pathway is a crucial consideration when selecting a catalyst for reactions requiring high temperatures and strong basic conditions. The formation of tributylamine can complicate product purification, and the generation of butene can be a safety concern.
Byproducts in Specific Reaction Types: A Comparative Look
The choice of phase-transfer catalyst can significantly impact the product distribution in various organic reactions. Below, we examine byproduct formation in two common transformations: the Williamson ether synthesis and other nucleophilic substitution reactions.
Williamson Ether Synthesis
The Williamson ether synthesis, the reaction of an alkoxide with an alkyl halide to form an ether, is often complicated by a competing E2 elimination reaction, which produces an alkene. The ratio of substitution (ether) to elimination (alkene) can be influenced by the steric bulk of the reactants and the reaction conditions, including the choice of catalyst.
While direct quantitative comparisons of byproduct yields for a wide range of catalysts are not extensively documented in single studies, the following table summarizes the performance of several quaternary ammonium salts in the Williamson ether synthesis, focusing on the yield of the desired ether product. A higher yield of the ether generally implies a lower yield of the elimination byproduct.
Table 1: Performance of Various Quaternary Ammonium Salt Catalysts in the Williamson Ether Synthesis of Benzyl (B1604629) Phenyl Ether
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Main Product Yield (%) | Potential Byproducts |
| Benzyltrimethylammonium chloride (BTMAC) | 10 | 5 | 92[1] | Benzyl alcohol (from hydrolysis of benzyl chloride), Toluene (B28343) (from elimination) |
| Tetrabutylammonium bromide (TBAB) | 10 | 5 | 95[1] | Benzyl alcohol, Toluene, Tributylamine, 1-Butene (from catalyst degradation) |
| Benzyltriethylammonium chloride (BTEAC) | 10 | 5 | 94[1] | Benzyl alcohol, Toluene |
Note: Data is compiled from a comparative study under consistent reaction conditions (Phenol, benzyl chloride, aqueous NaOH, 90°C).
The data suggests that while all three catalysts are effective, TBAB provides a slightly higher yield of the desired ether. However, it is important to consider the potential for byproducts arising from the degradation of the TBAB catalyst itself (tributylamine and 1-butene), especially under prolonged heating.
Other Nucleophilic Substitution Reactions
In other nucleophilic substitution reactions, such as the synthesis of nitriles from alkyl halides and cyanide, the choice of catalyst can also influence byproduct formation.
Table 2: Performance of Quaternary Ammonium Salts in the Synthesis of Benzyl Cyanide
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Main Product Yield (%) | Potential Byproducts |
| Benzyltrimethylammonium chloride (BTMAC) | Not specified | 2 | 93[1] | Isocyanide, elimination products |
| Tetrabutylammonium bromide (TBAB) | Not specified | 2 | 95[1] | Isocyanide, elimination products, catalyst degradation products |
| Aliquat 336 | Not specified | 2 | 98[1] | Isocyanide, elimination products |
Note: Data is compiled from a comparative study under consistent reaction conditions (Benzyl chloride, aqueous NaCN).
In this case, the more lipophilic catalyst, Aliquat 336, provides the highest yield, suggesting a more efficient transfer of the cyanide anion into the organic phase. While byproduct quantification is not provided in the source, potential side products in cyanation reactions include the formation of isocyanides and elimination products, particularly with secondary and tertiary alkyl halides.
Experimental Protocols
Below are representative experimental protocols for the reactions discussed.
General Experimental Protocol for Williamson Ether Synthesis of Benzyl Phenyl Ether[1]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve phenol (B47542) (9.4 g, 0.1 mol) and sodium hydroxide (B78521) (4.4 g, 0.11 mol) in 50 mL of water.
-
Addition of Reagents: Add toluene (50 mL), benzyl chloride (12.6 g, 0.1 mol), and the selected phase-transfer catalyst (e.g., TBAB, 0.01 mol) to the flask.
-
Reaction Conditions: Heat the mixture to 90°C and stir vigorously for 5 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and transfer it to a separatory funnel. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as distillation or column chromatography.
General Experimental Protocol for Synthesis of Benzyl Cyanide[1]
-
Reaction Setup: In a suitable reaction vessel, combine benzyl chloride, an aqueous solution of sodium cyanide, and the chosen phase-transfer catalyst.
-
Reaction Conditions: Stir the biphasic mixture vigorously at the desired temperature for 2 hours.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic phase with water to remove any remaining cyanide salts.
-
Purification: Dry the organic layer and remove the solvent. The crude benzyl cyanide can be purified by vacuum distillation.
Analysis of Reaction Byproducts: A General Workflow
A systematic approach is essential for the identification and quantification of reaction byproducts. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.
Conclusion
The selection of a phase-transfer catalyst requires a careful balance between reactivity, cost, and the potential for byproduct formation. While this compound and its tetrabutylammonium analogues are effective and versatile catalysts, their susceptibility to degradation via Hofmann elimination under basic and thermal stress is a key consideration. In reactions prone to side reactions, such as the E2 elimination in Williamson ether synthesis, the catalyst structure can influence selectivity. For instance, more lipophilic catalysts like Aliquat 336 may offer improved performance in certain nucleophilic substitution reactions.
Researchers and process chemists should consider the thermal stability of the chosen catalyst and the potential for side reactions inherent to the specific transformation. A thorough analysis of the reaction mixture, including the identification and quantification of byproducts, is essential for developing robust, efficient, and clean synthetic methodologies.
References
Safety Operating Guide
Proper Disposal of Tributylammonium Chloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Tributylammonium chloride, designed for researchers, scientists, and drug development professionals.
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[1][2] Improper disposal can lead to environmental contamination and potential legal liabilities. The following procedures outline the recommended best practices for safely managing and disposing of this chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat or other protective clothing to prevent skin contact[3]
-
In cases of poor ventilation or potential for aerosol formation, a NIOSH/MSHA-approved respirator should be used.[3]
Work should be conducted in a well-ventilated area, such as a chemical fume hood.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Clearly label a dedicated and compatible waste container for "this compound waste."
-
Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions. Keep the waste in its original or a suitable, closed container.[4]
-
-
Waste Collection and Storage :
-
Collect all waste materials, including any contaminated items such as absorbent pads, gloves, and weighing papers, in the designated waste container.
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
-
Disposal of Liquid Waste :
-
Do not discharge this compound solutions into drains or sewer systems.[4][5]
-
For spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain and absorb the liquid.[3]
-
Carefully scoop the contaminated absorbent material into the designated hazardous waste container.[3]
-
-
Disposal of Solid Waste :
-
For solid this compound, carefully sweep or scoop the material into the designated waste container, minimizing dust formation.[3]
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4][5] The rinsate should be collected and treated as hazardous waste.
-
After triple-rinsing, the container can be offered for recycling or reconditioning.[4][5] Alternatively, the container can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[4][5]
-
-
Final Disposal :
-
The primary recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[4]
-
Controlled incineration with flue gas scrubbing is a suitable disposal method.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal in accordance with all regulations.
-
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key operational procedures for the disposal of this compound.
| Guideline Category | Do's | Don'ts |
| Handling & Storage | Wear appropriate PPE.[3][4] Store in a cool, dry, well-ventilated area in a sealed, labeled container.[4] | Do not handle without proper PPE. Do not store with incompatible materials. |
| Waste Segregation | Use a dedicated, clearly labeled container for this compound waste. | Do not mix with other waste streams. |
| Liquid Disposal | Absorb spills with inert material and collect for hazardous waste disposal.[3] | Do not pour down the drain or into sewer systems.[4][5] Do not discharge into the environment.[4] |
| Container Disposal | Triple-rinse empty containers and collect the rinsate as hazardous waste.[4][5] Puncture to prevent reuse.[4][5] | Do not dispose of un-rinsed containers in regular trash. |
| Final Disposal | Use a licensed hazardous waste disposal service.[4] Opt for controlled incineration where available.[4][5] | Do not attempt to dispose of the chemical in a standard landfill or through non-certified means. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
